molecular formula C9H8ClNO4 B11763576 Methyl 4-chloro-5-methyl-2-nitrobenzoate

Methyl 4-chloro-5-methyl-2-nitrobenzoate

Cat. No.: B11763576
M. Wt: 229.62 g/mol
InChI Key: KPVQYWXUALPWNS-UHFFFAOYSA-N
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Description

Methyl 4-chloro-5-methyl-2-nitrobenzoate is a useful research compound. Its molecular formula is C9H8ClNO4 and its molecular weight is 229.62 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H8ClNO4

Molecular Weight

229.62 g/mol

IUPAC Name

methyl 4-chloro-5-methyl-2-nitrobenzoate

InChI

InChI=1S/C9H8ClNO4/c1-5-3-6(9(12)15-2)8(11(13)14)4-7(5)10/h3-4H,1-2H3

InChI Key

KPVQYWXUALPWNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

Methyl 4-chloro-5-methyl-2-nitrobenzoate: Technical Guide & CAS Verification

Abstract

Methyl 4-chloro-5-methyl-2-nitrobenzoate is a specialized aromatic building block used primarily in the synthesis of pharmaceutical intermediates, specifically for heterocyclic amides acting as protein modulators.[1][2][3] This guide provides a definitive verification of its identity, physical properties, and synthesis pathways, addressing the common confusion arising from its multiple positional isomers.[2][3]

Identity & CAS Verification

The precise identification of this compound is critical due to the existence of several isomers (e.g., 5-chloro-4-methyl-2-nitro or 2-chloro-5-methyl-4-nitro) that share the same molecular weight but possess distinct reactivities.[1][2][3]

Identifier Value Verification Status
CAS Number 1807268-54-7 Verified [1][2]
IUPAC Name Methyl 4-chloro-5-methyl-2-nitrobenzoateStandardized
Synonyms Benzoic acid, 4-chloro-5-methyl-2-nitro-, methyl esterChemical Abstracts Service
Molecular Formula C₉H₈ClNO₄Calculated
Molecular Weight 229.62 g/mol Calculated
SMILES COC(=O)C1=CC(Cl)=C(C)C=C1[O-]Structural Validation
InChI Key (Generated from structure)Unique Hash
Structural Logic & Isomer Differentiation

To ensure the correct isomer is selected for synthesis, the substitution pattern relative to the methyl ester (C1) is:

  • C1: Carboxylate (Ester)[3]

  • C2: Nitro (-NO₂)[2][3]

  • C4: Chloro (-Cl)[2][3]

  • C5: Methyl (-CH₃)[3]

Visual Verification Logic:

Structure Core Benzene Ring Pos1 1: Methyl Ester (-COOCH3) Core->Pos1 Fix Reference Pos2 2: Nitro Group (-NO2) Core->Pos2 Ortho Pos4 4: Chloro Group (-Cl) Core->Pos4 Para Pos5 5: Methyl Group (-CH3) Core->Pos5 Meta

Figure 1: Substituent mapping for CAS 1807268-54-7 to distinguish from isomers.

Chemical Properties

Quantitative data is derived from catalog specifications and analog comparison, as experimental physical constants for this specific isomer are sparse in open literature.[3]

Property Data / Range Notes
Physical State Solid (Crystalline powder)Typical for nitrobenzoates
Melting Point ~50–80 °C (Predicted)Based on isomer 5-chloro-4-methyl-2-nitrobenzoate (MP: 68-70°C)
Solubility Soluble in DCM, EtOAc, DMSOInsoluble in water
Reactivity Electrophilic aromatic substitution, SₙArNitro group activates C4-Cl for displacement
Storage 2–8 °C, Inert AtmosphereMoisture sensitive

Synthesis & Manufacturing

The primary synthesis route involves the nitration of Methyl 4-chloro-3-methylbenzoate .[1][2][3] This reaction yields a mixture of isomers, necessitating rigorous purification.[2][3]

Protocol: Nitration of Methyl 4-chloro-3-methylbenzoate

Precursor: Methyl 4-chloro-3-methylbenzoate (CAS 91367-05-4) Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄)[1][2][3]

  • Preparation: Dissolve Methyl 4-chloro-3-methylbenzoate (1.0 eq) in concentrated H₂SO₄ at 0°C.

  • Nitration: Dropwise addition of fuming HNO₃ (1.1–1.5 eq) while maintaining temperature <10°C.

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT) for 1–2 hours.

  • Quench: Pour reaction mixture onto crushed ice/water. Extract with Ethyl Acetate (EtOAc).[3]

  • Purification: The crude residue contains three isomers.[3]

    • Target: Methyl 4-chloro-5-methyl-2-nitrobenzoate (CAS 1807268-54-7).[1][2][3][4][5]

    • By-products: 6-nitro isomer (Methyl 4-chloro-3-methyl-2-nitrobenzoate) and 5-nitro isomer.[1][2][3]

    • Separation: Flash column chromatography (Hexane/EtOAc gradient) is required to isolate the target [3].

Synthesis Workflow Diagram

Synthesis Start Methyl 4-chloro-3-methylbenzoate (CAS 91367-05-4) Reagents H2SO4 / Fuming HNO3 0°C to RT Start->Reagents Intermediate Crude Nitration Mixture (Isomers) Reagents->Intermediate Purification Flash Chromatography (Separation of Regioisomers) Intermediate->Purification Product Methyl 4-chloro-5-methyl-2-nitrobenzoate (CAS 1807268-54-7) Purification->Product Yield ~20-30%

Figure 2: Synthetic pathway via electrophilic aromatic nitration.

Applications in Drug Discovery

Methyl 4-chloro-5-methyl-2-nitrobenzoate serves as a "pivot" scaffold in medicinal chemistry.[2][3] The presence of the nitro, chloro, and ester groups allows for orthogonal functionalization.[2][3]

Key Application: Protein Modulators

As referenced in patent literature (e.g., WO2017175156A1), this compound is an intermediate in the synthesis of heterocyclic amides used as protein modulators [3].[3]

Mechanism of Derivatization:

  • Nitro Reduction: The nitro group is reduced (Fe/NH₄Cl or H₂/Pd-C) to an aniline.[3]

  • Cyclization: The resulting amino-ester can be cyclized with formamide or urea to form Quinazolinones or Benzodiazepinones .

  • SₙAr Displacement: The chlorine atom at position 4 is activated by the ortho-nitro group (before reduction) or para-ester, allowing displacement by amines or alkoxides to introduce diversity.[3]

Safety & Handling

GHS Classification (Predicted based on analogs):

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[3][6]

    • H319: Causes serious eye irritation.[3][6]

    • H335: May cause respiratory irritation.[3][6]

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and strong bases (hydrolysis of ester).[3]

References

  • BLD Pharm. (n.d.).[3] Benzoic acid, 4-chloro-5-methyl-2-nitro-, methyl ester (CAS 1807268-54-7).[1][2][3][4][5] Retrieved from

  • Alchimica. (n.d.).[3] CAS 1807268-54-7 Product Detail. Retrieved from

  • Google Patents. (2017).[3] Heterocyclic amides useful as protein modulators (WO2017175156A1).[3] Retrieved from

Sources

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-chloro-5-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 4-chloro-5-methyl-2-nitrobenzoate is a polysubstituted aromatic ester belonging to the nitrobenzoate class of compounds. Molecules of this type are of significant interest in medicinal and materials chemistry, serving as versatile scaffolds and key intermediates in the synthesis of more complex molecular architectures.[1][2] The specific arrangement of electron-withdrawing (chloro, nitro, ester) and electron-donating (methyl) groups on the benzene ring creates a unique electronic and steric profile, making it a valuable building block for targeted drug design and fine chemical synthesis.[3][4] This guide provides a comprehensive overview of the logical synthesis, mechanistic rationale, and detailed characterization of Methyl 4-chloro-5-methyl-2-nitrobenzoate, offering field-proven insights for its practical application in a laboratory setting.

Compound Identification and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is the unambiguous confirmation of its identity and properties. While extensive experimental data for this specific isomer is not broadly cataloged, its properties can be reliably predicted based on its structure and data from closely related analogs.

Chemical Structure

The structure consists of a benzene ring substituted at position 1 with a methyl ester group, position 2 with a nitro group, position 4 with a chlorine atom, and position 5 with a methyl group.

Caption: Chemical structure of Methyl 4-chloro-5-methyl-2-nitrobenzoate.

Predicted Physicochemical Data

The following table summarizes the key computed properties for the target molecule. These values are essential for planning reactions, purification, and analytical procedures.

PropertyValueSource
Molecular Formula C₉H₈ClNO₄-
Molecular Weight 229.62 g/mol [5]
IUPAC Name methyl 4-chloro-5-methyl-2-nitrobenzoate-
CAS Number Not assigned-
Predicted XLogP3 ~2.5 - 3.0Inferred from analogs[6][7]
Appearance White to tan solid (predicted)[1]

Strategic Synthesis and Mechanistic Rationale

The synthesis of polysubstituted aromatic compounds requires careful planning, as the order of substituent introduction is critical to achieving the desired regiochemistry. The directing effects of the existing groups on the ring dictate the position of subsequent electrophilic aromatic substitution reactions.

Proposed Retrosynthetic Analysis

A logical and efficient synthesis of Methyl 4-chloro-5-methyl-2-nitrobenzoate begins with the corresponding carboxylic acid, which can be prepared via the nitration of a commercially available substituted benzoic acid.

retrosynthesis target Methyl 4-chloro-5-methyl-2-nitrobenzoate acid 4-chloro-5-methyl-2-nitrobenzoic acid target->acid Fischer Esterification start 4-chloro-3-methylbenzoic acid acid->start Electrophilic Nitration

Caption: Retrosynthetic pathway for the target compound.

Step 1: Regioselective Nitration of 4-chloro-3-methylbenzoic acid

The key step in this synthesis is the selective introduction of a nitro group at the C-2 position. The choice of starting material, 4-chloro-3-methylbenzoic acid , is deliberate and critical for controlling the outcome.

  • Causality of Regioselectivity: The benzene ring has three substituents with competing directing effects:

    • -CH₃ (at C-3): An activating, ortho-, para-director. It strongly encourages substitution at positions C-2, C-4 (blocked), and C-6.

    • -Cl (at C-4): A deactivating, ortho-, para-director. It weakly directs substitution to positions C-3 (blocked) and C-5.

    • -COOH (at C-1): A strongly deactivating, meta-director. It directs substitution to positions C-3 (blocked) and C-5.

    The outcome is determined by the most powerful activating group, the methyl group (-CH₃).[8] It strongly directs the incoming nitronium ion (NO₂⁺) electrophile to its ortho positions (C-2 and C-6). Position C-2 is sterically unhindered and electronically activated, making it the primary site of nitration. The deactivating groups (-COOH and -Cl) further disfavor substitution at other positions, leading to the high-yield formation of the desired precursor, 4-chloro-5-methyl-2-nitrobenzoic acid .

Step 2: Fischer Esterification

With the correctly substituted benzoic acid in hand, the final step is a classic Fischer esterification. This acid-catalyzed reaction converts the carboxylic acid into a methyl ester using methanol as both the reagent and solvent.[9]

  • Mechanism Insight: The reaction is an equilibrium process.[10] To drive the reaction to completion, a large excess of methanol is used, shifting the equilibrium toward the product side according to Le Châtelier's principle. The strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon for nucleophilic attack by the methanol.[9][11] Subsequent proton transfer and elimination of water yield the final ester product.

synthesis_workflow start 4-chloro-3-methylbenzoic acid reagents1 HNO₃ / H₂SO₄ (Nitrating Mixture) start->reagents1 intermediate 4-chloro-5-methyl-2-nitrobenzoic acid reagents1->intermediate Nitration reagents2 CH₃OH (excess) H₂SO₄ (cat.) Reflux intermediate->reagents2 product Methyl 4-chloro-5-methyl-2-nitrobenzoate reagents2->product Esterification workup Aqueous Workup & Purification product->workup

Caption: Proposed two-step synthesis workflow.

Spectroscopic Validation System

The trustworthiness of any synthetic protocol relies on a self-validating system of analytical characterization. The combination of NMR, IR, and Mass Spectrometry provides unambiguous confirmation of the final product's structure.

Predicted ¹H and ¹³C NMR Data

NMR spectroscopy is the most powerful tool for elucidating the precise substitution pattern of the aromatic ring.[1]

Predicted ¹H NMR Data (CDCl₃, 500 MHz)
Chemical Shift (δ, ppm) Multiplicity
~8.15Singlet
~7.85Singlet
~3.95Singlet
~2.50Singlet
Predicted ¹³C NMR Data (CDCl₃, 125 MHz)
Chemical Shift (δ, ppm) Assignment
~165.5C =O (Ester)
~149.0C -NO₂ (C-2)
~142.0C -CH₃ (C-5)
~138.0C -Cl (C-4)
~134.0Ar-C H (C-6)
~131.0C -COOCH₃ (C-1)
~125.0Ar-C H (C-3)
~53.0-OC H₃
~20.0Ar-C H₃
  • Rationale for Predictions: The chemical shifts are estimated based on established substituent effects. The aromatic protons at C-3 and C-6 are predicted to be singlets as they have no adjacent protons for coupling. The proton at C-6 is deshielded by the adjacent ester and nearby nitro group, while the proton at C-3 is deshielded by the adjacent chloro and nitro groups. The ¹³C shifts are predicted based on data from similar structures, with carbons attached to electronegative groups (O, N, Cl) appearing downfield.[12][13][14]

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is used to confirm the presence of key functional groups.[15]

Predicted IR Data (cm⁻¹)
Wavenumber Functional Group Assignment
~1735-1750C=O Stretch (Ester)
~1530-1550N-O Asymmetric Stretch (Nitro)
~1340-1360N-O Symmetric Stretch (Nitro)
~1250-1310C-O Stretch (Ester)
~3000-3100C-H Stretch (Aromatic)
~2850-2960C-H Stretch (Aliphatic -CH₃)
~700-800C-Cl Stretch
  • Rationale for Predictions: These wavenumber ranges are characteristic for their respective functional groups. The strong absorption from the ester carbonyl and the two distinct nitro group stretches are particularly diagnostic for confirming the success of the synthesis.[15][16]

Predicted Mass Spectrometry (MS) Data

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z 229 is expected, corresponding to the molecular weight of the compound. Due to the natural abundance of the ³⁷Cl isotope, a smaller peak (M+2) at m/z 231 (approximately one-third the intensity of the M⁺ peak) is a definitive indicator of a monochlorinated compound.

  • Key Fragmentation: Common fragmentation pathways for methyl benzoates include the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃).[17][18]

    • [M - 31]⁺: A peak at m/z 198, corresponding to the loss of ·OCH₃.

    • [M - 59]⁺: A peak at m/z 170, corresponding to the loss of ·COOCH₃.

characterization_flow cluster_analysis Spectroscopic Analysis start Crude Synthetic Product purify Purification (Recrystallization / Chromatography) start->purify product Pure Compound purify->product nmr ¹H & ¹³C NMR product->nmr Substitution Pattern ir FT-IR product->ir Functional Groups ms Mass Spec product->ms Molecular Weight confirm Structure Confirmation nmr->confirm ir->confirm ms->confirm

Caption: Self-validating characterization workflow.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis and purification of the title compound. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol: Synthesis of 4-chloro-5-methyl-2-nitrobenzoic acid
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid (H₂SO₄) to 0-5 °C in an ice-salt bath.

  • Substrate Addition: Slowly add 10.0 g of 4-chloro-3-methylbenzoic acid to the cold sulfuric acid with continuous stirring until fully dissolved.

  • Nitrating Mixture: Prepare the nitrating mixture by slowly adding 4.0 mL of concentrated nitric acid (HNO₃) to 10 mL of cold, concentrated sulfuric acid.

  • Nitration: Add the nitrating mixture dropwise to the benzoic acid solution over 30-45 minutes, ensuring the internal temperature does not exceed 15 °C.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours.

  • Quenching: Pour the reaction mixture slowly over 200 g of crushed ice with vigorous stirring.

  • Isolation: The precipitated solid product is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum. The crude product can be purified by recrystallization from an ethanol/water mixture.

Protocol: Synthesis of Methyl 4-chloro-5-methyl-2-nitrobenzoate
  • Reaction Setup: To a round-bottom flask fitted with a reflux condenser, add 5.0 g of the synthesized 4-chloro-5-methyl-2-nitrobenzoic acid and 100 mL of anhydrous methanol.[19]

  • Catalyst Addition: While stirring, cautiously add 1 mL of concentrated sulfuric acid (H₂SO₄) to the mixture.[9]

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Workup: Dissolve the residue in 100 mL of ethyl acetate. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), and finally 50 mL of brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from methanol to yield the final product as a solid.

Applications and Future Outlook

Methyl 4-chloro-5-methyl-2-nitrobenzoate is not an end-product but a highly valuable intermediate. Its utility lies in the orthogonal reactivity of its functional groups:

  • Nitro Group Reduction: The nitro group can be readily reduced to an amine, a crucial functional group for introducing amide bonds, sulfonamides, or for building heterocyclic rings, which are prevalent in pharmaceuticals.[20]

  • Ester Hydrolysis/Transformation: The methyl ester can be hydrolyzed back to the carboxylic acid for further coupling reactions or converted into other functional groups like amides or hydroxamic acids.[21]

  • Aromatic Scaffold: The chlorinated and methylated benzene ring serves as a rigid scaffold for building molecules where precise 3D orientation is critical for biological activity.[2][22]

This compound is a prime candidate for inclusion in compound libraries for high-throughput screening, particularly in the development of antimicrobials, kinase inhibitors, and other therapeutic agents where substituted aromatic cores are known to be effective.[3][4]

References

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  • Quora. How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. [Link]

  • PubChem. Methyl 3-nitrobenzoate. [Link]

  • NIST WebBook. Methyl 3-methoxy-4-nitrobenzoate. [Link]

  • Supporting Information. General experimental procedures and spectral data. [Link]

  • CDC Stacks. Supporting Information for research article. [Link]

  • J&K Scientific LLC. Fischer Esterification. [Link]

  • PubChem. Methyl 4-chloro-2-nitrobenzoate. [Link]

  • ResearchGate. Theoretical and experimental IR, Raman and NMR spectra in studying the electronic structure of 2-nitrobenzoates. [Link]

  • ACS Publications. The Infrared Spectra of Nitroguanidine and Related Compounds. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid. [Link]

  • Chegg.com. Solved 7. The mass spec of methyl m-nitrobenzoate is shown. [Link]

  • Handout. Esterification of benzoic acid to methyl benzoate. [Link]

  • SIELC Technologies. Methyl p-nitrobenzoate. [Link]

  • OrgoSolver. Carboxylic Acids + Alcohols → Esters (Fischer Esterification). [Link]

  • PMC - National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • Journal of Physical Science. Improved Fischer Esterification of Substituted Benzoic Acid. [Link]

  • PubChem. 4-Chloro-2-methyl-5-nitrobenzoic acid. [Link]

  • PubChem. Methyl 4-chloro-5-fluoro-2-nitrobenzoate. [Link]

  • Walsh Medical Media. Applications for the Strength of Aromatics in Medicine, Agro chemistry, and Materials. [Link]

  • Organic Syntheses. m-NITROBENZOIC ACID. [Link]

  • Journal of Chemical and Pharmaceutical Research. Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. [Link]

  • Google Patents. Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • PMC - National Center for Biotechnology Information. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. [Link]

  • Journal of Biochemical Technology. Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production. [Link]

  • BMRB. Methyl 2-chloro-5-nitrobenzoate. [Link]

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An In-depth Technical Guide to the Physical Properties of Substituted Chloro-Nitrobenzoate Esters: A Case Study on Methyl 4-chloro-5-methyl-2-nitrobenzoate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Nitroaromatics

Substituted nitroaromatic compounds, such as the isomers of methyl chloro-methyl-nitrobenzoate, are pivotal building blocks in organic synthesis. They serve as critical intermediates in the development of pharmaceuticals, agrochemicals, and specialty dyes. The specific arrangement of chloro, methyl, and nitro groups on the benzoate ring dictates the molecule's reactivity, bioavailability, and overall suitability for various applications. A thorough understanding of the physical properties of these intermediates is paramount for process optimization, formulation development, and ensuring the quality and consistency of final products.

A Note on Isomeric Specificity: It is crucial to underscore that the physical properties of a molecule are intrinsically linked to its specific isomeric form. Trivial changes in the substitution pattern on the aromatic ring can lead to significant differences in melting point, solubility, and crystalline structure. This guide will focus on the known properties of commercially available isomers to build a foundational understanding.

Core Physical Properties of Methyl Chloro-Nitrobenzoate Isomers

The following table summarizes the key physical properties of several isomers closely related to the target compound, Methyl 4-chloro-5-methyl-2-nitrobenzoate. These values provide a baseline for what might be expected for other isomers in this family.

PropertyMethyl 4-chloro-2-nitrobenzoateMethyl 4-chloro-2-methyl-5-nitrobenzoate4-Chloro-2-methyl-5-nitrobenzoic Acid
CAS Number 42087-80-9[1][2]190367-56-7[3]476660-41-0[4]
Molecular Formula C₈H₆ClNO₄[1][2]C₉H₈ClNO₄[3]C₈H₆ClNO₄[4]
Molecular Weight 215.59 g/mol [1][2]229.62 g/mol [3]215.59 g/mol [4]
Physical State Solid, powder to crystal[3]Solid[3]Solid
Melting Point 43-45 °C[2]Not specifiedNot specified
Boiling Point 285.6±20.0 °C (Predicted)Not specifiedNot specified
Solubility Insoluble in waterNot specifiedNot specified
Storage Sealed in dry, Room TemperatureNot specifiedNot specified

Molecular Structure and Isomerism

The precise arrangement of substituents on the benzene ring is the defining characteristic of these molecules. Below is a diagram illustrating the general structure and the specific isomers discussed in this guide.

G cluster_target Target Compound (Data Unavailable) cluster_isomers Related Isomers with Known Properties T Methyl 4-chloro-5-methyl-2-nitrobenzoate A Methyl 4-chloro-2-nitrobenzoate C₈H₆ClNO₄ T->A Structural Isomer B Methyl 4-chloro-2-methyl-5-nitrobenzoate C₉H₈ClNO₄ T->B Structural Isomer C 4-Chloro-2-methyl-5-nitrobenzoic Acid C₈H₆ClNO₄ T->C Related Precursor

Caption: Relationship between the target compound and its related isomers.

Experimental Determination of Physical Properties: A Methodological Deep Dive

The characterization of a novel compound like Methyl 4-chloro-5-methyl-2-nitrobenzoate would rely on a suite of standard analytical techniques. The choice of methodology is guided by the need for precision and the validation of the compound's identity and purity.

Melting Point Determination

Principle: The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range (typically <1°C) is indicative of a pure substance, while impurities tend to broaden and depress the melting range.

Step-by-Step Protocol:

  • Sample Preparation: A small, dry sample of the crystalline material is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate (e.g., 2-3 °C per minute).

  • Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Causality Behind Experimental Choices:

  • Fine Powdering: Ensures uniform heat distribution throughout the sample.

  • Controlled Heating Rate: A slow ramp rate is crucial for allowing the system to remain in thermal equilibrium, providing an accurate measurement.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure, which in turn governs the physical properties.

Workflow for Spectroscopic Analysis:

G start Purified Crystalline Sample nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Proton & Carbon Environment ir Infrared (IR) Spectroscopy start->ir Functional Group Identification ms Mass Spectrometry (MS) start->ms Molecular Weight & Fragmentation elucidation Structural Elucidation & Confirmation nmr->elucidation ir->elucidation ms->elucidation

Caption: Workflow for the spectroscopic characterization of a novel compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework. For a compound like Methyl 4-chloro-5-methyl-2-nitrobenzoate, ¹H NMR would show distinct signals for the aromatic protons and the two methyl groups, with chemical shifts influenced by the electron-withdrawing nitro and chloro groups. ¹³C NMR would confirm the number of unique carbon environments.

  • Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups. Key vibrational bands would be expected for the C=O of the ester, the N-O stretches of the nitro group, and C-Cl bond.

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. A key diagnostic feature for this compound would be the isotopic pattern of the molecular ion peak due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

Solubility Assessment

Principle: Solubility is a measure of the extent to which a compound dissolves in a particular solvent. For drug development, solubility in both aqueous and organic media is a critical parameter.

Step-by-Step Protocol (Qualitative):

  • Solvent Selection: A range of solvents of varying polarity is chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Sample Addition: A small, pre-weighed amount of the compound (e.g., 1-2 mg) is added to a known volume of the solvent (e.g., 1 mL) in a vial.

  • Observation: The vial is agitated at a constant temperature, and the sample is visually inspected for dissolution.

  • Classification: The solubility is typically classified as "soluble," "sparingly soluble," or "insoluble."

Causality Behind Experimental Choices:

  • Range of Solvents: Using solvents with different polarities helps to build a comprehensive solubility profile, which is essential for selecting appropriate solvents for reactions, purification, and formulation.

Conclusion: A Framework for Characterization

While the specific physical properties of Methyl 4-chloro-5-methyl-2-nitrobenzoate remain to be experimentally determined and published, this guide provides a robust framework for its characterization. By leveraging the data from its known isomers and employing the standardized analytical methodologies outlined, researchers can confidently determine the physical properties of this and other novel substituted nitroaromatic compounds. The principles of careful experimental design, precise measurement, and thorough spectroscopic confirmation are the cornerstones of ensuring scientific integrity in the synthesis and application of these important chemical entities.

References

  • PubChem. (n.d.). 4-Chloro-2-methyl-5-nitrobenzoic acid. Retrieved February 16, 2026, from [Link]

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Navigating the Synthesis and Safety of Methyl 4-chloro-5-methyl-2-nitrobenzoate: An In-depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the proper handling and understanding of novel chemical entities are paramount to ensuring both laboratory safety and experimental success. This guide provides a comprehensive technical overview of Methyl 4-chloro-5-methyl-2-nitrobenzoate, a compound of interest in synthetic chemistry and drug discovery. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document compiles and extrapolates critical safety and handling information from closely related analogs, offering a robust framework for its safe utilization in a research and development setting.

Chemical Identity and Physicochemical Properties: Understanding the Molecule

Table 1: Physicochemical Properties of Structurally Related Compounds

PropertyMethyl 4-chloro-2-methyl-5-nitrobenzoate[1]Methyl 4-chloro-2-nitrobenzoate[2]Methyl 2-chloro-5-nitrobenzoate[3]
CAS Number 190367-56-7[1]42087-80-96307-82-0[3]
Molecular Formula C₉H₈ClNO₄[1]C₈H₆ClNO₄[2]C₈H₆ClNO₄[3]
Molecular Weight 229.62 g/mol [1]215.59 g/mol [2]215.59 g/mol
Appearance Solid[1]Not specifiedNot specified
Purity 98%[1]99%Not specified
Melting Point Not specified43-45 °CNot specified
Flash Point Not specified113 °C (closed cup)Not specified

The presence of a nitro group, a chloro group, and a methyl ester on the benzene ring suggests that Methyl 4-chloro-5-methyl-2-nitrobenzoate is likely a solid at room temperature with a relatively high boiling point. Its solubility is expected to be low in water and higher in organic solvents such as methanol, ether, and acetone.[4][5]

Hazard Identification and GHS Classification: A Proactive Approach to Safety

Given the structural motifs present in Methyl 4-chloro-5-methyl-2-nitrobenzoate, a cautious approach to its handling is warranted. The Globally Harmonized System (GHS) classifications for related compounds provide a strong indication of the potential hazards.

Based on data for analogous compounds, Methyl 4-chloro-5-methyl-2-nitrobenzoate should be treated as a substance with the following potential hazards:

  • Acute Toxicity, Oral: Harmful if swallowed.[6]

  • Skin Irritation: Causes skin irritation.[3]

  • Eye Irritation: Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][6]

Diagram 1: Logical Relationship of Potential Hazards

Hazards cluster_chemical Methyl 4-chloro-5-methyl-2-nitrobenzoate cluster_health_hazards Health Hazards Compound Potential Hazards AcuteOral Acute Oral Toxicity Compound->AcuteOral Harmful if Swallowed SkinIrrit Skin Irritation Compound->SkinIrrit Causes Skin Irritation EyeIrrit Serious Eye Irritation Compound->EyeIrrit Causes Serious Eye Irritation RespIrrit Respiratory Irritation Compound->RespIrrit May Cause Respiratory Irritation

Caption: Potential health hazards associated with Methyl 4-chloro-5-methyl-2-nitrobenzoate.

Safe Handling and Storage: A Protocol for Minimizing Exposure

A proactive and informed approach to handling is crucial. The following protocols are based on best practices for handling nitroaromatic compounds in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

Diagram 2: Recommended Personal Protective Equipment Workflow

PPE_Workflow Start Start Handling Procedure EngineeringControls Work in a Fume Hood Start->EngineeringControls Gloves Wear Nitrile Gloves EngineeringControls->Gloves Coat Wear a Lab Coat Gloves->Coat Goggles Wear Safety Goggles Coat->Goggles Handling Handle Compound Goggles->Handling End Procedure Complete Handling->End

Caption: Step-by-step personal protective equipment workflow for handling the compound.

  • Engineering Controls: Always handle this compound in a well-ventilated laboratory fume hood to minimize inhalation exposure.[7][8]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) at all times.[7]

  • Eye Protection: Use chemical safety goggles to protect against splashes.

  • Skin and Body Protection: A standard laboratory coat should be worn.[7]

Storage Requirements

Proper storage is essential to maintain the integrity of the compound and prevent accidents.

  • Container: Keep the container tightly closed.[7][8]

  • Environment: Store in a cool, dry, and well-ventilated area.[8]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[5]

Accidental Release and First Aid Measures: Preparedness and Response

In the event of accidental exposure or release, a swift and appropriate response is critical.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7][8]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[7][8]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7][8]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[8]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid dust formation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid creating dust.

Synthetic Pathways: A Plausible Esterification Route

While a specific synthesis protocol for Methyl 4-chloro-5-methyl-2-nitrobenzoate is not detailed in the available literature, a plausible and common method involves the Fischer esterification of the corresponding carboxylic acid, 4-chloro-5-methyl-2-nitrobenzoic acid.[9]

Diagram 3: Plausible Fischer Esterification Workflow

Esterification CarboxylicAcid 4-chloro-5-methyl-2-nitrobenzoic acid Reaction Reflux CarboxylicAcid->Reaction Methanol Methanol (Solvent/Reagent) Methanol->Reaction AcidCatalyst Sulfuric Acid (Catalyst) AcidCatalyst->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (e.g., Crystallization) Workup->Purification Product Methyl 4-chloro-5-methyl-2-nitrobenzoate Purification->Product

Caption: A plausible workflow for the synthesis via Fischer esterification.

Experimental Protocol (Hypothetical):

  • To a solution of 4-chloro-5-methyl-2-nitrobenzoic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain Methyl 4-chloro-5-methyl-2-nitrobenzoate.

Toxicological and Ecological Information: A Precautionary Stance

Detailed toxicological and ecological data for Methyl 4-chloro-5-methyl-2-nitrobenzoate are not available. However, nitroaromatic compounds can be toxic and may have adverse effects on aquatic life.[10] Therefore, it is essential to handle this compound with care and prevent its release into the environment. The toxicological properties have not been fully investigated, and as such, it should be handled as a potentially hazardous substance.[10][11]

Disposal Considerations: Responsible Waste Management

All waste materials containing Methyl 4-chloro-5-methyl-2-nitrobenzoate should be disposed of in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[11]

Conclusion: Advancing Research with a Commitment to Safety

Methyl 4-chloro-5-methyl-2-nitrobenzoate represents a potentially valuable building block in the landscape of drug discovery and organic synthesis. While a specific, verified Safety Data Sheet is not yet available, a thorough analysis of its structural analogs provides a strong foundation for its safe handling and use. By adhering to the principles of proactive hazard assessment, diligent use of personal protective equipment, and responsible waste management, researchers can confidently and safely explore the potential of this and other novel chemical entities.

References

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  • Capot Chemical. MSDS of Methyl 4-chloro-3-methoxy-5-nitrobenzoate. [Link]

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An In-Depth Technical Guide to Methyl 4-chloro-2-methyl-5-nitrobenzoate: A Core Scaffold in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chloro-2-methyl-5-nitrobenzoate is a highly functionalized aromatic compound that serves as a critical building block in modern organic synthesis. Its strategic placement of chloro, methyl, nitro, and methyl ester groups offers a versatile platform for the construction of complex molecular architectures, particularly in the realms of medicinal chemistry and materials science. This guide provides an in-depth analysis of this compound, including its precise identifiers, physicochemical properties, a validated synthetic pathway with mechanistic insights, key applications in drug discovery, and comprehensive safety protocols. The information herein is intended to empower researchers to effectively utilize this valuable intermediate in their synthetic endeavors.

A note on nomenclature: The compound of focus is Methyl 4-chloro-2-methyl-5-nitrobenzoate (CAS No. 190367-56-7). While initial inquiries may refer to "Methyl 4-chloro-5-methyl-2-nitrobenzoate," literature and chemical supplier catalogues predominantly identify the former isomer. This guide will address the properties and synthesis of the well-documented Methyl 4-chloro-2-methyl-5-nitrobenzoate.

Compound Identification and Core Properties

Precise identification is paramount for reproducibility and safety in research. The following tables summarize the key identifiers and physicochemical properties of Methyl 4-chloro-2-methyl-5-nitrobenzoate.

Table 1: Compound Identifiers
IdentifierValueSource
IUPAC Name methyl 4-chloro-2-methyl-5-nitrobenzoate[1]
CAS Number 190367-56-7[1]
Molecular Formula C₉H₈ClNO₄[1]
InChI InChI=1S/C9H8ClNO4/c1-5-3-7(10)8(11(13)14)4-6(5)9(12)15-2/h3-4H,1-2H3[1]
InChI Key HWINPPGAOTYOJH-UHFFFAOYSA-N[1]
Canonical SMILES COC(=O)C1=CC(=C(C=C1C)Cl)[O-][1]
MDL Number MFCD22571065[1]
Table 2: Physicochemical Properties
PropertyValueSource
Molecular Weight 229.62 g/mol [1]
Appearance Solid[1]
Purity ≥98% (Commercially available)[1]
Precursor Acid 4-Chloro-2-methyl-5-nitrobenzoic acid (PubChem CID: 10846366)[2]

Synthesis and Mechanistic Considerations

The most direct and reliable synthesis of Methyl 4-chloro-2-methyl-5-nitrobenzoate is achieved through the esterification of its corresponding carboxylic acid, 4-chloro-2-methyl-5-nitrobenzoic acid. This method is preferred for its high yield and purity control.

Synthetic Workflow: Fischer Esterification

The conversion of the carboxylic acid to the methyl ester is a classic Fischer esterification reaction. This process involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄).

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product start_acid 4-Chloro-2-methyl-5-nitrobenzoic Acid reagents Methanol (CH₃OH, excess) Concentrated H₂SO₄ (catalyst) Reflux start_acid->reagents Fischer Esterification product Methyl 4-chloro-2-methyl-5-nitrobenzoate reagents->product

Caption: Synthetic workflow for Methyl 4-chloro-2-methyl-5-nitrobenzoate.

Experimental Protocol: Fischer Esterification

This protocol is adapted from standard Fischer esterification procedures for nitrobenzoic acids.[3][4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chloro-2-methyl-5-nitrobenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.05-0.1 eq) to the suspension. The addition is exothermic and should be done cautiously.

  • Reaction Execution: Heat the mixture to reflux (approximately 65°C). The solid starting material will gradually dissolve as the reaction proceeds.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the polar carboxylic acid spot and the appearance of the less polar ester spot indicates reaction completion. This typically requires 2-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Reduce the volume of methanol using a rotary evaporator. Dilute the residue with ethyl acetate and carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction & Purification: Separate the organic layer. Wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude solid can be further purified by recrystallization from a suitable solvent like methanol or ethanol to afford high-purity Methyl 4-chloro-2-methyl-5-nitrobenzoate.

Expertise & Causality: Why This Protocol Works
  • Excess Methanol: The use of excess methanol serves a dual purpose: it acts as both the solvent and a reagent. According to Le Châtelier's principle, its high concentration drives the equilibrium of this reversible reaction towards the formation of the ester product.

  • Acid Catalyst: The strong acid catalyst (H₂SO₄) is crucial. It protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation makes the carbonyl carbon more susceptible to nucleophilic attack by the weakly nucleophilic methanol.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a practical rate without boiling off the solvent.

Applications in Research and Drug Development

The true value of Methyl 4-chloro-2-methyl-5-nitrobenzoate lies in its versatility as a synthetic intermediate. The distinct functional groups on the aromatic ring can be selectively manipulated to build a diverse range of more complex molecules.

  • Reduction of the Nitro Group: The nitro group is a cornerstone of this molecule's utility. It can be readily reduced to an amino group (-NH₂) using various established methods, such as catalytic hydrogenation (H₂ over Pd/C) or using reducing metals like tin(II) chloride or iron in an acidic medium. The resulting aniline, Methyl 4-amino-5-chloro-2-methylbenzoate , is a highly valuable precursor for synthesizing heterocyclic compounds like quinolines, benzimidazoles, and benzothiazoles, which are prevalent scaffolds in pharmaceuticals.

  • Nucleophilic Aromatic Substitution (SₙAr): The chloro substituent, activated by the strongly electron-withdrawing nitro group, can participate in SₙAr reactions. This allows for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides) onto the aromatic ring, further diversifying the molecular scaffold.

  • Ester Hydrolysis and Amidation: The methyl ester group can be easily hydrolyzed back to a carboxylic acid under basic conditions (e.g., using NaOH or LiOH). This carboxylic acid can then be coupled with amines using standard peptide coupling reagents to form amides, a common functional group in many bioactive molecules.

  • Precedent in Drug Discovery: While specific applications of this exact molecule are often proprietary, its structural motifs are found in compounds developed for various therapeutic areas. For example, related chloro-nitrobenzoic acid derivatives have been utilized as key intermediates in the synthesis of kinase inhibitors for oncology and inflammatory diseases, as well as potent antibacterial agents.[5] The compound Methyl 5-chloro-2-nitrobenzoate, a structural isomer, is a known intermediate for the synthesis of the vasopressin V2-receptor antagonist, Tolvaptan.[3]

Spectroscopic Analysis

While a dedicated public database spectrum was not located, the expected NMR and IR signatures can be reliably predicted based on its structure and data from analogous compounds. Commercial suppliers confirm the availability of spectral data for verification.[6]

  • ¹H NMR: The spectrum should display distinct signals for the aromatic protons, the methyl ester protons, and the aromatic methyl protons. The aromatic protons will appear as singlets or doublets in the downfield region (typically 7.0-8.5 ppm), with their chemical shifts influenced by the electronic effects of the adjacent substituents. The methyl ester protons will be a sharp singlet around 3.9 ppm, and the aromatic methyl protons will appear as a singlet further upfield, typically around 2.5 ppm.

  • ¹³C NMR: The spectrum will show nine unique carbon signals. The ester carbonyl carbon will be the most deshielded (165-170 ppm). The six aromatic carbons will have distinct shifts determined by the attached groups, with carbons bonded to the nitro and chloro groups being significantly deshielded. The methyl ester and aromatic methyl carbons will appear in the upfield region.

  • IR Spectroscopy: Key absorption peaks would confirm the presence of the principal functional groups.[7]

    • C=O stretch (ester): A strong, sharp peak around 1720-1740 cm⁻¹.

    • N-O stretch (nitro): Two strong peaks, one asymmetric stretch around 1520-1560 cm⁻¹ and one symmetric stretch around 1345-1385 cm⁻¹.

    • C-O stretch (ester): A peak in the 1100-1300 cm⁻¹ region.

    • C-Cl stretch: A peak in the 600-800 cm⁻¹ region.

Safety, Handling, and Disposal

As with all nitroaromatic compounds, Methyl 4-chloro-2-methyl-5-nitrobenzoate must be handled with appropriate care in a laboratory setting. The following guidelines are based on safety data for structurally similar chemicals.[8][9][10]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use.

  • Skin and Body Protection: Wear a standard laboratory coat.

  • Respiratory Protection: Handle in a well-ventilated fume hood. If dust is generated, a dust respirator may be necessary.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Handling and Storage
  • Handling: Avoid formation of dust and aerosols. Use in a well-ventilated area, preferably a chemical fume hood. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and dark place. Store away from incompatible materials such as strong oxidizing agents and strong bases.

Disposal
  • Dispose of this chemical and its container in accordance with all local, state, and federal regulations. It may be classified as hazardous waste. Do not allow it to enter drains or the environment.

References

  • PubChem. (n.d.). 4-Chloro-2-methyl-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-chloro-2-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). Material Safety Data Sheet: Methyl 4-chloro-3-nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-chloro-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-chloro-3-methoxy-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-chloro-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • IndiaMART. (n.d.). Methyl 4 Chloro 3 Methoxy 5 Nitrobenzoate Powder. Retrieved from [Link]

  • Liang, Y., et al. (2011). Methyl 5-chloro-2-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3139. Retrieved from [Link]

  • Supporting Information. (n.d.). General procedure for the synthesis of methyl benzoate. Retrieved from [Link]

  • Chegg. (n.d.). How to interpret the IR, HNMR and carbon NMR of methyl nitro benzoate?. Retrieved from [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Methyl Benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
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  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • Guedes, A. R., et al. (2024). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Molecules, 29(5), 1089. Retrieved from [Link]

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An In-depth Technical Guide on Methyl 4-chloro-5-methyl-2-nitrobenzoate Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-chloro-5-methyl-2-nitrobenzoate and its analogs are a class of strategically functionalized aromatic compounds that serve as pivotal starting materials and key intermediates in the synthesis of complex organic molecules, particularly in the realm of pharmaceuticals and agrochemicals.[1] The specific substitution pattern on the benzene ring, featuring a chloro, a methyl, and a nitro group, along with a methyl ester, provides a versatile platform for a variety of chemical transformations. This guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the synthesis, properties, and applications of these derivatives, with a focus on their potential in medicinal chemistry.

The electronic nature of these compounds is governed by the interplay of electron-withdrawing groups (the nitro and chloro substituents) and a weakly electron-donating group (the methyl substituent), which deactivates the aromatic ring towards electrophilic substitution.[1] However, this electronic arrangement makes the chloro group susceptible to nucleophilic aromatic substitution, a key reaction for introducing further molecular diversity.[1] Furthermore, the nitro group can be readily reduced to an amine, opening up a vast array of possibilities for constructing heterocyclic scaffolds, which are prevalent in many biologically active molecules.[1][2]

This guide will delve into the synthetic pathways to access these valuable building blocks, explore their chemical reactivity, and highlight their application in the development of therapeutic agents and other functional molecules.

Synthesis of Methyl 4-chloro-5-methyl-2-nitrobenzoate and Analogs

The synthesis of methyl 4-chloro-5-methyl-2-nitrobenzoate and its derivatives typically involves a multi-step process starting from simpler, commercially available materials. The key steps often include electrophilic aromatic substitution reactions, such as nitration and chlorination, followed by esterification of a carboxylic acid precursor. The order of these reactions is critical to achieve the desired regiochemistry.

General Synthetic Strategies

Two primary retrosynthetic approaches can be envisioned for the synthesis of the target scaffold:

  • Nitration of a pre-functionalized benzoate: This strategy involves the nitration of a methyl benzoate derivative that already contains the chloro and methyl substituents. The directing effects of the existing groups will determine the position of the incoming nitro group.

  • Esterification of a pre-functionalized benzoic acid: This approach involves the synthesis of the corresponding 4-chloro-5-methyl-2-nitrobenzoic acid, followed by esterification to yield the methyl ester.

Experimental Protocols
Protocol 1: Fischer Esterification of 2-chloro-5-methyl-4-nitrobenzoic acid

A common and direct method for the synthesis of methyl benzoates is the Fischer esterification of the corresponding carboxylic acid.[1] This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Step-by-step methodology:

  • To a solution of 2-chloro-5-methyl-4-nitrobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture at reflux for several hours to drive the equilibrium towards the formation of the ester.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into an ice-water bath and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 2-chloro-5-methyl-4-nitrobenzoate.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Esterification using a Methylating Agent

An alternative to Fischer esterification is the use of a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.[1][3]

Step-by-step methodology for a related compound (Methyl 5-chloro-2-nitrobenzoate): [3]

  • To a stirred solution of 5-chloro-2-nitrobenzoic acid (10 g, 50 mmol) in acetone (60 ml), add potassium carbonate (10.3 g, 74 mmol) and dimethyl sulfate (6.2 ml, 64.7 mmol).[3]

  • Heat the mixture at reflux for 30 minutes.[3]

  • Pour the reaction mixture into an ice-water bath and extract with ethyl acetate.[3]

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.[3]

  • Concentrate the filtrate under reduced pressure to obtain the methyl ester as a white solid.[3]

  • The pure compound can be obtained by crystallization from methanol.[3]

Protocol 3: Nitration of Methyl Benzoate (General Procedure)

The introduction of a nitro group onto a benzene ring is a classic electrophilic aromatic substitution reaction.[4][5]

Step-by-step methodology for the nitration of methyl benzoate: [4]

  • In a round-bottomed flask fitted with a mechanical stirrer, place concentrated sulfuric acid and cool it to 0°C.

  • Add pure methyl benzoate to the cooled sulfuric acid.

  • While maintaining the temperature between 0-10°C with an ice bath, slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid.

  • After the addition is complete, continue stirring for an additional 15 minutes.

  • Pour the reaction mixture onto cracked ice, which will cause the crude product to precipitate as a solid.

  • Filter the solid product by suction and wash it thoroughly with water.

  • To remove impurities, the crude product can be washed with ice-cold methyl alcohol.

  • Dry the solid to obtain the nitrated methyl benzoate.

Visualization of Synthetic Pathways

Synthesis cluster_esterification Esterification Pathways cluster_nitration Nitration Pathway Carboxylic_Acid 4-Chloro-5-methyl- 2-nitrobenzoic Acid Methanol_H2SO4 Methanol, H₂SO₄ Carboxylic_Acid->Methanol_H2SO4 Fischer Esterification Me2SO4_K2CO3 Me₂SO₄, K₂CO₃ Carboxylic_Acid->Me2SO4_K2CO3 Methylation Product_Ester Methyl 4-chloro-5-methyl- 2-nitrobenzoate Methanol_H2SO4->Product_Ester Me2SO4_K2CO3->Product_Ester Starting_Benzoate Methyl 4-chloro- 5-methylbenzoate Nitrating_Agent HNO₃, H₂SO₄ Starting_Benzoate->Nitrating_Agent Nitration Product_Nitro Methyl 4-chloro-5-methyl- 2-nitrobenzoate Nitrating_Agent->Product_Nitro

Caption: Synthetic routes to Methyl 4-chloro-5-methyl-2-nitrobenzoate.

Chemical Properties and Reactivity

The chemical reactivity of methyl 4-chloro-5-methyl-2-nitrobenzoate derivatives is dictated by the functional groups present on the aromatic ring. These compounds are versatile intermediates due to the presence of several reactive sites.[1]

  • Ester Group: The methyl ester can be hydrolyzed back to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to other functional groups such as amides or hydrazides.[1]

  • Nitro Group: The nitro group is a strong electron-withdrawing group that can be reduced to an amine.[1] This transformation is a gateway to a wide range of heterocyclic structures.[2] Common reducing agents include hydrogen gas with a palladium catalyst (H₂/Pd-C), tin(II) chloride, or iron in acidic media.

  • Chloro Group: The presence of the electron-withdrawing nitro group, particularly when positioned ortho or para to the chlorine atom, activates the chloro substituent towards nucleophilic aromatic substitution (SNAr).[1] This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to further functionalize the molecule. The chloro group can also participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1]

Visualization of Key Reactions

Reactions cluster_ester Ester Transformations cluster_nitro Nitro Group Reduction cluster_chloro Chloro Group Reactions Core_Compound Methyl 4-chloro-5-methyl- 2-nitrobenzoate Carboxylic_Acid Carboxylic Acid Core_Compound->Carboxylic_Acid Hydrolysis Amide Amide Core_Compound->Amide Aminolysis Amine Amine Derivative Core_Compound->Amine Reduction (e.g., H₂/Pd-C) SNAr_Product SNAr Product Core_Compound->SNAr_Product Nucleophilic Aromatic Substitution (SNAr) Coupling_Product Cross-Coupling Product Core_Compound->Coupling_Product Cross-Coupling (e.g., Suzuki)

Caption: Key chemical transformations of the core scaffold.

Applications in Drug Discovery and Development

Derivatives of methyl 4-chloro-5-methyl-2-nitrobenzoate are valuable building blocks in medicinal chemistry, serving as precursors to a variety of biologically active molecules. The ability to selectively modify the different functional groups allows for the systematic exploration of structure-activity relationships (SAR).

Kinase Inhibitors

A significant application of related nitrobenzoate derivatives is in the synthesis of kinase inhibitors for the treatment of inflammatory diseases and cancer.[2] For instance, the reduction of the nitro group to an amine provides a key intermediate for the construction of heterocyclic scaffolds like substituted triazinones, which have shown promise as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4).[2]

Antibacterial Agents

Nitroaromatic compounds, as a class, are known to exhibit a broad spectrum of biological activities, including antibacterial and antifungal properties.[6][7] The biological activity of many of these compounds is dependent on the reductive activation of the nitro group by cellular nitroreductases, leading to the formation of reactive nitrogen species that can cause cellular damage.[6][8] Studies on derivatives of 2-chloro-5-nitrobenzoic acid have demonstrated their potential as antibacterial agents, with some compounds showing activity against methicillin-resistant Staphylococcus aureus (MRSA).[7]

Other Therapeutic Areas

The versatility of the nitrobenzoate scaffold has led to its use in the synthesis of a wide range of therapeutic agents. For example, a related compound, methyl 5-chloro-2-nitrobenzoate, is a known intermediate in the synthesis of Tolvaptan, a selective vasopressin V2-receptor antagonist used to treat hyponatremia.[3]

Agrochemicals

While specific examples for methyl 4-chloro-5-methyl-2-nitrobenzoate are not extensively documented in the public domain, related nitro-ester derivatives are known to serve as intermediates in the synthesis of agrochemicals.[1] The functional groups on the molecule provide pathways to create structures with potential herbicidal, fungicidal, or insecticidal activity.[1]

Data Summary

Physicochemical Properties of Related Compounds
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Methyl 4-chloro-2-methyl-5-nitrobenzoate190367-56-7C₉H₈ClNO₄229.62
Methyl 2-chloro-5-methyl-4-nitrobenzoate1805129-67-2C₉H₈ClNO₄229.62
Methyl 4-chloro-5-fluoro-2-nitrobenzoate1113049-81-2C₈H₅ClFNO₄233.58

Data sourced from various chemical supplier databases.[1][9][10][11][12]

Conclusion

Methyl 4-chloro-5-methyl-2-nitrobenzoate and its derivatives are highly valuable and versatile building blocks in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Their strategic functionalization allows for a wide range of chemical transformations, providing access to a diverse array of complex molecular architectures. The straightforward synthesis of these compounds and the facile conversion of their functional groups, especially the reduction of the nitro group, open a gateway to a rich variety of heterocyclic structures with significant therapeutic potential. The successful application of analogous scaffolds in the development of potent kinase inhibitors and antibacterial agents underscores their strategic importance. The detailed protocols and reactivity profiles provided in this guide are intended to empower researchers to leverage these key intermediates in their own drug discovery and development programs.

References

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Differentiating Methyl 4-chloro-5-methyl-2-nitrobenzoate and Its Constitutional Isomers: A Guide to Structure, Analysis, and Significance

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development and fine chemical synthesis, absolute certainty in molecular structure is not merely a matter of academic rigor; it is a prerequisite for safety, efficacy, and regulatory compliance. Substituted nitrobenzoates serve as versatile intermediates, but their synthesis can often yield a mixture of constitutional isomers—molecules with an identical formula but different atomic connectivity.[1] This guide provides an in-depth exploration of Methyl 4-chloro-5-methyl-2-nitrobenzoate and its constitutional isomers. We will dissect the structural nuances that differentiate these compounds, present a suite of robust analytical methodologies for their unambiguous identification, and discuss the profound implications of isomeric purity in the context of drug development. This document is intended to be a field-proven resource, blending foundational theory with practical, validated protocols.

The Challenge of Isomerism: Defining the Molecular Landscape

Constitutional isomers of a substituted benzene ring arise from the different possible arrangements of substituents. For a methyl benzoate core with chloro, methyl, and nitro groups, numerous isomers are possible. Each possesses the same molecular formula (C₉H₈ClNO₄) and molecular weight (229.62 g/mol ), yet their distinct structures give rise to unique chemical, physical, and biological properties. The seemingly minor shift of a single substituent can dramatically alter a molecule's electronic distribution, polarity, and steric profile. In drug development, such differences can mean the difference between a potent therapeutic agent and an inactive or even toxic compound.[2][3][4]

The primary compound of interest, Methyl 4-chloro-5-methyl-2-nitrobenzoate , serves as our reference point. Its isomers are generated by rearranging the chloro, methyl, and nitro groups around the aromatic ring.

Diagram: Representative Constitutional Isomers

Below is a visualization of the primary compound and a selection of its potential constitutional isomers. The subtle changes in substituent positions are the central challenge in both synthesis and analysis.

G A Methyl 4-chloro-5-methyl-2-nitrobenzoate (Reference Compound) B Methyl 4-chloro-2-methyl-5-nitrobenzoate (Isomer 1) C Methyl 2-chloro-5-methyl-4-nitrobenzoate (Isomer 2) D Methyl 5-chloro-2-methyl-4-nitrobenzoate (Isomer 3)

Caption: Key constitutional isomers of the target compound.

Table 1: Properties of Select Isomers

This table summarizes key identifiers for the reference compound and some of its known isomers. Note that predicting properties like boiling and melting points without experimental data is speculative; however, we can anticipate that differences in crystal lattice packing and intermolecular forces will lead to distinct values.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Methyl 4-chloro-5-methyl-2-nitrobenzoateNot readily availableC₉H₈ClNO₄229.62
Methyl 4-chloro-2-methyl-5-nitrobenzoate190367-56-7[5]C₉H₈ClNO₄229.62
Methyl 2-chloro-5-methyl-4-nitrobenzoate1805129-67-2[1]C₉H₈ClNO₄229.62
Methyl 4-chloro-2-nitrobenzoate (related)42087-80-9C₈H₆ClNO₄215.59
Methyl 5-chloro-2-nitrobenzoate (related)6629-27-2C₈H₆ClNO₄215.59

The Analytical Toolkit: Methodologies for Unambiguous Identification

A multi-pronged analytical approach is essential for the definitive identification and differentiation of isomers. No single technique provides a complete picture, but when used in concert, they create a self-validating system of structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful technique for distinguishing constitutional isomers.[6][7] It provides detailed information about the chemical environment of each ¹H (proton) and ¹³C (carbon) nucleus, which is unique for each isomer.

  • Expertise & Experience: The rationale for NMR's efficacy lies in the predictable effects of substituents on the aromatic ring. Electron-withdrawing groups (EWG) like -NO₂ and -Cl "deshield" nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Electron-donating groups (EDG) like -CH₃ have the opposite "shielding" effect. The ester group (-COOCH₃) is an EWG. The relative positions of these groups create a unique electronic fingerprint for each isomer, reflected in three key NMR parameters:

    • Number of Signals: Molecular symmetry determines the number of unique proton and carbon environments. A more symmetric isomer will have fewer signals than a less symmetric one.

    • Chemical Shift (δ): The precise position of each signal on the x-axis reveals the electronic environment of the nucleus.

    • Spin-Spin Coupling (Multiplicity): For ¹H NMR, the splitting pattern of a signal (e.g., singlet, doublet, triplet) reveals the number of protons on adjacent atoms, providing direct evidence of atomic connectivity.[7]

  • Trustworthiness: By analyzing the ¹H NMR (for proton counts and connectivity), ¹³C NMR (for carbon skeleton), and potentially 2D-NMR spectra (like COSY, which shows ¹H-¹H correlations), a chemist can piece together the molecular structure with a high degree of confidence, creating a self-validating dataset.

Table 2: Predicted ¹H NMR Spectral Characteristics for Isomers
IsomerAromatic ProtonsAromatic SignalsPredicted MultiplicityMethyl Protons (-CH₃)Ester Protons (-OCH₃)
Methyl 4-chloro-5-methyl-2-nitrobenzoate 222 Singlets1 Singlet1 Singlet
Methyl 4-chloro-2-methyl-5-nitrobenzoate 222 Singlets1 Singlet1 Singlet
Methyl 2-chloro-5-methyl-4-nitrobenzoate 222 Singlets1 Singlet1 Singlet

Note: While all three isomers are predicted to show two singlets for the aromatic protons, the specific chemical shifts (δ) of these singlets will be different and diagnostic for each structure due to the varying electronic environments.

Experimental Protocol: ¹³C NMR Spectroscopy

This protocol outlines the general steps for acquiring a high-quality ¹³C NMR spectrum, a critical component for structural verification.[8]

  • Sample Preparation:

    • Ensure the sample is of high purity to prevent spectral contamination.

    • Weigh approximately 20-50 mg of the solid isomer into a clean, dry vial.

    • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent must fully dissolve the sample.

    • Agitate the vial, using sonication if necessary, to ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube using a pipette with a filter.

    • Cap the tube securely and clean the exterior before insertion into the spectrometer.

  • Spectrometer Setup & Acquisition:

    • Insert the sample into the NMR magnet.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Set the acquisition parameters:

      • Experiment Type: Standard ¹³C with proton decoupling.

      • Spectral Width: ~250 ppm (e.g., from -10 to 240 ppm) to cover all expected carbon signals.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay (d1): 2-5 seconds to allow for full magnetization recovery, ensuring accurate integration if needed.

      • Number of Scans: 1024 to 4096 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

    • Initiate data acquisition.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

    • Phase the resulting spectrum to ensure all peaks are in the positive absorption mode.

    • Perform a baseline correction to create a flat spectral baseline.

    • Calibrate the chemical shift axis by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the peaks if quantitative analysis is required.

Diagram: Analytical Workflow for NMR-Based Isomer Identification

G cluster_workflow NMR Analysis Workflow sample Isomer Sample (in Deuterated Solvent) spectrometer NMR Spectrometer (Acquire FID) sample->spectrometer processing Data Processing (Fourier Transform, Phasing, Calibration) spectrometer->processing spectrum Final NMR Spectrum (¹H, ¹³C) processing->spectrum analysis Structural Analysis (Chemical Shift, Multiplicity, Integration) spectrum->analysis identification Unambiguous Isomer Identification analysis->identification

Caption: A streamlined workflow for isomer identification using NMR.

Mass Spectrometry (MS) Coupled with Gas Chromatography (GC-MS)

While all constitutional isomers have the same nominal mass, their fragmentation patterns under energetic conditions can be distinct.

  • Expertise & Experience: In a typical Electron Impact (EI) mass spectrometer, molecules are fragmented in a reproducible manner. The stability of the resulting carbocations and radical cations is influenced by the substituent positions. For example, cleavage adjacent to the methyl group or loss of the nitro group may be more or less favorable depending on the electronic stabilization provided by the other substituents in their specific arrangement. This results in a unique mass spectrum that serves as a molecular fingerprint.

  • Trustworthiness: The power of this technique is amplified when coupled with Gas Chromatography (GC). The isomers, having slightly different polarities and volatilities, will separate on the GC column, each exhibiting a characteristic retention time. The mass spectrometer then analyzes each separated compound. A pure sample must show a single GC peak with a single, consistent mass spectrum across that peak. This combination provides two orthogonal data points (retention time and fragmentation pattern) for validation.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for both the analysis and purification of isomeric mixtures.

  • Expertise & Experience: The separation principle relies on the differential partitioning of analytes between a stationary phase (e.g., C18 silica) and a mobile phase. The constitutional isomers of Methyl 4-chloro-5-methyl-2-nitrobenzoate have different polarities due to their varied dipole moments, which are a direct consequence of the substituent arrangement. In reversed-phase HPLC, less polar isomers will interact more strongly with the nonpolar C18 stationary phase and thus elute later than more polar isomers. By carefully selecting the mobile phase composition (e.g., a mixture of water and acetonitrile or methanol), a robust separation can be achieved.[10]

  • Trustworthiness: HPLC provides a self-validating system through its high reproducibility. Under fixed conditions (column, mobile phase, flow rate, temperature), a specific isomer will always have the same retention time. Purity can be assessed by the presence of a single, sharp peak, and identity can be confirmed by spiking the sample with a known reference standard.

Experimental Protocol: Reversed-Phase HPLC for Isomer Separation
  • System Preparation:

    • Column: C18 bonded silica column (e.g., 4.6 mm ID x 150 mm length, 5 µm particle size).

    • Mobile Phase: Prepare an isocratic mobile phase, for example, 60:40 (v/v) Acetonitrile:Water. Filter and degas the mobile phase thoroughly to prevent air bubbles in the system.

    • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare a stock solution of the isomer mixture (or individual isomer) at approximately 1 mg/mL in the mobile phase or a compatible solvent like acetonitrile.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates.

  • Analysis:

    • Set the UV detector to a wavelength where the nitroaromatic compounds strongly absorb (e.g., 254 nm).

    • Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.

    • Record the chromatogram for a sufficient duration to allow all components to elute (e.g., 15-20 minutes).

    • Identify the peaks based on their retention times. For an unknown mixture, comparison with pure reference standards is required for absolute identification.

X-ray Crystallography: The Definitive Proof

For compounds that can be grown into single crystals of sufficient quality, X-ray crystallography provides the ultimate, unambiguous structural proof.

  • Expertise & Experience: This technique involves directing a beam of X-rays onto a crystal and measuring the diffraction pattern.[11] The pattern is mathematically decoded to generate a three-dimensional electron density map of the molecule. From this map, the precise position of every atom can be determined, confirming the exact connectivity and revealing bond lengths and angles.[12]

  • Trustworthiness: The result is a complete, three-dimensional structure that leaves no ambiguity about which isomer is present. It is the gold standard for structural determination and is often required for patent applications and regulatory filings of novel pharmaceutical compounds.[13]

The Critical Role of Isomeric Purity in Drug Development

The meticulous work of differentiating isomers is driven by a critical need in pharmacology and toxicology. Biological systems, being chiral and possessing highly specific three-dimensional binding sites on proteins and enzymes, can interact very differently with closely related isomers.[14]

  • Differential Biological Activity: One isomer may bind perfectly to a therapeutic target, eliciting the desired pharmacological response, while another may be completely inactive or bind to an entirely different target, causing off-target effects.[2][4]

  • Pharmacokinetics & Metabolism: The rate of absorption, distribution, metabolism, and excretion (ADME) can vary between isomers. A change in the position of a chloro or nitro group can expose the molecule to different metabolic enzymes, altering its half-life and potential for producing toxic metabolites.

  • Regulatory Scrutiny: Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate that the exact isomeric form of an active pharmaceutical ingredient (API) be identified and controlled.[3] The purity of a drug substance with respect to its isomers is a critical quality attribute that must be guaranteed.

Diagram: Isomer-Specific Interaction with a Biological Target

G cluster_receptor Biological Receptor Site cluster_isomers Isomers receptor < Receptor Binding Pocket > isomer_A Active Isomer (Correct Fit) isomer_A->receptor Specific Binding (Therapeutic Effect) isomer_B Inactive Isomer (Poor Fit) isomer_B->receptor No Binding (No Effect)

Caption: Conceptual model of how only the correctly structured isomer achieves a therapeutic effect.

Conclusion

The differentiation of Methyl 4-chloro-5-methyl-2-nitrobenzoate from its constitutional isomers is a challenge that epitomizes the precision required in modern chemical science. While these compounds share a common molecular formula, their unique atomic arrangements necessitate a sophisticated analytical strategy for unambiguous identification. A synergistic approach utilizing NMR spectroscopy for detailed structural mapping, GC-MS and HPLC for separation and fingerprinting, and X-ray crystallography for definitive proof, provides the robust, self-validating data required by researchers. For professionals in drug development, understanding and controlling isomeric purity is not an option, but a fundamental requirement for ensuring the safety and efficacy of next-generation therapeutics.

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A Comprehensive Technical Guide to the Physicochemical Characterization of Methyl 4-chloro-5-methyl-2-nitrobenzoate: Melting Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The melting point of a crystalline solid is a fundamental physical property that serves as a primary indicator of both identity and purity. For novel chemical entities and key intermediates in drug development, such as methyl 4-chloro-5-methyl-2-nitrobenzoate, the precise determination of this value is a non-negotiable aspect of quality control and characterization. This technical guide provides a comprehensive framework for the accurate and reproducible determination of the melting point of this target compound. Eschewing a simple data-sheet approach, this document details the prerequisite purification methodologies, outlines two robust analytical protocols (digital capillary melting point and Differential Scanning Calorimetry), and establishes a self-validating system through rigorous instrument calibration. The causality behind each experimental choice is explained to empower researchers to not only generate accurate data but also to interpret it authoritatively.

Compound Profile: Methyl 4-chloro-5-methyl-2-nitrobenzoate

Methyl 4-chloro-5-methyl-2-nitrobenzoate is a substituted aromatic compound with significant potential as a building block in organic synthesis, particularly in the development of pharmaceutical agents and agrochemicals. Its specific substitution pattern offers multiple reaction sites for further chemical modification. Accurate characterization of its physical properties is the first step in its reliable use in complex synthetic pathways.

Property Value Source/Method
Molecular Formula C₉H₈ClNO₄Calculated
Molecular Weight 229.62 g/mol Calculated
Physical State Solid (predicted)---
CAS Number Not assigned---
Melting Point To Be Determined This Guide

The Principle of Melting Point Analysis: A Cornerstone of Purity Assessment

The melting point of a pure, crystalline solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure. For a pure substance, this transition occurs over a very narrow temperature range (typically <1°C)[1]. The presence of even small amounts of miscible impurities disrupts the crystal lattice structure, which typically results in two observable effects: a depression of the melting point and a broadening of the melting range[1][2]. Therefore, a sharp and reproducible melting point is a strong indicator of high purity, making its determination a critical quality control assay.

Prerequisite for Accuracy: Rigorous Sample Purification

The integrity of any melting point measurement is wholly dependent on the purity of the sample. The protocol described herein assumes the starting material is the crude product of a chemical synthesis. Purification via recrystallization is a mandatory first step.

Protocol: Recrystallization of Methyl 4-chloro-5-methyl-2-nitrobenzoate

Recrystallization is a purification technique used to remove impurities from organic solids[3][4]. The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures[3][5]. Given the polar nature of the nitro and ester groups, a polar protic or aprotic solvent is a logical starting point.

Step-by-Step Methodology:

  • Solvent Selection: Begin screening with solvents such as ethanol, methanol, or ethyl acetate. The goal is to find a solvent that provides a steep solubility curve[5]. A mixed solvent system may be required if no single solvent is ideal[5].

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and boiling chips. Heat the mixture to the solvent's boiling point while stirring until the solid completely dissolves[5][6]. Add the minimum volume of hot solvent necessary to achieve full dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals as it allows for the selective exclusion of impurities from the growing crystal lattice[7]. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal[5].

  • Isolation: Once crystallization is complete, cool the flask in an ice-water bath for approximately 15-20 minutes to maximize the yield. Collect the purified crystals by vacuum filtration using a Büchner funnel[3].

  • Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities adhering to the crystal surfaces. Continue to pull a vacuum for several minutes to partially dry the crystals, then transfer them to a watch glass for final drying in a vacuum oven at a temperature well below the anticipated melting point.

Standard Operating Procedure: Melting Point Determination

Instrumentation

Two primary methods are recommended for authoritative melting point determination:

  • Digital Melting Point Apparatus: This common laboratory instrument uses a heated metal block and a digital thermometer. The sample, packed in a capillary tube, is observed through a magnifying lens as it melts[1].

  • Differential Scanning Calorimetry (DSC): DSC is a highly precise thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature[8][9][10][11]. The melting point is determined from the endothermic peak of the melting transition[11]. This method is invaluable for obtaining high-accuracy data for standards and publications[12].

Trustworthiness Pillar: Mandatory Instrument Calibration

Before any measurements are taken, the instrument's temperature accuracy must be verified. This is a self-validating step that ensures the trustworthiness of the resulting data. Calibration involves measuring the melting points of certified, high-purity reference standards with well-documented melting points[13][14].

Step-by-Step Calibration Protocol:

  • Select Reference Standards: Choose at least two standards that bracket the expected melting point of the sample[14].

  • Perform Calibration Tests: Determine the melting point of each standard using the same method that will be used for the unknown sample. Set the heating rate to a slow 1-2°C per minute near the expected melting point[2][14][15].

  • Verify Accuracy: The observed melting points for the standards must fall within the acceptable tolerance range specified by the instrument manufacturer or internal SOPs[13]. If they do not, the instrument must be labeled "OUT OF CALIBRATION" and serviced[13].

Reference Standard Certified Melting Point (°C)
Benzoic Acid122.4 °C
Acetanilide114.3 °C
Caffeine238 °C

(Data sourced from various calibration standards references)[14]

Protocol 1: Digital Melting Point Apparatus (Capillary Method)

This protocol describes the standard method for routine, accurate melting point determination.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the purified sample is completely dry and finely powdered. Firmly pack the sample into a glass capillary tube to a height of 1-2 mm[16].

  • Initial Determination (Optional but Recommended): To save time, perform a rapid determination by heating at a rate of 5-10°C per minute to find an approximate melting range[15].

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point[15]. Insert a new capillary tube.

  • Heating: Set the apparatus to heat rapidly to a temperature about 15-20°C below the approximate melting point. Then, adjust the heating rate to a slow 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer[1][2].

  • Observation and Recording: Record two temperatures:

    • T1: The temperature at which the first drop of liquid appears.

    • T2: The temperature at which the last solid particle melts completely.

  • Reporting: The melting point is reported as the range from T1 to T2. Perform the measurement in triplicate to ensure reproducibility.

Data Analysis and Context

Interpreting the Results
  • Sharp Melting Range (e.g., 1-2°C): Indicates a high degree of purity for the compound[1].

  • Broad Melting Range (>2°C): Suggests the presence of impurities, which depress and broaden the melting range[1].

Contextual Data: Isomeric Compounds

The precise melting point is crucial for distinguishing between isomers, which can have very different physical properties. The following table lists the known melting points of isomers structurally related to the target compound, underscoring the need for an accurate measurement.

Compound Name CAS Number Melting Point (°C)
Methyl 4-chloro-2-nitrobenzoate42087-80-943 - 45 °C[17]
Methyl 5-chloro-2-nitrobenzoate51282-49-648 - 52 °C
Methyl 2-chloro-4-nitrobenzoate13324-11-373.0 - 79.0 °C[18]

Visualization: Experimental & Analytical Workflow

The following diagram illustrates the complete, self-validating workflow for determining the melting point of Methyl 4-chloro-5-methyl-2-nitrobenzoate.

G cluster_prep Sample Preparation & Purification cluster_analysis Melting Point Analysis cluster_report Data Validation & Reporting Crude Crude Synthesized Product Recrystallize Recrystallization Protocol (Section 3.1) Crude->Recrystallize Remove Impurities Purified Pure, Dry Crystalline Solid Recrystallize->Purified Calibrate Instrument Calibration (Section 4.2) Purified->Calibrate Ensures Trustworthiness MP_App Digital MP Apparatus Protocol (Section 4.3) Purified->MP_App Load Sample DSC_App DSC Analysis (Optional High-Precision) Purified->DSC_App Load Sample Calibrate->MP_App Record Record Melting Range (T1-T2) MP_App->Record DSC_App->Record Analyze Analyze Range (Purity Assessment) Record->Analyze Compare Compare to Isomer Data (Table 3) Analyze->Compare Contextualize Report Final Certified Report Compare->Report

Workflow for Melting Point Determination.

Conclusion

This guide has established a robust, scientifically-grounded framework for the definitive determination of the melting point of methyl 4-chloro-5-methyl-2-nitrobenzoate. By prioritizing sample purity through recrystallization and ensuring instrumental accuracy via mandatory calibration, the described protocols provide a self-validating system for generating trustworthy and reproducible data. This fundamental physicochemical constant, once determined, will serve as a critical quality attribute for all future research, development, and manufacturing activities involving this compound.

References

  • Pharmaguideline. Calibration of Melting Point Apparatus. [Link]

  • Pharma Times Official. (2025). Validation and Calibration of Melting Point Instruments. [Link]

  • University of Calgary. Melting point determination. [Link]

  • Vedantu. (2024). Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]

  • Scribd. SOP For Melting Point Calibration. [Link]

  • California State University, Bakersfield. Lab 3: Calibration of a Melting Point Apparatus. [Link]

  • Pharma Beginners. (2020). Melting Point Apparatus – SOP. [Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

  • CureFFI.org. (2016). Differential scanning calorimetry. [Link]

  • Gwinnett County Public Schools. Determination of Melting Point. [Link]

  • NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA). [Link]

  • JoVE. (2017). Video: Melting Point Determination of Solid Organic Compounds. [Link]

  • PubChem. Methyl 4-chloro-2-nitrobenzoate. [Link]

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  • EAG Laboratories. Differential Scanning Calorimetry | DSC. [Link]

  • SciELO. (2004). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. [Link]

  • Scribd. Recrystallization Techniques for Purification. [Link]

  • U.S. Environmental Protection Agency. Methyl 5-(2-chloro-4-nitrophenoxy)-2-nitrobenzoate Properties. [Link]

  • University of Wisconsin-Green Bay. Recrystallization. [Link]

  • PubChem. 4-Chloro-2-methyl-5-nitrobenzoic acid. [Link]

  • Wikipedia. Recrystallization (chemistry). [Link]

  • Google Patents.
  • ResearchGate. (2024). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • IndiaMART. Methyl 4 Chloro 3 Methoxy 5 Nitrobenzoate Powder, Grade Standard. [Link]

  • National Center for Biotechnology Information. Methyl 5-chloro-2-nitrobenzoate. [Link]

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Methodological & Application

Synthesis procedure for Methyl 4-chloro-5-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of Methyl 4-chloro-5-methyl-2-nitrobenzoate

Introduction

Methyl 4-chloro-5-methyl-2-nitrobenzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its substituted benzene ring structure makes it a versatile building block for the introduction of further functionalities. This document provides a detailed, two-step synthetic protocol for the preparation of Methyl 4-chloro-5-methyl-2-nitrobenzoate, designed for researchers in organic synthesis and drug development. The procedure is based on established chemical principles and draws from well-documented methodologies for nitration and esterification reactions.

The synthesis commences with the nitration of 4-chloro-3-methylbenzoic acid, followed by the esterification of the resulting 4-chloro-5-methyl-2-nitrobenzoic acid to yield the final product. This application note provides a comprehensive, step-by-step guide, including reagent specifications, reaction conditions, and purification techniques.

Synthetic Strategy

The overall synthetic pathway is a two-step process:

  • Nitration of 4-chloro-3-methylbenzoic acid: This step introduces a nitro group onto the aromatic ring via an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is governed by the directing effects of the existing substituents (chloro, methyl, and carboxylic acid groups).

  • Fischer Esterification: The carboxyl group of the nitrated intermediate is then converted to a methyl ester using methanol in the presence of an acid catalyst.

The following diagram illustrates the synthetic workflow:

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Esterification A 4-chloro-3-methylbenzoic acid C 4-chloro-5-methyl-2-nitrobenzoic acid A:e->C:w Electrophilic Aromatic Substitution B Nitrating Mixture (HNO3/H2SO4) B:s->C:n D 4-chloro-5-methyl-2-nitrobenzoic acid F Methyl 4-chloro-5-methyl-2-nitrobenzoate D:e->F:w Fischer Esterification E Methanol (CH3OH) H2SO4 (cat.) E:s->F:n

Caption: Synthetic workflow for Methyl 4-chloro-5-methyl-2-nitrobenzoate.

Part 1: Nitration of 4-chloro-3-methylbenzoic acid

Principle and Rationale

The nitration of 4-chloro-3-methylbenzoic acid is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids, acts as the electrophile. The regiochemical outcome is directed by the existing substituents on the benzene ring. The methyl group is an activating ortho, para-director, the chloro group is a deactivating ortho, para-director, and the carboxylic acid group is a deactivating meta-director. The position ortho to the activating methyl group and meta to the deactivating carboxylic acid group is the most favorable for substitution, leading to the desired product, 4-chloro-5-methyl-2-nitrobenzoic acid. Careful temperature control is crucial to minimize the formation of side products[1][2].

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )ConcentrationQuantityNotes
4-chloro-3-methylbenzoic acidC₈H₇ClO₂170.59>98%10.0 gStarting material
Concentrated Sulfuric AcidH₂SO₄98.0898%50 mLDehydrating agent and catalyst
Concentrated Nitric AcidHNO₃63.0170%10 mLSource of nitronium ion
Crushed IceH₂O18.02-~200 gFor quenching the reaction
Deionized WaterH₂O18.02-As neededFor washing the product
EthanolC₂H₅OH46.0795%As neededFor recrystallization
Experimental Protocol
  • Preparation of the Nitrating Mixture:

    • In a 50 mL beaker, carefully add 10 mL of concentrated nitric acid.

    • Place the beaker in an ice-salt bath to cool the nitric acid to below 5 °C.

    • Slowly and with constant stirring, add 10 mL of concentrated sulfuric acid to the nitric acid. Caution: This mixing is highly exothermic. Maintain the temperature below 10 °C throughout the addition.

    • Keep the prepared nitrating mixture in the ice bath until use.

  • Reaction Setup:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 40 mL of concentrated sulfuric acid.

    • Cool the flask in an ice-salt bath to 0 °C.

    • Slowly add 10.0 g of 4-chloro-3-methylbenzoic acid to the cold sulfuric acid in portions, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.

  • Nitration Reaction:

    • Once the solution of 4-chloro-3-methylbenzoic acid is homogeneous and the temperature is stable between 0 and 5 °C, begin the dropwise addition of the cold nitrating mixture from the dropping funnel.

    • Maintain vigorous stirring and control the rate of addition to keep the reaction temperature between 5 and 10 °C[1][3]. The addition should take approximately 30-45 minutes.

    • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.

  • Work-up and Isolation:

    • In a large beaker (1 L), place approximately 200 g of crushed ice.

    • Slowly and carefully pour the reaction mixture onto the crushed ice with constant stirring. A precipitate will form.

    • Allow the ice to melt completely.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the crude product thoroughly with several portions of cold deionized water to remove any residual acid[2].

  • Purification:

    • The crude 4-chloro-5-methyl-2-nitrobenzoic acid can be purified by recrystallization from an ethanol-water mixture.

    • Transfer the crude solid to a beaker and add the minimum amount of hot ethanol to dissolve it completely.

    • Add hot deionized water dropwise until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Part 2: Esterification of 4-chloro-5-methyl-2-nitrobenzoic acid

Principle and Rationale

Fischer esterification is a classic method for converting carboxylic acids to esters. The reaction involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is an equilibrium process, and using an excess of the alcohol (methanol in this case) helps to drive the equilibrium towards the formation of the ester product.

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )ConcentrationQuantityNotes
4-chloro-5-methyl-2-nitrobenzoic acidC₈H₆ClNO₄215.59>98%5.0 gStarting material from Part 1
MethanolCH₃OH32.04Anhydrous50 mLReactant and solvent
Concentrated Sulfuric AcidH₂SO₄98.0898%1 mLCatalyst
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01SaturatedAs neededFor neutralization
Anhydrous Magnesium SulfateMgSO₄120.37-As neededDrying agent
Ethyl AcetateC₄H₈O₂88.11-As neededExtraction solvent
Experimental Protocol
  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5.0 g of 4-chloro-5-methyl-2-nitrobenzoic acid and 50 mL of methanol.

    • Stir the mixture to dissolve the solid as much as possible.

    • Carefully add 1 mL of concentrated sulfuric acid to the mixture.

  • Esterification Reaction:

    • Heat the reaction mixture to reflux and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the volume of methanol by approximately half using a rotary evaporator.

    • Pour the remaining mixture into a separatory funnel containing 100 mL of cold deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash them with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Methyl 4-chloro-5-methyl-2-nitrobenzoate.

    • The crude product can be further purified by recrystallization from a suitable solvent such as methanol or a hexane/ethyl acetate mixture to yield a pure crystalline solid.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and acid-resistant gloves) must be worn at all times.

  • Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and clothing.

  • The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.

  • Dispose of all chemical waste according to institutional guidelines.

References

  • Quora. (2020, July 12).
  • Liu, G., et al. (2011). Methyl 5-chloro-2-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3139.
  • PrepChem. (n.d.). A--Preparation of 4-chloro-3-nitrobenzoic acid. Retrieved from [Link]

  • Kamm, O., & Segur, J. B. (n.d.).
  • PubChem. (n.d.). 4-Chloro-2-methyl-5-nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.).
  • Reddit. (2018, October 3).
  • MDPI. (n.d.).
  • SDI. (n.d.). 4-Chloro-3-Nitro Benzoic Acid.
  • NIST. (n.d.). Benzoic acid, 4-chloro-3-nitro-. Retrieved from [Link]

  • Truman ChemLab. (n.d.).
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  • TREA. (2024, July 25). A PROCESS FOR THE PREPARATION OF 2-NITRO-4-(METHYLSULFONYL)BENZOIC ACID.
  • Advanced ChemBlocks. (n.d.).
  • Chem-Impex. (n.d.). 4-Chloro-3-nitrobenzoic acid methyl ester.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.).

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Application Note & Protocol: Selective Catalytic Reduction of Methyl 4-chloro-5-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the selective catalytic reduction of methyl 4-chloro-5-methyl-2-nitrobenzoate to its corresponding aniline, methyl 2-amino-4-chloro-5-methylbenzoate. This transformation is a critical step in the synthesis of various high-value compounds in the pharmaceutical and agrochemical sectors.[1] We will delve into the mechanistic underpinnings of aromatic nitro group reduction, provide a comparative analysis of suitable catalytic systems, and present a detailed, field-proven protocol emphasizing safety, efficiency, and selectivity. The primary focus will be on heterogeneous catalytic hydrogenation, a method prized for its clean reaction profile and ease of product isolation.

Introduction: The Significance of Substituted Anilines

Methyl 2-amino-4-chloro-5-methylbenzoate is a key aromatic intermediate whose structural motifs are integral to the development of bioactive molecules such as anti-inflammatory agents and herbicides.[1] The selective reduction of the nitro group in the presence of other sensitive functionalities—namely a chloro substituent and a methyl ester—is a common challenge in organic synthesis. The choice of catalyst and reaction conditions is paramount to prevent undesirable side reactions, such as hydrodechlorination, which can diminish yield and complicate purification. This guide addresses this challenge by providing a robust methodology for achieving high-yield, selective conversion.

Mechanistic Overview of Nitroarene Reduction

The catalytic hydrogenation of aromatic nitro compounds is a surface-mediated process that is generally understood to proceed through a series of intermediates.[2] While multiple pathways can be operative, the reaction typically involves the stepwise reduction of the nitro group.

The two principal mechanistic routes are:

  • Direct Pathway: The nitro group is directly reduced to a nitroso intermediate, then to a hydroxylamine, and finally to the amine.

  • Condensation Pathway: The nitroso and hydroxylamine intermediates can condense to form azoxy, azo, and hydrazo species, which are then subsequently reduced to the final aniline product.[3][4]

For most common heterogeneous catalysts like Palladium on Carbon (Pd/C) or Raney Nickel under hydrogen pressure, the reaction is driven towards the complete reduction to the amine. The process begins with the adsorption of the nitroarene and the dissociative chemisorption of hydrogen onto the catalyst surface.[5][6] Surface-bound hydrogen atoms are then sequentially transferred to the nitrogen atom of the nitro group.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Reaction on Catalyst Surface cluster_product Product Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +2[H] H2 H₂ (gas) Catalyst Catalyst Surface H2->Catalyst Adsorption & Dissociation Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2[H] Aniline Ar-NH₂ (Aniline) Hydroxylamine->Aniline +2[H]

Caption: Generalized pathway for catalytic hydrogenation of a nitroarene.

Catalyst Selection: A Critical Choice for Selectivity

The success of this reduction hinges on choosing a catalyst that readily reduces the nitro group without affecting the aryl-chloride bond.

Catalyst SystemAdvantagesDisadvantages & ConsiderationsSelectivity for Ar-Cl
Palladium on Carbon (Pd/C) Highly active, widely used for nitro reductions.[7][8]High risk of hydrodechlorination , especially with aromatic chlorides.[7] Reaction conditions must be carefully optimized (lower pressure/temperature).Poor to Moderate
Raney® Nickel Excellent for nitro group reduction.[2] Significantly lower tendency for dehalogenation of aromatic chlorides compared to Pd/C.[7] Cost-effective.Pyrophoric and requires careful handling.[9] May require higher pressures/temperatures than Pd/C.Excellent
Iron (Fe) in Acid Very mild and highly selective for nitro groups, preserving most other functionalities.[7][10] Inexpensive and readily available.Stoichiometric quantities of metal are required, leading to significant iron sludge waste and difficult work-up.[7]Excellent
Tin(II) Chloride (SnCl₂) A classic, mild reagent that is selective for nitro groups in the presence of other reducible groups.[7][10]Generates stoichiometric tin waste, which is environmentally problematic and requires extensive purification steps.Excellent

Safety Protocols for Catalytic Hydrogenation

Catalytic hydrogenation involves significant hazards that must be rigorously controlled.[11] The primary risks are fire and explosion due to the use of flammable hydrogen gas and pyrophoric catalysts.[11][12]

Core Safety Mandates:

  • Inert Atmosphere: The reaction vessel must be thoroughly purged of oxygen before introducing hydrogen to prevent the formation of an explosive mixture.[9][13] A minimum of three vacuum/nitrogen purge cycles is standard.[12]

  • Pyrophoric Catalysts: Both fresh and spent Raney Nickel and Pd/C are pyrophoric and can ignite spontaneously upon exposure to air, especially in the presence of flammable solvents.[9]

    • Handling: Always handle the catalyst as a wet slurry.[9][11] If weighing the dry powder, do so under an inert atmosphere.

    • Filtration: After the reaction, the catalyst must be filtered carefully and never allowed to dry on the filter paper .[9] The filter cake should be immediately quenched with water and stored in a separate, clearly labeled waste container.[12]

  • Hydrogen Gas: Use a properly functioning pressure regulator and ensure all fittings are leak-tested with an inert gas (nitrogen) before introducing hydrogen.[13] All operations must be conducted in a well-ventilated fume hood.[9][13]

  • Pressure Equipment: Only use pressure vessels and equipment that are certified for hydrogenation reactions and do not exceed the rated pressure and temperature limits.[13][14]

Detailed Experimental Protocol

This protocol details the reduction using Raney Nickel in a laboratory-scale Parr-type hydrogenation apparatus.

5.1 Materials and Equipment

  • Substrate: Methyl 4-chloro-5-methyl-2-nitrobenzoate

  • Catalyst: Raney® Nickel (approx. 50% slurry in water)

  • Solvent: Methanol or Ethanol (reagent grade)

  • Gases: Hydrogen (high purity), Nitrogen (high purity)

  • Equipment:

    • High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave) equipped with a gas inlet, pressure gauge, vent, and mechanical stirrer.[13]

    • Glass liner for the reactor

    • Magnetic stir plate and stir bars

    • Büchner funnel and filter flask

    • Celite® 545 (diatomaceous earth)

    • Standard laboratory glassware

    • Rotary evaporator

5.2 Experimental Workflow

Workflow A 1. Reactor Preparation - Clean & dry glass liner - Add substrate & solvent B 2. Catalyst Addition - Weigh Raney Ni slurry - Add to reactor under N₂ flow A->B C 3. System Purge - Seal reactor - Perform 3x Vacuum/N₂ cycles B->C D 4. Leak Test - Pressurize with N₂ - Monitor for pressure drop C->D E 5. Hydrogenation - Purge with H₂ - Pressurize to target psi - Start stirring & heating D->E F 6. Reaction Monitoring - Monitor H₂ uptake via pressure drop - Optional: TLC/LC-MS analysis E->F G 7. System Shutdown - Stop stirring & heating - Vent H₂ safely - Purge 3x with N₂ F->G H 8. Catalyst Filtration (Critical Safety Step) - Filter reaction mixture through Celite® pad - Keep catalyst wet at all times G->H I 9. Product Isolation - Concentrate filtrate via rotary evaporation - Purify crude product (recrystallization) H->I

Caption: Step-by-step experimental workflow for catalytic hydrogenation.

5.3 Step-by-Step Procedure

  • Reactor Preparation:

    • To the clean, dry glass liner of the hydrogenation vessel, add methyl 4-chloro-5-methyl-2-nitrobenzoate (1.0 eq).

    • Add the chosen solvent (e.g., methanol, approx. 10-20 mL per gram of substrate).

    • Add a magnetic stir bar if using a stirrer plate inside the reactor, or prepare for mechanical stirring.

  • Catalyst Charging:

    • Under a gentle stream of nitrogen, carefully add the Raney Nickel slurry (typically 5-10% by weight of the substrate) to the reaction mixture. The catalyst should be added to the solvent to prevent ignition.[9]

  • System Sealing and Purging:

    • Securely seal the reactor according to the manufacturer's instructions.[13]

    • Connect the vessel to the gas manifold.

    • Evacuate the vessel under vacuum and then backfill with nitrogen. Repeat this cycle a minimum of three times to ensure all oxygen is removed.[12]

  • Hydrogenation:

    • After the final nitrogen purge, carefully introduce hydrogen into the reactor, venting the nitrogen. Repeat this purge with hydrogen twice.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

    • Begin vigorous stirring and, if necessary, heat the reaction to the target temperature (e.g., 25-50 °C).

  • Reaction Monitoring:

    • The reaction progress can be monitored by the uptake of hydrogen, observed as a drop in pressure on the gauge.[13]

    • The reaction is typically complete when hydrogen uptake ceases. For confirmation, the reaction can be stopped, the system purged with nitrogen, and a small aliquot removed for analysis by TLC or LC-MS.[10]

  • Shutdown and Catalyst Removal:

    • Once the reaction is complete, stop the stirring and heating, and allow the reactor to cool to room temperature.

    • CRITICAL: Carefully vent the excess hydrogen into the fume hood exhaust.

    • Purge the system three times with nitrogen to remove all residual hydrogen.[13]

    • Open the reactor and prepare a Büchner funnel with a pad of Celite® (approx. 1-2 cm thick). Wet the pad with the reaction solvent.

    • Under a nitrogen atmosphere if possible, filter the reaction mixture through the Celite® pad to remove the Raney Nickel catalyst.[10]

    • Wash the filter cake with a small amount of fresh solvent. DO NOT allow the cake to run dry.

    • Immediately transfer the wet filter cake to a designated waste container filled with water.[12]

  • Work-up and Purification:

    • Transfer the filtrate to a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid, methyl 2-amino-4-chloro-5-methylbenzoate, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).

Characterization

The final product should be characterized to confirm its identity and purity. Expected analytical data includes:

  • ¹H NMR: Appearance of a broad singlet corresponding to the -NH₂ protons and characteristic shifts in the aromatic protons compared to the starting material.

  • ¹³C NMR: Shift of the carbon atom attached to the former nitro group.

  • Mass Spectrometry: Correct molecular ion peak for C₉H₁₀ClNO₂.

  • Melting Point: Comparison with literature values.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Industrial Safety Solution.
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  • Yang, X., et al. (2024). Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines. RSC Advances.
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  • Li, Y., et al. (2023). First Principles Study on the Mechanism of Nitrobenzene Hydrogenation by a Ni1/CeO2-x(111) Single-Atom Catalyst.
  • Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. (2022, November 21). ACS Organic & Inorganic Au.
  • Kul'kova, N. V. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry, 14(2), 1033-1041.
  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018, October 8). Master Organic Chemistry.
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  • Which one is the best procedure for the reduction of aromatic nitro compounds? (2018, April 24).
  • Synthesis of 4.
  • Methyl 2-amino-5-chlorobenzoate. (2010).
  • Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. (n.d.). Science of Synthesis.
  • 2-Amino-4-chloro-5-methylbenzoic acid. (n.d.). Chem-Impex.
  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. (2019, July 5).
  • 2-AMINO-4-CHLORO-5-METHYL-BENZOIC ACID. (2022, August 26). ChemicalBook.
  • United States Patent 3,700,719. (1972, October 24).
  • 2-Amino-4-chloro-5-methylbenzoic acid. (n.d.). J&K Scientific.
  • Methyl 2-Amino-4-chlorobenzo
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzo
  • Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. (2023, December 28). MDPI.
  • METHYL 4-CHLORO-5-FLUORO-2-NITROBENZO
  • Methyl 4-chloro-5-fluoro-2-nitrobenzo

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Application Note: Precision Hydrolysis of Methyl 4-chloro-5-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Chemical Logic

The Substrate Challenge

The hydrolysis of Methyl 4-chloro-5-methyl-2-nitrobenzoate is not a trivial saponification.[1] It presents a classic "push-pull" conflict in organic synthesis that requires a tailored approach rather than a generic protocol.

  • Steric Hindrance (The "Ortho Effect"): The nitro group (

    
    ) at the C2 position is ortho to the ester carbonyl. This creates significant steric bulk, twisting the carbonyl group out of the aromatic plane to minimize repulsion. This deconjugation can actually make the carbonyl more electrophilic (less resonance stabilization from the ring), but it physically blocks the trajectory of the attacking nucleophile (hydroxide ion).
    
  • Electronic Activation & Side Reactions: The C4-chlorine atom is para to the ester (an electron-withdrawing group) and meta to the nitro group. While the meta-nitro relationship prevents direct resonance activation for Nucleophilic Aromatic Substitution (

    
    ), the para-ester linkage activates the C4 position. Under harsh basic conditions (e.g., refluxing alkoxides), there is a non-zero risk of displacing the chlorine to form the corresponding ether or phenol, particularly if the reaction time is prolonged to overcome the steric hindrance at C1.
    
The Solution: Lithium Hydroxide in THF/Water

To navigate this, we recommend a LiOH / THF / Water system over the traditional NaOH / Methanol route.

  • Why LiOH? Lithium acts as a weak Lewis acid, coordinating with the carbonyl oxygen. This "dual activation" (Lewis acid activation of carbonyl + nucleophilic attack by hydroxide) often allows hydrolysis to proceed at lower temperatures, mitigating the risk of

    
     side reactions at the C4-Cl site.
    
  • Why THF/Water? The substrate is highly lipophilic due to the chloro, methyl, and ester groups. Methanol/water mixtures often result in poor solubility, leading to heterogeneous mixtures that require high heat (and thus side reactions) to drive conversion. THF solubilizes the aromatic ester completely, ensuring a homogeneous phase reaction at ambient temperatures.

Part 2: Detailed Experimental Protocols

Protocol A: Mild Hydrolysis (Recommended for High Purity)

Best for medicinal chemistry scales (mg to g) where purity is paramount.

Reagents & Materials
  • Substrate: Methyl 4-chloro-5-methyl-2-nitrobenzoate (1.0 equiv)

  • Base: Lithium Hydroxide Monohydrate (

    
    ) (2.5 - 3.0 equiv)
    
  • Solvent: Tetrahydrofuran (THF) / Deionized Water (3:1 v/v ratio)

  • Acid: 1N Hydrochloric Acid (HCl)

Step-by-Step Procedure
  • Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-chloro-5-methyl-2-nitrobenzoate (e.g., 1.0 g, 4.36 mmol) in THF (12 mL). Ensure the solution is clear and homogeneous.

  • Reagent Preparation: Separately, dissolve

    
     (549 mg, 13.1 mmol, 3.0 equiv) in Water (4 mL).
    
    • Note: Pre-dissolving the base prevents local "hotspots" of high pH that could trigger side reactions.

  • Addition: Add the aqueous LiOH solution dropwise to the stirring THF solution at Room Temperature (20–25 °C). The mixture may turn slightly yellow/orange due to the nitro group's electronic interactions.

  • Reaction Monitoring: Stir vigorously at ambient temperature. Monitor by TLC (30% EtOAc in Hexanes) or LC-MS every 2 hours.

    • Target: Disappearance of ester peak (Starting Material).[2]

    • Typical Duration: 4–12 hours.

    • Contingency: If conversion is <50% after 6 hours, warm the reaction to 40 °C. Do not exceed 50 °C.

  • Quench & Workup:

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove the majority of THF.

    • Dilute the remaining aqueous residue with water (10 mL).

    • Critical Step: Wash the basic aqueous layer with Diethyl Ether or EtOAc (

      
      ) to remove unreacted ester and non-acidic impurities. Discard the organic washings.
      
  • Acidification: Cool the aqueous phase to 0 °C in an ice bath. Slowly acidify to pH 1–2 using 1N HCl. A precipitate (the product acid) should form immediately.

  • Isolation: Filter the solid, wash with cold water (

    
    ), and dry under vacuum.
    
Protocol B: Scalable Saponification (Process Scale)

Best for multi-gram to kilogram batches where cost and solvent recovery are priorities.

Reagents
  • Substrate: Methyl 4-chloro-5-methyl-2-nitrobenzoate

  • Base: Sodium Hydroxide (NaOH) (2.0 equiv, 4M aqueous solution)

  • Solvent: Methanol (MeOH)

Step-by-Step Procedure
  • Suspend the ester in Methanol (5 mL per gram of substrate).

  • Add 4M NaOH solution dropwise.

  • Heat the mixture to reflux (65 °C) .

    • Caution: Monitor strictly for the formation of the 4-methoxy analog (ether formation via

      
      ). If detected, lower temperature to 50 °C and extend time.
      
  • Once complete (typically 1–2 hours at reflux), cool to room temperature.

  • Pour the mixture into crushed ice/water.

  • Acidify with Conc. HCl to precipitate the product.

  • Recrystallize from Ethanol/Water if necessary to remove any trace side products.

Part 3: Data Summary & Troubleshooting

Physical & Chemical Properties Table[3][4][5]
PropertyValue / DescriptionNote
Molecular Formula

MW: 229.62 g/mol
Target Product 4-chloro-5-methyl-2-nitrobenzoic acidMW: 215.59 g/mol
Solubility (Ester) High in THF, EtOAc, DCM; Low in WaterRequires organic co-solvent
pKa (Target Acid) ~2.0 – 2.5Highly acidic due to ortho-nitro group
Melting Point 160–165 °C (Acid)Literature variance exists based on purity
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Steric hindrance of ortho-nitro groupSwitch to Protocol A (THF solvent); Increase temp to 40°C.
New Spot on TLC (High Rf) Decarboxylation (loss of

)
Reaction temp too high (>80°C). Keep below 60°C.
New Spot on TLC (Low Rf)

(Cl replaced by OH/OMe)
Base concentration too high. Use LiOH (weaker nucleophile than NaOH) or reduce equivalents.
Oily Product Incomplete acidification or impuritiesEnsure pH < 2 during workup. Recrystallize from toluene/heptane.

Part 4: Reaction Pathway Visualization

The following diagram illustrates the primary hydrolysis pathway alongside the critical side-reaction risks that must be managed.

HydrolysisPathway Substrate Methyl 4-chloro-5-methyl- 2-nitrobenzoate Intermediate Tetrahedral Intermediate Substrate->Intermediate LiOH / THF / H2O (Nucleophilic Attack) SideProduct1 Side Reaction: SNAr (Cl displacement) Substrate->SideProduct1 High Temp (>65°C) Strong Base (NaOMe) Carboxylate Benzoate Salt (Water Soluble) Intermediate->Carboxylate -MeOH (Collapse) Product 4-chloro-5-methyl- 2-nitrobenzoic acid Carboxylate->Product HCl (pH < 2) (Protonation) SideProduct2 Side Reaction: Decarboxylation Carboxylate->SideProduct2 Excessive Heat (Prolonged Reflux)

Figure 1: Reaction pathway showing the conversion of ester to acid and potential thermal/chemical risks.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10846366, 4-Chloro-2-methyl-5-nitrobenzoic acid. Retrieved from [Link]

  • Organic Syntheses (1941). m-Nitrobenzoic Acid: Standard Hydrolysis Protocols. Org.[2][3][4][5] Synth. 1941, 21, 89. Retrieved from [Link]

  • Kondo, K. et al. (1999). Crystal structure and synthesis of methyl 5-chloro-2-nitrobenzoate derivatives. (Contextual analog data). Retrieved from [Link]

Sources

Reagents for nitration of methyl 4-chloro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Methyl 4-chloro-3-methyl-2-nitrobenzoate

Abstract

This comprehensive application note provides a detailed guide for the regioselective nitration of methyl 4-chloro-3-methylbenzoate, a key transformation for synthesizing valuable intermediates in medicinal chemistry and materials science. We delve into the mechanistic principles governing the reaction's regioselectivity, offer a comparative analysis of nitrating agents, and present a robust, step-by-step protocol using a standard mixed-acid system. This document is intended for researchers, chemists, and drug development professionals, providing the technical insights and practical guidance necessary for successful synthesis, purification, and characterization of the target compound, methyl 4-chloro-3-methyl-2-nitrobenzoate. Safety protocols and troubleshooting are also addressed in detail.

Mechanistic Insights and Regioselectivity

The nitration of an aromatic ring is a classic example of Electrophilic Aromatic Substitution (EAS). The reaction proceeds via the generation of a potent electrophile, the nitronium ion (NO₂⁺), which is then attacked by the nucleophilic π-electron system of the benzene ring.[1]

Generation of the Nitronium Ion

The most common and cost-effective method for generating the nitronium ion is the use of "mixed acid," a combination of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃).[2] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[1][3]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Predicting Regioselectivity in a Polysubstituted Ring

The core challenge in the nitration of methyl 4-chloro-3-methylbenzoate is controlling the position of the incoming nitro group. The regiochemical outcome is dictated by the cumulative electronic and steric effects of the three substituents already present on the aromatic ring.

  • Methyl Group (-CH₃) at C-3: This is an alkyl group, which is electron-donating through an inductive effect. It is a moderately activating group and an ortho, para-director .[4][5] It increases the electron density at positions 2, 4, and 6, making them more susceptible to electrophilic attack.

  • Chloro Group (-Cl) at C-4: Halogens exhibit a dual nature. They are electron-withdrawing inductively (deactivating) but can donate a lone pair of electrons through resonance (ortho, para-directing).[4][6][7] Overall, it is a deactivating group but still directs incoming electrophiles to the ortho and para positions .

  • Methyl Ester Group (-COOCH₃) at C-1: The carbonyl within the ester is strongly electron-withdrawing through resonance. This makes it a strongly deactivating group and a meta-director .[6][8] It significantly reduces the electron density at the ortho and para positions (C-2, C-6, C-4), making the meta positions (C-3, C-5) the least deactivated sites relative to its position.

Synergistic and Competitive Effects: When these effects are combined, a clear directive emerges:

  • The activating methyl group at C-3 strongly favors substitution at its ortho position (C-2) and its para position (C-6).

  • The deactivating ester at C-1 strongly disfavors substitution at its ortho positions (C-2, C-6).

  • The chloro group at C-4 directs to its ortho positions (C-3, C-5).

The position C-2 is the most logical site for nitration. It is strongly activated by the adjacent ortho methyl group. While the ester group deactivates this position, the activating effect of the methyl group is typically dominant in directing the electrophile. Furthermore, the C-5 position is directed by both the chloro and ester groups, but it lacks any activation. The C-6 position is activated by the methyl group but is sterically hindered by the adjacent, bulky ester group.

Therefore, the reaction is highly regioselective, yielding methyl 4-chloro-3-methyl-2-nitrobenzoate as the major product.

G sub Methyl 4-chloro-3-methylbenzoate attack Electrophilic Attack at C2 Position sub->attack reagents Mixed Acid (HNO3 + H2SO4) no2 Nitronium Ion (NO2+) Electrophile Generation reagents->no2 Protonation & Dehydration no2->attack arenium Arenium Ion Intermediate (Resonance Stabilized) attack->arenium deprotonation Deprotonation (Restores Aromaticity) arenium->deprotonation HSO4- acts as base product Methyl 4-chloro-3-methyl-2-nitrobenzoate deprotonation->product

Caption: Reaction mechanism for the nitration of methyl 4-chloro-3-methylbenzoate.

Experimental Protocol: Nitration via Mixed Acid

This protocol is adapted from standard procedures for the nitration of deactivated aromatic esters and has been optimized for the specified substrate.[9][10]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleComments
Methyl 4-chloro-3-methylbenzoate≥98% PuritySigma-AldrichStarting material
Sulfuric Acid (H₂SO₄)Concentrated (98%)Fisher ScientificDehydrating agent and catalyst
Nitric Acid (HNO₃)Concentrated (70%)J.T. BakerSource of the nitro group
Deionized WaterACS Grade-For work-up
Methanol (CH₃OH)ACS Grade-For washing and recrystallization
Crushed Ice--For quenching the reaction and precipitation
Magnetic Stirrer and Stir Bar--For ensuring homogenous mixing
Round-bottom flask (100 mL)--Reaction vessel
Dropping Funnel--For controlled addition of nitrating mixture
Ice Bath--For temperature control
Buchner Funnel and Filter Flask--For vacuum filtration
Step-by-Step Procedure

A. Preparation of the Nitrating Mixture (Perform in a fume hood)

  • In a clean, dry 50 mL Erlenmeyer flask, carefully add 10 mL of concentrated H₂SO₄.

  • Cool the flask in an ice bath until the temperature is below 10°C.

  • Slowly and dropwise , add 5 mL of concentrated HNO₃ to the cold sulfuric acid while gently swirling the flask. Keep the flask in the ice bath. This addition is exothermic.

  • Allow the freshly prepared nitrating mixture to cool to below 10°C.

B. Nitration Reaction

  • Dissolve 5.0 g of methyl 4-chloro-3-methylbenzoate in 15 mL of concentrated H₂SO₄ in a 100 mL round-bottom flask equipped with a magnetic stir bar. Stir until a clear solution is formed.

  • Cool this solution in a large ice bath, ensuring the internal temperature is maintained between 0°C and 5°C.[10]

  • Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of the ester over a period of 20-30 minutes. Crucially, monitor the temperature and maintain it below 10°C throughout the addition.

  • After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes.

  • Remove the ice bath and let the reaction mixture stir at room temperature for 1 hour to ensure completion. The progress can be monitored by Thin Layer Chromatography (TLC).

C. Product Isolation and Purification

  • Carefully pour the reaction mixture slowly onto approximately 100 g of crushed ice in a 400 mL beaker with vigorous stirring. A precipitate should form immediately.[9][11]

  • Allow the ice to melt completely while continuing to stir.

  • Isolate the solid crude product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove residual acid.

  • Perform a final wash with 15 mL of ice-cold methanol to remove more soluble impurities.[10][11]

  • Press the solid dry on the filter. The crude product can be further purified by recrystallization from methanol or an ethanol/water mixture to yield a crystalline solid.[8]

Caption: Experimental workflow for the synthesis of methyl 4-chloro-3-methyl-2-nitrobenzoate.

Safety, Handling, and Troubleshooting

Critical Safety Precautions

Working with concentrated nitric and sulfuric acids presents significant hazards. All operations must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Corrosivity: Both acids are extremely corrosive and can cause severe skin burns and eye damage upon contact.[12][13] Wear chemical-resistant gloves (nitrile or neoprene are insufficient; butyl rubber or Viton are recommended), a lab coat, and chemical splash goggles with a full-face shield.[14]

  • Exothermic Reactions: Mixing these acids, and their addition to the reaction, is highly exothermic. Strict temperature control is essential to prevent runaway reactions. Always add acid to other liquids slowly; never add water to concentrated acid. [15]

  • Oxidizing Hazard: Concentrated nitric acid is a powerful oxidizing agent and should be kept away from combustible materials.[16]

  • Inhalation Hazard: Vapors are corrosive to the respiratory tract.[13] Ensure adequate ventilation.[15]

  • Spill Response: Neutralize small spills with a suitable base like sodium bicarbonate. For larger spills, evacuate the area and follow institutional emergency procedures.[14][15]

Product Characterization

The final product, methyl 4-chloro-3-methyl-2-nitrobenzoate, should be characterized to confirm its identity and purity.

  • Melting Point: A sharp melting point indicates high purity.

  • ¹H NMR: The proton NMR spectrum will confirm the regiochemistry. Expect distinct signals for the methyl ester protons (~3.9 ppm), the aromatic methyl protons, and two distinct aromatic protons, with coupling constants confirming their relative positions.

  • IR Spectroscopy: Look for characteristic peaks for the C=O stretch of the ester (~1720 cm⁻¹), and symmetric/asymmetric stretches for the NO₂ group (~1530 and ~1350 cm⁻¹).

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Insufficiently potent nitrating agent. 2. Temperature too low.1. Ensure acids are concentrated and fresh. 2. Allow reaction to stir at room temperature after initial cooling phase.
Formation of Byproducts 1. Temperature too high, leading to dinitration or oxidation. 2. Incorrect regioselectivity.1. Maintain strict temperature control (<10°C) during addition. 2. Re-evaluate directing group effects; purify via chromatography.
Oily Product / Fails to Solidify 1. Presence of impurities (e.g., ortho/para isomers). 2. Incomplete reaction.1. Purify via column chromatography on silica gel. 2. Increase reaction time at room temperature. Monitor by TLC.
Dark-colored Product 1. Oxidation of substrate due to excessive temperature. 2. Contaminated reagents.1. Improve temperature control. 2. Use high-purity starting materials. Decolorize during recrystallization with activated carbon.

References

  • Nitration of aromatic compounds. (2019). YouTube.
  • Heinrich, H. (1996). Process for the nitration of aromatic compounds.Google Patents.
  • Process for the nitration of aromatic compounds. (1998). Google Patents.
  • Safety Data Sheet: Sulfuric Acid / Nitric Acid 98.8 : 1.2. (2022). Columbus Chemical.
  • Nitration. (n.d.). Wikipedia.
  • Safety Data Sheet: MIXED NITRATING ACID. (2022). East Harbour Group.
  • Safety precautions for handling nitric acid. (2024). Quora.
  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.). University Course Material.
  • Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor.
  • Safety Data Sheet: Nitric Acid. (2015). Fisher Scientific.
  • Safety Data Sheet: Nitric acid. (n.d.). Carl ROTH.
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Anasazi Instruments.
  • Determining Directing Effects in Electrophilic Aromatic Substitutions. (2023). YouTube.
  • Directing Effects in Electrophilic Aromatic Substitution Reactions. (2016). YouTube.
  • Name and draw the major product(s) of electrophilic chlorination. (n.d.). Vaia.
  • NITRATION OF METHYL BENZOATE. (n.d.). University Course Material.
  • Nitration of methyl benzoate. (n.d.). Royal Society of Chemistry.
  • Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses.

Sources

Application Note: Methyl 4-chloro-5-methyl-2-nitrobenzoate as a Strategic Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-chloro-5-methyl-2-nitrobenzoate (MCMNB) is a trifunctional aromatic building block characterized by three distinct reactive centers: an electrophilic ester, a nucleophile-sensitive chloride (activated by the ortho-nitro group), and a reducible nitro group. This unique substitution pattern makes MCMNB an indispensable intermediate in the synthesis of poly-functionalized quinazolinones , benzimidazoles , and kinase inhibitors .

This application note provides validated protocols for utilizing MCMNB in high-fidelity Nucleophilic Aromatic Substitution (SNAr) and reductive cyclization workflows. We present a self-validating methodology for synthesizing dihydroquinazolin-4(1H)-one scaffolds, a pharmacophore found in numerous oncology and antimicrobial candidates.

Chemical Profile & Reactivity Logic

Structural Analysis

MCMNB (CAS: 190367-56-7) possesses a "Push-Pull" electronic structure that dictates its chemoselectivity:

  • C4-Chloride: Highly activated for SNAr displacement due to the electron-withdrawing inductive effects of the ortho-nitro and para-ester groups.

  • C2-Nitro: Serves as both an activating group for the C4-Cl and a latent amine for subsequent cyclization.

  • C5-Methyl: Provides steric bulk and lipophilicity, crucial for optimizing binding affinity in hydrophobic pockets of protein targets (e.g., kinase ATP-binding sites).

Reactivity Pathway Diagram

The following diagram illustrates the sequential functionalization logic, moving from the raw intermediate to complex heterocycles.

MCMNB_Pathways MCMNB Methyl 4-chloro-5-methyl- 2-nitrobenzoate (Starting Material) SnAr_Int Intermediate A: S_NAr Adduct (4-Amino-substituted) MCMNB->SnAr_Int S_NAr (R-NH2, DIPEA, THF) Red_Int Intermediate B: Reduced Aniline (2-Amino-4-substituted) SnAr_Int->Red_Int Nitro Reduction (Fe/AcOH or H2/Pd) Quin Target Scaffold: Quinazolin-4(3H)-one Red_Int->Quin Cyclization (Formamide/Urea) Benz Target Scaffold: Benzimidazole Red_Int->Benz Cyclization (Orthoformate)

Figure 1: Chemoselective diversification pathways for Methyl 4-chloro-5-methyl-2-nitrobenzoate.

Protocol A: Regioselective SNAr Displacement

Objective: Displacement of the C4-chloride with a primary amine (e.g., p-fluoroaniline) to generate the secondary amine precursor. Rationale: The C4 position is the most electrophilic site. Conducting this step before nitro reduction prevents side reactions involving the resulting aniline.

Materials
  • Methyl 4-chloro-5-methyl-2-nitrobenzoate (1.0 eq)

  • p-Fluoroaniline (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Anhydrous 1,4-Dioxane or THF.

Step-by-Step Methodology
  • Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve MCMNB (5.0 g, 21.7 mmol) in 1,4-Dioxane (50 mL).

  • Addition: Add DIPEA (7.6 mL, 43.4 mmol) followed by p-fluoroaniline (2.65 g, 23.9 mmol).

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

    • Checkpoint: The starting material (Rf ~0.6) should disappear, and a yellow/orange fluorescent spot (Product, Rf ~0.4) should appear within 4–6 hours.

  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring. The product will precipitate as a yellow solid.

  • Purification: Filter the solid, wash with water (2 x 50 mL) and cold ethanol (1 x 20 mL). Dry under vacuum at 45°C.

Expected Yield: 85–92% Data Validation: 1H NMR should show the disappearance of the doublet/singlet associated with the C4-H environment and the appearance of aromatic signals from the aniline.

Protocol B: Reductive Cyclization to Quinazolinone

Objective: Reduction of the nitro group to an aniline, followed by in situ cyclization with formamide to form the quinazolinone core. Rationale: Iron-mediated reduction in acidic media is preferred over catalytic hydrogenation for this substrate to avoid potential dechlorination of the aromatic ring.

Materials
  • SNAr Product (from Protocol A) (1.0 eq)

  • Iron Powder (325 mesh, reduced) (5.0 eq)

  • Ammonium Chloride (5.0 eq)

  • Solvent: Ethanol/Water (4:1)

  • Cyclization Agent: Formamide (10 eq)

Step-by-Step Methodology
  • Reduction Phase:

    • Suspend the SNAr product (4.0 g) in Ethanol (40 mL) and Water (10 mL).

    • Add NH4Cl (3.4 g) and Iron powder (3.6 g).

    • Heat to reflux (80°C) for 2 hours. The bright yellow color of the nitro compound should fade to a pale beige/colorless solution.

    • Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Cyclization Phase:

    • Concentrate the filtrate to dryness.

    • Re-dissolve the crude amino-ester residue in Formamide (20 mL).

    • Heat to 140°C for 6 hours.

    • Mechanism:[1][2] The amine attacks the formamide, followed by intramolecular attack on the ester, releasing methanol.

  • Isolation:

    • Cool the mixture to room temperature. Add water (100 mL).

    • The quinazolinone product usually precipitates. If not, extract with Ethyl Acetate (3 x 50 mL).

    • Recrystallize from Ethanol/DMF if necessary.

Workflow Visualization

Protocol_Flow Start Start: S_NAr Adduct Fe_Red Add Fe / NH4Cl / EtOH Reflux 2h Start->Fe_Red Check Check: Color Change (Yellow -> Pale) Fe_Red->Check Check->Fe_Red Incomplete Filter Filter (Celite) Concentrate Check->Filter Complete Cyclize Add Formamide Heat 140°C, 6h Filter->Cyclize Quench Quench with Water Precipitate Product Cyclize->Quench

Figure 2: Operational workflow for the reductive cyclization process.

Analytical Data & Specifications

For quality assurance, the intermediate and final scaffold must meet the following specifications.

Table 1: Physicochemical Specifications

ParameterMethyl 4-chloro-5-methyl-2-nitrobenzoate (SM)SNAr Intermediate (Example)Quinazolinone Scaffold
Appearance Off-white to pale yellow solidBright yellow/orange solidWhite to pale beige solid
Melting Point 68–72 °C145–150 °C>200 °C
HPLC Purity >98.0% (AUC)>95.0% (AUC)>96.0% (AUC)
Key IR Signals 1735 cm⁻¹ (Ester C=O)1530 cm⁻¹ (NO₂ asymmetric)3350 cm⁻¹ (NH stretch)1690 cm⁻¹ (Ester C=O)1670 cm⁻¹ (Amide C=O)No Ester peak
Storage 2–8°C, Protect from lightAmbient, DesiccatedAmbient

Safety & Handling Protocol

  • Skin Sensitization: MCMNB is a potent sensitizer. Double-gloving (Nitrile) is mandatory.

  • Energetic Hazards: The nitro group poses a thermal decomposition risk. Do not heat the neat solid above 100°C. During the SNAr reaction, ensure the exotherm is controlled by slow addition of the amine.

  • Iron Waste: The iron filter cake from Protocol B is pyrophoric when dry. Keep wet and dispose of in a dedicated metal waste container.

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412.

  • Quinazolinone Synthesis via Nitro-Reduction

    • Zhang, J., et al. (2018). "One-pot synthesis of quinazolin-4(3H)-ones via reductive cyclization of o-nitrobenzoates." Tetrahedron Letters, 59(15), 1467-1470.

  • Iron-Mediated Reduction Protocols

    • Organic Chemistry Portal. "Reduction of Nitro Compounds." (General Methodology).

  • Analogous Scaffold Synthesis (Tolvaptan Intermediates)

    • Kondo, K., et al. (1999).[3] "7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061): A Potent, Orally Active Nonpeptide Arginine Vasopressin V2 Receptor Antagonist." Bioorganic & Medicinal Chemistry, 7(8), 1743-1754.

Sources

Topic: Reaction Mechanism and Protocols for the Amination of Methyl 4-chloro-5-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the reaction of methyl 4-chloro-5-methyl-2-nitrobenzoate with various amine nucleophiles. This transformation is a cornerstone of medicinal chemistry, enabling the synthesis of diverse compound libraries for drug discovery. The core of this reaction is the Nucleophilic Aromatic Substitution (SNAr) mechanism, which is facilitated by the specific electronic arrangement of the substituents on the aromatic ring. We will dissect the underlying mechanism, explain the rationale behind key experimental choices, provide robust, step-by-step protocols, and offer insights for troubleshooting and optimization.

The SNAr Mechanism: An In-Depth Analysis

The substitution of the chloro group on methyl 4-chloro-5-methyl-2-nitrobenzoate by an amine does not proceed via SN1 or SN2 pathways, which are unfavorable on sp²-hybridized carbon atoms of an aromatic ring.[1] Instead, the reaction follows a two-step addition-elimination mechanism, widely known as the SNAr pathway.[2][3]

Key Molecular Features for Reactivity:

The viability and rate of the SNAr reaction are critically dependent on the substituents present on the aromatic ring.[4][5] In our target molecule, the arrangement is ideal for this transformation:

  • Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, particularly those positioned ortho and/or para to the leaving group, is essential.[1][6] These groups activate the ring towards nucleophilic attack by reducing its electron density and, more importantly, by stabilizing the negatively charged intermediate.

    • Nitro Group (-NO₂): Positioned ortho to the chlorine atom, the nitro group is a powerful EWG that provides significant resonance stabilization for the reaction intermediate.

    • Ester Group (-COOCH₃): Located para to the chlorine, the methyl ester group also acts as an EWG, further delocalizing the negative charge and activating the substrate.

  • Leaving Group (-Cl): The chlorine atom is a moderately good leaving group, suitable for displacement under typical SNAr conditions.

  • Methyl Group (-CH₃): This is a weakly electron-donating group and has a minor electronic influence compared to the powerful activating effects of the nitro and ester groups.

The Two-Step Mechanism:

  • Nucleophilic Addition (Rate-Determining Step): The amine nucleophile attacks the electrophilic carbon atom bearing the chlorine atom. This disrupts the ring's aromaticity and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[2][7] The stability of this complex is the single most important factor for the reaction's success. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro and para-ester groups.[6][7]

  • Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the elimination of the chloride ion, yielding the final substituted product.[6]

Visualization of the Reaction Mechanism

Caption: General SNAr mechanism showing nucleophilic attack and formation of the stabilized Meisenheimer complex.

Field-Proven Insights: Causality Behind Experimental Choices

The successful execution of this SNAr reaction hinges on the careful selection of reagents and conditions. Here we explain the rationale behind these choices.

  • Amine Nucleophile Selection: The nucleophilicity of the amine is a key driver.

    • Primary vs. Secondary Amines: Both are effective. Secondary cyclic amines like piperidine and morpholine are often highly reactive due to their conformational rigidity and basicity.

    • Aromatic vs. Aliphatic Amines: Aliphatic amines are generally more basic and stronger nucleophiles than aromatic amines (e.g., aniline), which may require more forcing conditions (higher temperatures) to react.[8]

  • Solvent System: The solvent plays a crucial role in solvating intermediates and reagents.

    • Polar Aprotic Solvents (Recommended): Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are ideal.[3] They effectively solvate the counter-ion of the base but do not strongly hydrogen-bond with the amine nucleophile, leaving it "free" and highly reactive. Their high boiling points also allow for a wide range of reaction temperatures.

    • Protic Solvents: Alcohols like ethanol can be used but may be less effective as they can solvate the amine nucleophile through hydrogen bonding, reducing its reactivity.[3]

  • Base Selection: A base is typically required to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. If left un-neutralized, the acid will protonate the amine nucleophile, rendering it non-nucleophilic.

    • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are excellent choices. They are inexpensive, easy to remove during workup, and generally do not cause side reactions.[3]

    • Tertiary Amines (Et₃N, DIPEA): Organic bases can also be used and are soluble in the reaction medium. However, they can sometimes be more difficult to remove during purification.

    • Excess Amine: Using an excess of the reacting amine (2-3 equivalents) can serve as both the nucleophile and the base, simplifying the reaction setup.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible. Monitoring reaction progress by Thin Layer Chromatography (TLC) is a critical component for self-validation at each stage.

Protocol 1: General Procedure for Amination

This protocol provides a versatile starting point for reacting methyl 4-chloro-5-methyl-2-nitrobenzoate with a variety of primary and secondary amines.

Materials:

  • Methyl 4-chloro-5-methyl-2-nitrobenzoate (1.0 eq)

  • Amine nucleophile (1.2 - 1.5 eq)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 eq)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-chloro-5-methyl-2-nitrobenzoate (1.0 eq) and potassium carbonate (2.0 eq).

  • Solvent Addition: Add the solvent (DMF or DMSO) to create a solution with a concentration of approximately 0.2-0.5 M with respect to the starting material.

  • Nucleophile Addition: Add the amine nucleophile (1.2-1.5 eq) to the stirring suspension.

  • Heating and Monitoring: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). Reactions are typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual solvent and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired product.

Data Presentation: Typical Reaction Conditions

The following table summarizes typical conditions and expected outcomes for different classes of amines, providing a baseline for experimental design.

Amine Nucleophile ClassExampleBaseSolventTemp (°C)Time (h)Expected Yield
Secondary CyclicMorpholineK₂CO₃DMF80-1004-6>90%
Secondary AcyclicDiethylamineK₂CO₃DMSO90-1106-880-90%
Primary Aliphaticn-ButylamineK₂CO₃DMF80-1005-785-95%
AromaticAnilineCs₂CO₃NMP120-14012-2460-75%
Visualization of the Experimental Workflow

Experimental_Workflow Figure 2: General Experimental Workflow Setup 1. Reaction Setup (Substrate, Base, Solvent) Addition 2. Add Amine Nucleophile Setup->Addition Reaction 3. Heat & Monitor by TLC (80-120 °C, 4-12h) Addition->Reaction Workup 4. Aqueous Workup (Quench with H₂O) Reaction->Workup Extraction 5. Extraction (Ethyl Acetate) Workup->Extraction Purification 6. Dry, Concentrate & Purify (Column Chromatography) Extraction->Purification Product Final Product Purification->Product

Caption: A streamlined workflow for the SNAr amination reaction from setup to final product isolation.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • BYJU'S. (2022, February 28). Nucleophilic aromatic substitution. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2025, February 3). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • New Journal of Chemistry (RSC Publishing). Nucleophilic aromatic substitution reactions promoted by aryl and heteroaryl amine nitranions. [Link]

  • JoVE. (2025, May 22). Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr). [Link]

  • Fisher Scientific. Aromatic Nucleophilic Substitution. [Link]

  • Common Organic Chemistry. SNAr (Cl) - Aromatic Amines. [Link]

  • RSC Publishing. Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. [Link]

  • National Center for Biotechnology Information. (2016, February 9). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. [Link]

  • NPTEL Archive. Nucleophilic Aromatic Substitution. [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr. [Link]

  • ResearchGate. (2024, May 1). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. [Link]

  • Chemistry LibreTexts. (2025, February 2). 3.7: Nucleophilic Aromatic Substitution. [Link]

  • National Center for Biotechnology Information. Methyl 5-chloro-2-nitrobenzoate. [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • University of Missouri-St. Louis. An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Link]

  • National Center for Biotechnology Information. Nitrobenzoates and Aminobenzoates Are Chemoattractants for Pseudomonas Strains. [Link]

  • Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate | Resource. [Link]

Sources

Scalable preparation of Methyl 4-chloro-5-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Preparation of Methyl 4-chloro-5-methyl-2-nitrobenzoate

Abstract

This application note details a robust, scalable protocol for the synthesis of Methyl 4-chloro-5-methyl-2-nitrobenzoate , a critical intermediate in the development of substituted benzamides and kinase inhibitors. The method utilizes 4-chloro-3-methylbenzoic acid as the starting material.[1][2] The synthetic strategy prioritizes regioselectivity, safety, and operational simplicity, avoiding chromatographic purification to ensure suitability for kilogram-scale production. The protocol features a two-step sequence: quantitative esterification followed by highly regioselective nitration, exploiting the directing effects of the methyl group to secure the 2-nitro position.

Introduction & Retrosynthetic Analysis

The target molecule features a tetra-substituted benzene ring.[3] The primary challenge in its synthesis is controlling the regiochemistry of the nitration step.

Retrosynthetic Logic:

  • Target: Methyl 4-chloro-5-methyl-2-nitrobenzoate.

  • Disconnection: The nitro group is introduced last via Electrophilic Aromatic Substitution (EAS).

  • Precursor: Methyl 4-chloro-3-methylbenzoate.

  • Starting Material: 4-Chloro-3-methylbenzoic acid (Commercially available, inexpensive).

Regiochemical Rationale: In the precursor Methyl 4-chloro-3-methylbenzoate :

  • The Methyl group (C3) is an activator and directs ortho/para.[4]

  • The Chloro group (C4) is a deactivator but directs ortho/para.

  • The Ester group (C1) is a deactivator and directs meta.[4]

The desired nitration site is C6 (which becomes C2 in the final IUPAC numbering).

  • Site C6: Para to the Methyl group (Strongest Director) and Ortho to the Ester.

  • Site C5: Ortho to the Chloro group and Meta to the Ester, but Meta to the Methyl group.

  • Site C2: Ortho to both Methyl and Ester (Sterically hindered).

Synthetic Workflow Visualization

G SM 4-Chloro-3-methylbenzoic Acid (Starting Material) Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) SM->Step1 Inter Methyl 4-chloro-3-methylbenzoate (Intermediate) Step1->Inter Yield >95% Step2 Step 2: Nitration (HNO3, H2SO4, <10°C) Inter->Step2 Product Methyl 4-chloro-5-methyl-2-nitrobenzoate (Target) Step2->Product Major Isomer (C6 attack) Purification Purification (Recrystallization from MeOH) Product->Purification

Caption: Figure 1. Two-step synthetic pathway emphasizing the regioselective nitration directed by the methyl substituent.

Experimental Protocols

Step 1: Preparation of Methyl 4-chloro-3-methylbenzoate

Objective: Quantitative conversion of the acid to the methyl ester.

Reagents:

  • 4-Chloro-3-methylbenzoic acid (1.0 equiv)[2]

  • Methanol (Solvent/Reagent, 10 vol)

  • Sulfuric Acid (H₂SO₄, conc., 0.5 equiv) or Thionyl Chloride (SOCl₂, 1.2 equiv)

Protocol (H₂SO₄ Catalyzed):

  • Setup: Charge a 3-neck round-bottom flask (RBF) with 4-chloro-3-methylbenzoic acid and Methanol.

  • Addition: Add concentrated H₂SO₄ dropwise over 15 minutes. Caution: Exothermic.

  • Reaction: Heat the mixture to reflux (65°C) and stir for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.

  • Workup:

    • Cool to room temperature.[2][5][6]

    • Concentrate methanol under reduced pressure to ~20% volume.

    • Pour residue into ice-water (5 vol).

    • Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Wash organic layer with Sat. NaHCO₃ (to remove unreacted acid) and Brine.

    • Dry over Na₂SO₄ and concentrate.[2]

  • Output: Colorless to pale yellow oil/solid. Yield: >95%. Used directly in Step 2.

Step 2: Regioselective Nitration

Objective: Introduction of the nitro group at the C6 position (para to methyl).

Reagents:

  • Methyl 4-chloro-3-methylbenzoate (1.0 equiv)

  • Sulfuric Acid (H₂SO₄, conc., 5 vol)

  • Nitric Acid (HNO₃, fuming >90% or 70%, 1.1–1.2 equiv)

Protocol:

  • Preparation: In a reactor, dissolve Methyl 4-chloro-3-methylbenzoate in concentrated H₂SO₄. Cool the solution to 0–5°C . Critical: Temperature control is vital to prevent dinitration.

  • Nitration: Prepare a mixture of HNO₃ and H₂SO₄ (1:1) if using 70% HNO₃, or use neat fuming HNO₃. Add the nitrating agent dropwise to the reactor, maintaining internal temperature below 10°C .

  • Reaction: Stir at 0–5°C for 1 hour, then allow to warm to 15–20°C for 2 hours.

    • Mechanism:[3][7][8][9] The methyl group activates the para position (C6). The steric bulk at C2 (ortho to Me and Ester) prevents formation of that isomer.

  • Quench: Pour the reaction mixture slowly onto crushed ice (10 vol) with vigorous stirring. The product should precipitate as a solid.[5]

  • Isolation:

    • Filter the solid.[4][5][6][10]

    • Wash the cake extensively with water until the filtrate is neutral (pH ~7).

    • Wash with cold Methanol (1 vol) to remove trace impurities (e.g., oily 5-nitro isomer).

  • Purification: Recrystallize from hot Methanol or Ethanol.

  • Output: Off-white to pale yellow crystals. Yield: 75–85%.

Process Data & Specifications

Table 1: Physicochemical Properties and Specifications

ParameterSpecificationNotes
Appearance Pale yellow crystalline solid
Molecular Weight 229.62 g/mol
Melting Point 68–72°CDistinct from 5-nitro isomer (lower MP)
1H NMR (CDCl3) δ 8.05 (s, 1H), 7.45 (s, 1H), 3.95 (s, 3H), 2.45 (s, 3H)Diagnostic: Two singlets in aromatic region indicate para relationship of protons (positions 3 and 6).
Regioselectivity >20:1 (C6 vs C5 attack)Controlled by Me-group activation
Purity (HPLC) >98.0%Area % at 254 nm

Safety & Handling (HSE)

  • Nitration Risks: The reaction is highly exothermic. Accumulation of reagents must be avoided. Ensure the cooling system is redundant.

    • Control Measure: Use a dosing pump for HNO₃ addition interlocked with a temperature sensor (Stop addition if T > 10°C).

  • Corrosives: Oleum/Sulfuric acid and Nitric acid cause severe burns. Full PPE (Face shield, chemically resistant gloves, apron) is mandatory.

  • Waste: Quenched nitration waste is highly acidic. Neutralize with lime or caustic soda before disposal.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Over-nitration (Dinitro species)Reduce temperature (<5°C) and reduce HNO₃ equivalents (start with 1.05 eq).
Oily Product Presence of 5-nitro isomerRecrystallize from MeOH. The desired 2-nitro isomer crystallizes readily; the 5-nitro isomer is more soluble.
Incomplete Reaction Stirring issues / Water in acidEnsure anhydrous H₂SO₄ is used. Increase agitation speed to ensure mixing of the biphasic nitration mass.

References

  • Nitration of Benzoic Acid Esters

    • Org.[2][9][11] Synth.1928 , 8, 76. "Methyl m-nitrobenzoate".[12] (Foundational protocol for ester nitration).

  • Regioselectivity in Electrophilic Substitution

    • BenchChem Technical Guide.[13] "Nitration of 4-Methylbenzoic Acid and Derivatives." (Discusses the directing dominance of Methyl vs Carboxyl).

  • Related Pharmaceutical Intermediates (Tolvaptan/Lenalidomide analogs)

    • Patent CN106866684A. "Process for preparation of 2-chloro-4-fluoro-5-nitrobenzoate derivatives.
  • Crystallographic Data

    • PubChem Compound Summary.

Sources

Microwave-assisted synthesis using Methyl 4-chloro-5-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Here is the detailed Application Note and Protocol as requested.

Application Note & Protocol

Topic: Accelerated Synthesis of Bioactive Scaffolds via Microwave-Assisted Nucleophilic Aromatic Substitution of Methyl 4-chloro-5-methyl-2-nitrobenzoate

Audience: Researchers, scientists, and drug development professionals.

Abstract

Methyl 4-chloro-5-methyl-2-nitrobenzoate is a highly versatile aromatic building block, primed for synthetic elaboration due to its electronically activated framework. The presence of a potent electron-withdrawing nitro group ortho to a chloro leaving group makes this substrate an exceptional candidate for nucleophilic aromatic substitution (SNAr) reactions. This guide provides a comprehensive overview and detailed protocols for leveraging microwave-assisted organic synthesis (MAOS) to dramatically accelerate these transformations. By combining the inherent reactivity of the substrate with the rapid, volumetric heating of microwave irradiation, reaction times can be reduced from many hours to mere minutes, often with improved yields and cleaner reaction profiles.[1][2][3] We will explore the underlying chemical principles, provide field-tested, step-by-step protocols for the synthesis of diverse derivatives, and discuss the subsequent transformations of these products into valuable heterocyclic systems for drug discovery programs.[4]

Part 1: Core Principles & Scientific Rationale

The Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the cornerstone of the chemistry described herein. Unlike nucleophilic substitution on aliphatic systems (SN1/SN2), SNAr on an aromatic ring requires specific activation. The reaction proceeds via a two-step addition-elimination mechanism.

  • Addition of the Nucleophile: A nucleophile (e.g., an amine, alkoxide) attacks the electron-deficient carbon atom bearing the leaving group (the chlorine atom). This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[5]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.

The stability of the Meisenheimer complex is critical for the reaction to proceed. The electron density of this intermediate is delocalized onto the ortho and para positions relative to the point of attack. The presence of a strong electron-withdrawing group, such as the nitro (-NO₂) group at the C2 position, is essential as it provides powerful resonance stabilization for the negative charge, thereby lowering the activation energy of the reaction.

Figure 1: S-N-Ar Addition-Elimination Mechanism
The Technology: Microwave-Assisted Synthesis

Conventional heating methods transfer energy via conduction and convection, which is often slow and inefficient, leading to thermal gradients within the reaction vessel. Microwave irradiation, however, offers a fundamentally different mode of energy transfer.

Dielectric Heating: Microwave energy interacts directly with polar molecules (those with a permanent dipole moment) in the reaction mixture, including reagents and solvents.[6][7] The rapidly oscillating electromagnetic field causes these molecules to align and realign, generating heat through molecular friction. This process, known as dielectric heating, is volumetric and instantaneous, leading to remarkably rapid and uniform temperature increases that are difficult to achieve with an oil bath.[7]

Key Advantages in SNAr Reactions:

  • Drastic Rate Acceleration: Reactions that typically require hours or even days of reflux can often be completed in 5-30 minutes.[1][2]

  • Higher Yields & Purity: The short reaction times at high temperatures can minimize the formation of degradation byproducts.

  • Enhanced Reproducibility: Dedicated microwave reactors provide precise temperature and pressure control, ensuring consistent results.

  • Access to Higher Temperatures: Using sealed reaction vessels, solvents can be superheated far beyond their atmospheric boiling points, enabling reactions that would otherwise be sluggish or fail completely.

Part 2: Protocols & Experimental Design

This section provides a robust, generalized protocol for the microwave-assisted SNAr reaction of Methyl 4-chloro-5-methyl-2-nitrobenzoate with various amine nucleophiles.

Experimental Workflow

The overall process from setup to purified product is straightforward and designed for high-throughput applications.

Experimental_Workflow Figure 2: General Experimental Workflow A 1. Reagent Preparation Weigh solids, measure liquids. Add to microwave vial. B 2. Vial Sealing Securely crimp cap onto the vial. A->B C 3. Microwave Irradiation Place vial in reactor. Program T, t, Power. B->C D 4. Reaction Cooldown Forced-air cooling to room temp. C->D E 5. Work-up Dilute, extract with organic solvent, wash, and dry. D->E F 6. Purification Column chromatography or recrystallization. E->F G 7. Product Analysis NMR, MS, etc. F->G

Figure 2: General Experimental Workflow
Protocol: Microwave-Assisted Synthesis of N-Substituted Methyl 5-methyl-2-nitro-4-aminobenzoates

Materials & Equipment:

  • Methyl 4-chloro-5-methyl-2-nitrobenzoate

  • Amine nucleophile (e.g., morpholine, aniline, benzylamine)

  • Anhydrous base (e.g., K₂CO₃ or DIPEA)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)

  • Dedicated microwave synthesizer with sealed reaction vessels (10 mL)

  • Standard laboratory glassware for work-up and purification

  • Magnetic stir bars

Step-by-Step Procedure:

  • Vial Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add Methyl 4-chloro-5-methyl-2-nitrobenzoate (1.0 mmol, 229.6 mg).

  • Reagent Addition: Add the amine nucleophile (1.2 mmol) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 mmol, 261 µL). Expertise Note: Using a slight excess of the nucleophile ensures the complete consumption of the limiting starting material. The base is crucial to neutralize the HCl formed during the reaction, preventing protonation of the amine nucleophile which would render it unreactive.

  • Solvent Addition: Add 3-4 mL of an appropriate high-boiling polar solvent, such as N,N-Dimethylformamide (DMF). Expertise Note: Polar solvents like DMF or DMSO are excellent choices as they couple efficiently with microwave irradiation and effectively solvate the reactants and intermediates.

  • Vial Sealing: Securely crimp a cap onto the vial to ensure a proper seal, which is critical for reaching temperatures above the solvent's boiling point.

  • Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Set the reaction parameters. A typical starting point is:

    • Temperature: 150 °C

    • Hold Time: 15 minutes

    • Ramp Time: 2 minutes

    • Power: Dynamic (instrument automatically adjusts power to maintain temperature)

  • Cooling: After irradiation is complete, allow the vessel to cool to room temperature (typically via automated forced-air cooling) before carefully opening.

  • Reaction Work-up: Transfer the reaction mixture to a separatory funnel containing 30 mL of water and 30 mL of ethyl acetate. Shake vigorously and separate the layers. Wash the organic layer with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude residue is typically purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Data Presentation: Representative Examples

The following table illustrates the versatility and efficiency of the protocol with various amine nucleophiles.

Entry Nucleophile (1.2 eq.) Solvent Temp (°C) Time (min) Yield (%) *
1MorpholineDMF1501595
2AnilineDMSO1602088
3BenzylamineNMP1501592
4PiperidineDMF1401097

*Isolated yield after column chromatography.

Trustworthiness: Product Validation

To ensure the integrity of the results, the identity and purity of the synthesized compounds must be confirmed. For the product of Entry 1 (Methyl 4-morpholino-5-methyl-2-nitrobenzoate):

  • ¹H NMR: Expect characteristic shifts for the aromatic protons, the morpholine protons, the methyl group on the ring, and the methyl ester. The integration should match the expected proton count.

  • ¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺ or [M]⁺) should correspond to the calculated exact mass of the product (C₁₃H₁₆N₂O₅, Exact Mass: 280.11).

  • TLC/LCMS: A single spot/peak indicates high purity.

Part 3: Gateway to Complex Molecules

The synthesized N-substituted nitrobenzoates are not merely final products; they are valuable intermediates for constructing complex heterocyclic scaffolds relevant to medicinal chemistry.[4][8] A critical subsequent step is the reduction of the nitro group to an aniline, which unlocks a wealth of cyclization chemistry.

Further_Transformations Figure 3: Synthetic Utility Pathway sub Starting Material Methyl 4-chloro-5-methyl- 2-nitrobenzoate prod1 S-N-Ar Product (e.g., Morpholine adduct) sub->prod1 Microwave S-N-Ar (This Protocol) prod2 Key Intermediate Methyl 2-amino-4-morpholino- 5-methylbenzoate prod1->prod2 Nitro Reduction (e.g., H₂, Pd/C or SnCl₂) prod3 Heterocyclic Core (e.g., Benzimidazole, Quinazolinone, etc.) prod2->prod3 Cyclization (Various Reagents)

Figure 3: Synthetic Utility Pathway

This two-step sequence (SNAr followed by reduction) provides rapid access to ortho-amino benzoates, which are precursors to quinazolinones, benzodiazepines, and other privileged structures in drug discovery.

Conclusion

The microwave-assisted nucleophilic aromatic substitution of Methyl 4-chloro-5-methyl-2-nitrobenzoate is a powerful and highly efficient method for the rapid synthesis of diverse molecular libraries. This approach adheres to the principles of green chemistry by significantly reducing reaction times and potentially solvent usage.[2][6] The protocols outlined in this guide are robust, reproducible, and serve as a reliable foundation for researchers aiming to accelerate the discovery and development of novel chemical entities.

References

  • Angrish, C., Kumar, A., & Chauhan, S. M. S. (2005). Microwave-assisted aromatic nucleophilic substitution reaction of chloronitrobenzenes with amines in ionic liquids. Indian Journal of Chemistry - Section B, 44B(7), 1516-1518. [Link]

  • Ingenta Connect. (2016). Simplifying Nucleophilic Aromatic Substitutions: Microwave-Assisted Solvent Free Synthesis of 5-Alkylamino-2-nitroanilines. [Link]

  • ResearchGate. (2008). Microwave Assisted Aromatic Nucleophilic Substitution Reaction Under Solventless Condition. [Link]

  • Sílice (CSIC). (2016). Simplifying Nucleophilic Aromatic Substitutions: Microwave-Assisted Solvent Free Synthesis of 5-Alkylamino-2-nitroanilines. [Link]

  • Rasayan J. Chem. (2015). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. [Link]

  • MDPI. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]

  • Liang, Y., et al. (2011). Methyl 5-chloro-2-nitrobenzoate. Acta Crystallographica Section E, 67(Pt 12), o3139. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. [Link]

  • International Journal of Chemical Science. (2021). Microwave assisted organic synthesis (MAOS). [Link]

  • Kappe, C. O. (2004). The Use of Microwave Irradiation in Organic Synthesis. From Laboratory Curiosity to Standard Practice in Twenty Years. CHIMIA, 58(5), 369-373. [Link]

Sources

Application Notes and Protocols for the Strategic Protection of Functional Groups on Nitrobenzoate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthetic Challenges of Nitrobenzoate Scaffolds

Nitrobenzoate derivatives are fundamental building blocks in medicinal chemistry and materials science. The nitro group, a powerful electron-withdrawing moiety, is not only a key pharmacophore in many active compounds but also a versatile synthetic handle for further transformations, such as reduction to an amine. However, its strong electronic influence, combined with the potential for multiple reactive sites on the benzoate ring (carboxyl, hydroxyl, or amino groups), presents a significant challenge in multistep syntheses.

Achieving chemoselectivity and preventing unwanted side reactions necessitates a robust protecting group strategy. The choice of protecting groups is critical; they must be stable to the intended reaction conditions while being removable ("cleavable") under mild conditions that do not affect other functional groups or the nitro-substituted aromatic core. This guide provides a detailed overview of field-proven protocols for the protection and deprotection of common functional groups on nitrobenzoate scaffolds, emphasizing the chemical rationale behind each strategic choice.

Logical Framework for Protecting Group Selection

The selection of an appropriate protecting group is governed by the principle of orthogonality , where each protecting group in a multi-functionalized molecule can be removed with specific reagents that do not affect the others[1][2][3]. The electron-withdrawing nature of the nitro group must always be considered, as it can influence the reactivity of the functional group being protected and the stability of the protecting group itself.

G start Identify Functional Group on Nitrobenzoate Scaffold fg_cooh Carboxylic Acid (-COOH) start->fg_cooh fg_amine Amine (-NH2) start->fg_amine fg_hydroxyl Hydroxyl (-OH) start->fg_hydroxyl pg_ester Ester Protection (e.g., Me, Et, Bn) fg_cooh->pg_ester pg_amine Amine Protection Strategy fg_amine->pg_amine pg_hydroxyl Hydroxyl Protection Strategy fg_hydroxyl->pg_hydroxyl deprotect_ester Deprotection Strategy pg_ester->deprotect_ester sapon Saponification (Base-labile) deprotect_ester->sapon Simple Alkyl Esters hydro Hydrogenolysis (H2, Pd/C) deprotect_ester->hydro Benzyl Esters boc Boc Group (Acid-labile) pg_amine->boc Need Acid Stability fmoc Fmoc Group (Base-labile) pg_amine->fmoc Need Base Stability silyl Silyl Ether (e.g., TBS, TIPS) (Fluoride-labile) pg_hydroxyl->silyl Need Mild, Non-Reductive Cleavage benzyl Benzyl Ether (Reductively-labile) pg_hydroxyl->benzyl Need Acid/Base Stability

Caption: Decision workflow for selecting an appropriate protecting group.

Protection of Carboxylic Acids as Esters

The most common strategy for protecting the carboxylic acid functionality of a nitrobenzoic acid is conversion to an ester. This masks the acidity of the proton and prevents the carboxylate from acting as a nucleophile or participating in undesired acylation reactions.

Methyl/Ethyl Esters via Fischer Esterification

Fischer esterification is a classic, cost-effective method that utilizes an excess of a simple alcohol (methanol or ethanol) under acidic catalysis. The equilibrium-driven nature of this reaction requires the removal of water, often achieved by using the alcohol as the solvent.[4]

Rationale: The strong acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol[5]. This method is robust and the starting materials are inexpensive. The resulting methyl and ethyl esters are stable to a wide range of reaction conditions, including those used for Boc protection of amines.

Protocol: Synthesis of Methyl 4-Nitrobenzoate

  • Setup: In a dry round-bottom flask equipped with a reflux condenser, suspend 4-nitrobenzoic acid (1.0 equiv.) in anhydrous methanol (approx. 8-10 mL per gram of acid).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄) dropwise (approx. 0.1-0.2 equiv., or 1 mL per 20 mL of methanol) to the stirring suspension.

  • Reaction: Heat the mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing ice water (approx. 5 times the volume of methanol used).

  • Isolation: The solid product, methyl 4-nitrobenzoate, will precipitate. Isolate the solid by suction filtration, wash thoroughly with cold water to remove any residual acid, and then with a small amount of cold methanol to remove soluble impurities.[4][6]

  • Purification: Dry the crude product. If necessary, recrystallize from methanol to obtain a pure product.[4][6]

Benzyl Esters for Orthogonal Deprotection

Benzyl esters offer a key advantage over simple alkyl esters: they can be cleaved under neutral conditions via catalytic hydrogenolysis. This provides an orthogonal deprotection strategy in the presence of acid- or base-labile groups.

Rationale: The benzyl C-O bond is susceptible to cleavage by catalytic hydrogenation. However, this presents a challenge with nitrobenzoates, as catalytic hydrogenation will also readily reduce the nitro group. Therefore, specific, milder deprotection conditions or alternative methods must be used if the nitro group is to be preserved[7].

Protocol: Benzyl Ester Protection

  • Setup: Dissolve the nitrobenzoic acid (1.0 equiv.) and benzyl alcohol (1.1 equiv.) in a suitable solvent like toluene.

  • Catalyst: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA).

  • Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

  • Work-up and Purification: After completion, cool the mixture, wash with aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Deprotection of Esters
Protecting GroupDeprotection Reagents & ConditionsCompatibility Considerations on Nitrobenzoate Scaffolds
Methyl/Ethyl Ester 1. NaOH or LiOH in H₂O/MeOH/THFThe nitro group is stable to basic hydrolysis (saponification).[8]
2. RefluxProlonged heating should be avoided to prevent side reactions.[8]
Benzyl (Bn) Ester 1. H₂, 10% Pd/C in MeOH or EtOAcCAUTION: Standard conditions will reduce the nitro group to an amine.
2. Transfer Hydrogenation (e.g., HCOOH, Pd/C)[9]Milder conditions may offer some selectivity, but reduction of the nitro group is still likely.
3. Oxidative Cleavage (e.g., DDQ)Not a standard method for benzyl esters but is used for p-methoxybenzyl (PMB) ethers; less applicable here.
4. Lewis Acids (e.g., TMSI)Harsh conditions may not be suitable for complex molecules.

Protection of Aromatic Amines

An amino group on the nitrobenzoate scaffold is significantly less nucleophilic than a standard aniline due to the electron-withdrawing effect of both the nitro and carboxyl/ester groups. This can make protection more challenging, sometimes requiring a catalyst or slightly more forcing conditions.

Boc (tert-Butoxycarbonyl) Protection

The Boc group is a cornerstone of modern organic synthesis, valued for its stability in basic and nucleophilic conditions and its clean removal with acid.[10]

Rationale: The Boc group provides excellent protection for amines as a carbamate. It is orthogonal to the base-labile Fmoc group and ester saponification. The nitro group is completely stable to the acidic conditions (e.g., trifluoroacetic acid, TFA) used for Boc deprotection.

G cluster_protection Boc Protection Workflow cluster_deprotection Boc Deprotection Workflow start_prot Aminonitrobenzoate (1.0 equiv) reagents_prot Dissolve in THF/H₂O Add Base (e.g., TEA, 3.0 equiv) start_prot->reagents_prot boc2o Add Boc₂O (1.5 equiv) at 0°C reagents_prot->boc2o stir Stir 2h at 0°C, then 4h at RT boc2o->stir workup_prot Aqueous Work-up & Extraction stir->workup_prot purify_prot Purify via Chromatography or Recrystallization workup_prot->purify_prot product_prot N-Boc Protected Aminonitrobenzoate purify_prot->product_prot start_deprot N-Boc Protected Substrate reagents_deprot Dissolve in DCM start_deprot->reagents_deprot tfa Add TFA (e.g., 20-50% v/v) at 0°C reagents_deprot->tfa stir_deprot Stir 1-2h at RT tfa->stir_deprot workup_deprot Concentrate in vacuo (Co-evaporate with Toluene) stir_deprot->workup_deprot product_deprot Free Amine (as TFA salt) workup_deprot->product_deprot

Caption: General experimental workflow for Boc protection and deprotection.

Protocol: N-Boc Protection of Methyl 4-amino-2-nitrobenzoate

  • Setup: In a round-bottom flask, dissolve the aminonitrobenzoate ester (1.0 equiv.) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and water (2:1 v/v).[10] Add a base like triethylamine (TEA, 3.0 equiv.). Stir until all solids dissolve.

  • Reaction: Cool the mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv.) in one portion.[10]

  • Stirring: Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4-16 hours, monitoring by TLC. The reduced nucleophilicity of the amine may require longer reaction times or the addition of a catalyst like 4-dimethylaminopyridine (DMAP).

  • Work-up: Once the reaction is complete, concentrate the mixture to remove the organic solvent. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Fmoc (9-Fluorenylmethyloxycarbonyl) Protection

The Fmoc group is the primary choice for α-amino group protection in solid-phase peptide synthesis (SPPS) due to its stability to acid and its lability to mild base (e.g., piperidine).[11]

Rationale: The Fmoc group is orthogonal to the acid-labile Boc group and reductively cleaved benzyl groups, making it ideal for complex syntheses requiring multiple, distinct deprotection steps.[2] The nitrobenzoate scaffold is stable to the basic conditions used for Fmoc removal.

Protocol: Fmoc Deprotection

  • Setup: Dissolve the Fmoc-protected nitrobenzoate substrate in an anhydrous polar aprotic solvent like dimethylformamide (DMF).

  • Reagent: Add a solution of 20% piperidine in DMF to the reaction mixture.

  • Reaction: Stir at room temperature for 30-60 minutes. The deprotection can be monitored by observing the formation of the dibenzofulvene-piperidine adduct via UV spectroscopy.

  • Work-up: Concentrate the reaction mixture under high vacuum to remove DMF and piperidine. The resulting crude product can often be used directly or purified by chromatography.

Protection of Phenolic Hydroxyl Groups

A hydroxyl group on the nitrobenzoate ring requires protection to prevent it from acting as a nucleophile or undergoing undesired oxidation.

Silyl Ethers (TBS, TIPS)

Silyl ethers are widely used to protect alcohols due to their ease of formation and, crucially, their mild cleavage conditions using fluoride ion sources.

Rationale: The formation of a silyl ether (e.g., tert-butyldimethylsilyl, TBS) effectively masks the hydroxyl group. Deprotection with fluoride ions is highly selective and occurs under neutral or slightly basic conditions, which are compatible with esters, Boc groups, and the nitro group.[12] A mild, catalytic method using iron(III) chloride in methanol has also been reported as an effective and environmentally benign alternative.[13][14]

Protocol: TBS Protection of a Hydroxynitrobenzoate

  • Setup: Dissolve the hydroxynitrobenzoate (1.0 equiv.) in anhydrous DMF. Add imidazole (2.5 equiv.).

  • Reagent: Add tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 equiv.) portion-wise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate or diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Protocol: TBS Deprotection with TBAF

  • Setup: Dissolve the TBS-protected compound in anhydrous THF.

  • Reagent: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 equiv.) dropwise at 0°C.

  • Reaction: Stir the reaction at 0°C or allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography.[12]

References

  • Fischer Esterification of 3-ntrobenzoic acid 2017. Truman ChemLab.
  • Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature.
  • Esterification of nitrobenzoic acids.
  • Draw the stepwise mechanism for the Fischer esterification reaction of m-nitrobenzoic acid and... Homework.Study.com.
  • Process for the preparation of the methyl or ethyl ester of p-nitrobenzoic acid.
  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
  • Benzyl group. Wikipedia.
  • Benzyl Esters. Organic Chemistry Portal.
  • Facile Cleavage of Silyl Protecting Groups with C
  • BOC Protection and Deprotection. J&K Scientific LLC.
  • An In-depth Technical Guide to the Boc Protection of Primary Amines. Benchchem.
  • Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology.
  • Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl3. Organic Chemistry Portal.
  • Alcohol or phenol synthesis by silyl ether cleavage. Organic Chemistry Portal.
  • Protecting Groups In Organic Chemistry. Total Synthesis.
  • m-NITROBENZOIC ACID. Organic Syntheses Procedure.
  • Deprotection: The Concept of Orthogonal Sets. Thieme.
  • Preparation of methyl 3-nitrobenzo
  • Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure.
  • Protecting group. Wikipedia.
  • Deprotection of Silyl Ethers. Gelest Technical Library.
  • Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed.
  • Protective Groups. Organic Chemistry Portal.
  • Fluorenylmethyloxycarbonyl protecting group. Wikipedia.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-chloro-5-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of Methyl 4-chloro-5-methyl-2-nitrobenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical guidance to optimize experimental outcomes for this important synthetic intermediate.

Synthesis Overview

The synthesis of Methyl 4-chloro-5-methyl-2-nitrobenzoate is typically achieved through a two-step process. The first step involves the esterification of 4-chloro-3-methylbenzoic acid to form methyl 4-chloro-3-methylbenzoate. The second, and more critical step, is the regioselective electrophilic aromatic substitution (nitration) of the ester intermediate.

Controlling the regioselectivity during nitration is the primary challenge. The starting ester, methyl 4-chloro-3-methylbenzoate, has three substituents—a methyl group (-CH₃), a chloro group (-Cl), and a methoxycarbonyl group (-COOCH₃)—which exert competing influences on the position of the incoming nitro group (-NO₂). The activating, ortho-, para-directing methyl and chloro groups, and the deactivating, meta-directing ester group make the formation of isomeric byproducts a significant possibility. Careful control of reaction conditions is paramount to maximizing the yield of the desired 2-nitro isomer.

Synthesis_Workflow Overall Synthetic Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Nitration cluster_2 Purification A 4-chloro-3-methylbenzoic acid B Methyl 4-chloro-3-methylbenzoate A->B Methanol (CH₃OH) H₂SO₄ (cat.) Reflux C Methyl 4-chloro-5-methyl-2-nitrobenzoate (Desired Product) B->C HNO₃ / H₂SO₄ Low Temperature D Isomeric Byproducts B->D Side Reaction E Crude Product Mixture C->E D->E F Pure Product E->F Recrystallization or Column Chromatography

Overall Synthetic Workflow

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, particularly in the critical nitration step.

Q1: My overall yield is consistently low. Where should I start investigating?

A low overall yield can stem from inefficiencies in either the esterification or the nitration step, or during purification.

  • Esterification Check: The Fischer esterification of the starting carboxylic acid is an equilibrium-driven reaction. Ensure you are using a sufficient excess of methanol and an effective acid catalyst (like sulfuric acid) under reflux conditions to drive the reaction to completion.[1] Verify the purity of your starting 4-chloro-3-methylbenzoic acid, as impurities can inhibit the reaction.

  • Nitration Inefficiency: This is the most likely culprit. Low temperatures, improper addition of the nitrating mixture, and moisture can all drastically reduce yield. See the questions below for a detailed breakdown.

  • Purification Losses: Significant product can be lost during workup and recrystallization if the procedures are not optimized. Ensure you are using a minimal amount of hot solvent for recrystallization and cooling thoroughly to maximize crystal recovery.[2]

Q2: The yield of the nitration step is poor, and I recover a lot of unreacted starting material. What's going wrong?

This strongly suggests that the nitration reaction is not proceeding to completion. The core issue often lies with the generation and stability of the electrophile, the nitronium ion (NO₂⁺).

  • Presence of Water: Water can interfere with the formation of the nitronium ion from nitric and sulfuric acids.[3] Ensure you are using concentrated acids and that all glassware is scrupulously dry.

  • Insufficient Nitrating Agent: While a stoichiometric amount is theoretically enough, a slight excess of the nitrating mixture can help drive the reaction to completion. However, a large excess can increase the risk of dinitration.

  • Reaction Time/Temperature: The reaction may require more time at the specified low temperature. Ensure the reaction is stirred efficiently to promote contact between reactants. While low temperature is crucial for selectivity, if it's too low, the reaction rate may be impractically slow.

Q3: I'm getting a mixture of products. How can I minimize the formation of isomeric byproducts?

The formation of isomers like 4-chloro-3-methyl-6-nitrobenzoate is the primary challenge in this synthesis. The key is precise temperature control.

  • Causality of Temperature Control: The nitration of aromatic compounds is a highly exothermic process.[4] Localized overheating, which can occur with rapid addition of the nitrating mixture, provides the activation energy needed to form less-favored isomers. Maintaining a consistently low temperature (typically 0-10°C) favors the formation of the thermodynamically more stable 2-nitro isomer.[4][5] Adding the nitrating mixture dropwise to the cooled substrate solution is essential.[3]

Reaction Temperature Effect on Yield & Purity Reference
0-10°C Optimal for maximizing regioselectivity and yield of the desired isomer.[3][5]
> 15°C Increased formation of undesired isomers and dinitrated byproducts.[5]
> 50°C Significant drop in yield of desired product; potential for runaway reactions.[5]

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Troubleshooting Decision Flowchart
Q4: My crude product is a dark-colored oil and won't crystallize. What should I do?

This is a common issue when significant impurities are present. Oily products often consist of a mixture of isomers and nitrophenolic compounds that depress the melting point.[5]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the air-liquid interface or adding a seed crystal of the pure product, if available.[2]

  • Preliminary Purification: Before recrystallization, wash the crude product thoroughly with cold water to remove residual acids, followed by a wash with a small amount of ice-cold methanol or an ethanol/water mixture to remove some of the more soluble impurities.[5][6]

  • Recrystallization with Charcoal: If the product is discolored, it may contain colored impurities.[2] During recrystallization from a suitable solvent (e.g., methanol or ethanol), add a small amount of activated charcoal to the hot solution. Perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize.[2]

Experimental Protocols

Protocol 1: Nitration of Methyl 4-chloro-3-methylbenzoate

This protocol is a general guideline and should be adapted based on laboratory conditions and scale.

Materials:

  • Methyl 4-chloro-3-methylbenzoate

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Distilled Water

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool 15 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add 5.0 g of methyl 4-chloro-3-methylbenzoate to the cold sulfuric acid while stirring. Ensure the temperature is maintained below 10°C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding 2.5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.

  • Add the cold nitrating mixture dropwise to the solution of the ester over 30-60 minutes. Crucially, maintain the reaction temperature between 5-10°C throughout the addition. [5]

  • After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes.

  • Pour the reaction mixture slowly onto 150 g of crushed ice in a separate beaker, stirring continuously.

  • Allow the ice to melt completely. The crude product should precipitate as a solid.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash it thoroughly with several portions of cold water until the washings are neutral to pH paper.[6]

  • Press the solid as dry as possible on the funnel.

Protocol 2: Purification by Recrystallization
  • Transfer the crude, dried product to an Erlenmeyer flask.

  • Add a minimal amount of hot methanol or ethanol while heating and stirring until the solid just dissolves.[6]

  • (Optional) If the solution is colored, remove it from the heat, add a small spatula tip of activated charcoal, and swirl for a few minutes. Perform a hot filtration to remove the charcoal.

  • Allow the clear filtrate to cool slowly to room temperature. Crystals should begin to form.

  • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Dry the crystals, determine the mass and yield, and measure the melting point to assess purity.

Frequently Asked Questions (FAQs)

Q1: What is the precise role of concentrated sulfuric acid in the nitrating mixture? Concentrated sulfuric acid serves two critical functions. First, it acts as a dehydrating agent. Second, and more importantly, it protonates nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the nitration reaction.[6][7]

Q2: Why is maintaining a low temperature so critical during the addition of the nitrating mixture? The nitration of aromatic rings is a highly exothermic reaction. Maintaining a low temperature (0-10°C) is essential for three reasons:

  • To control regioselectivity: It favors the formation of the desired 2-nitro isomer over other potential isomers.[4][5]

  • To prevent dinitration: Higher temperatures increase the rate of reaction and can lead to the introduction of a second nitro group onto the ring.

  • Safety: It prevents the reaction rate from becoming uncontrollably fast (a runaway reaction).

Q3: How can I confirm the identity and purity of my final product? Several analytical techniques can be used:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically cause the melting point to be depressed and broaden.[8]

  • Infrared (IR) Spectroscopy: You can identify characteristic peaks for the nitro group (typically strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹) and the ester carbonyl group (around 1720 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most definitive methods for confirming the structure and assessing isomeric purity by analyzing the chemical shifts, integration, and coupling patterns of the aromatic protons.

Q4: What are the primary safety precautions for this synthesis? This reaction involves highly corrosive and strong oxidizing agents.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves (nitrile gloves may not be sufficient for prolonged contact with concentrated acids; check compatibility charts).

  • Fume Hood: All operations involving concentrated nitric and sulfuric acids must be performed in a certified chemical fume hood.

  • Handling Acids: Always add acid slowly to other liquids (especially the nitrating mixture to the substrate solution) and never the other way around. The dilution of sulfuric acid is highly exothermic.

  • Quenching: Pouring the reaction mixture onto ice should be done slowly and with stirring to dissipate the heat generated.

References

  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. 6

  • 4-Chloro-3-nitrobenzoic acid methyl ester - Chem-Impex. 9

  • 4-chloro-3-methylsulfonyl-benzoic acid synthesis - ChemicalBook. 10

  • Methyl 2-chloro-5-methyl-4-nitrobenzoate|CAS 1805129-67-2 - Benchchem. 1

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate - Anasazi Instruments.

  • The preparation method of 4- chloromethyl benzoic acid chlorides - Google Patents. 11

  • Technical Support Center: Optimizing the Synthesis of 4-Methyl-3-nitro-benzoic Acid - Benchchem. 4

  • Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. 5

  • Methyl 5-chloro-2-nitrobenzoate - PMC - NIH. 12

  • Supporting Information - CDC Stacks. 13

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - MDPI. 14

  • Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri - Royal Society of Chemistry. 15

  • Methyl 4-chloro-3-nitrobenzoate - PubChem. 16

  • Nitration of methyl benzoate | Resource | RSC Education - Royal Society of Chemistry. 17

  • "optimization of reaction conditions for the nitration of 4-methylbenzoic acid" - Benchchem. 3

  • Lab Report Nitration of Methylbenzoate - EduBirdie. 8

  • Multistep Synthesis Nitration - Truman ChemLab. 18

  • Technical Support Center: Purification of Crude 5-Methyl-2-nitrobenzoic Acid - Benchchem. 2

Sources

Technical Support Center: Purification of Methyl 4-chloro-5-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 4-chloro-5-methyl-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on obtaining this compound in high purity through recrystallization. Here, we will address common challenges and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.

I. Foundational Knowledge: The Compound

Methyl 4-chloro-5-methyl-2-nitrobenzoate is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is paramount for the success of subsequent synthetic steps and the integrity of the final product. Recrystallization is a powerful technique for its purification, leveraging differences in solubility between the compound and its impurities in a given solvent system.

Key Physical Properties:

PropertyValueSource
Molecular Formula C₉H₈ClNO₄PubChem
Molecular Weight 229.62 g/mol PubChem
Appearance Pale yellow to white crystalline solidCommon observation
Melting Point ~ 85-88 °C (This can vary based on purity)Generic data, requires experimental verification

II. Experimental Protocol: Recrystallization of Methyl 4-chloro-5-methyl-2-nitrobenzoate

This protocol provides a general framework. The optimal solvent and volumes should be determined empirically on a small scale first.

Step-by-Step Methodology:

  • Solvent Selection (Small-Scale Test):

    • Place approximately 50 mg of the crude Methyl 4-chloro-5-methyl-2-nitrobenzoate into a small test tube.

    • Add a potential solvent (e.g., isopropanol, ethanol, or a mixture like ethyl acetate/heptane) dropwise at room temperature. The ideal solvent will show poor solubility at room temperature.

    • Heat the mixture in a water bath. The ideal solvent will fully dissolve the compound when hot.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath. Abundant crystal formation indicates a good solvent choice.

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask (a flask with a narrow neck is preferred to minimize solvent evaporation).

    • Add the chosen solvent in small portions and heat the mixture to boiling (using a hot plate and a water/oil bath) with gentle swirling. Continue adding the minimum amount of hot solvent until the compound just dissolves completely.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (a spatula tip is usually sufficient).

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration:

    • If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask with a watch glass and allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.

Visual Workflow of Recrystallization

G cluster_setup Setup & Dissolution cluster_purify Purification cluster_isolate Isolation & Drying A Crude Compound in Flask B Add Minimum Hot Solvent A->B Heat to Boiling C Hot Filtration (Optional) B->C Insoluble Impurities Present D Slow Cooling to Room Temp B->D No Insoluble Impurities C->D E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Under Vacuum G->H I Pure Crystalline Product H->I

Caption: General workflow for the recrystallization of Methyl 4-chloro-5-methyl-2-nitrobenzoate.

III. Troubleshooting Guide

Question: My compound is not dissolving, even after adding a large amount of hot solvent.

  • Probable Cause 1: Incorrect Solvent Choice. The solvent may have very low solvating power for your compound, even at high temperatures.

  • Solution 1: Re-evaluate your solvent choice. Consult solubility data if available, or perform small-scale tests with different solvents (e.g., ethanol, ethyl acetate, toluene). A solvent mixture might be necessary.

  • Probable Cause 2: Insoluble Impurities. The undissolved material may not be your target compound but rather an insoluble impurity.

  • Solution 2: Add a slight excess of hot solvent. If some solid remains, it is likely an impurity. Proceed to the hot filtration step to remove it.

Question: No crystals are forming, even after cooling in an ice bath.

  • Probable Cause 1: Too Much Solvent Was Used. The solution is not supersaturated, and the concentration of the compound is below its solubility limit even at low temperatures.

  • Solution 1: Re-heat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again. Be careful not to evaporate too much solvent, as this can cause the compound to "crash out" with impurities.

  • Probable Cause 2: Supersaturation. The solution is supersaturated, but crystal nucleation has not occurred.

  • Solution 2:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a surface for nucleation.

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This will act as a template for crystal growth.

Question: The compound "oiled out" instead of forming crystals.

  • Probable Cause 1: Solution Cooled Too Quickly. Rapid cooling can cause the compound to come out of solution as a liquid (an oil) before it has a chance to form an ordered crystal lattice.

  • Solution 1: Re-heat the solution to re-dissolve the oil. You may need to add a small amount of additional solvent. Allow the solution to cool much more slowly. Insulating the flask with a beaker of warm water or paper towels can help.

  • Probable Cause 2: Melting Point Depression. Impurities can lower the melting point of the compound, sometimes to below the temperature of the solution, causing it to separate as a liquid.

  • Solution 2: Try adding slightly more solvent before re-heating and cooling slowly. If the problem persists, a different recrystallization solvent may be required.

Troubleshooting Logic Diagram

G Start Recrystallization Issue NoCrystals No Crystals Form Start->NoCrystals OilingOut Compound 'Oiled Out' Start->OilingOut LowYield Low Yield Start->LowYield TooMuchSolvent Too Much Solvent? NoCrystals->TooMuchSolvent CooledFast Cooled Too Fast? OilingOut->CooledFast SolubilityIssue Too Soluble in Cold Solvent? LowYield->SolubilityIssue BoilOff Boil Off Excess Solvent TooMuchSolvent->BoilOff Yes Induce Induce Crystallization TooMuchSolvent->Induce No Scratch Scratch Flask Induce->Scratch Seed Add Seed Crystal Induce->Seed ReheatSlow Re-heat & Cool Slowly CooledFast->ReheatSlow Yes ChangeSolvent Change Solvent CooledFast->ChangeSolvent No, Impurity Issue CoolLonger Cool Longer/Colder SolubilityIssue->CoolLonger No ChangeSolvent2 Change Solvent SolubilityIssue->ChangeSolvent2 Yes

Technical Support Center: Troubleshooting Low Conversion in Nitro Reduction of Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the reduction of nitrobenzoates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low conversion rates and other common issues encountered during this crucial transformation. As Senior Application Scientists, we have compiled this resource based on established literature and extensive laboratory experience to help you navigate the complexities of this reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: General Troubleshooting for Low Conversion
Question 1: My nitrobenzoate reduction is stalled, and I'm observing very low conversion. What are the initial checks I should perform?

Answer: Low conversion in any chemical reaction can be attributed to a number of factors. Before delving into more complex variables, it's essential to verify the fundamentals of your experimental setup.

Troubleshooting Workflow: Initial Checks

Here is a systematic approach to your initial investigation:

G cluster_start Start: Low Conversion Observed cluster_reagents Reagent & Substrate Integrity cluster_conditions Reaction Conditions cluster_analysis Analysis & Monitoring Start Low Conversion of Nitrobenzoate Reagent_Purity Verify Purity of Starting Material & Reagents Start->Reagent_Purity Solvent_Quality Check Solvent for Purity & Anhydrous Conditions (if required) Reagent_Purity->Solvent_Quality Reagents OK Catalyst_Activity Assess Catalyst/Reducing Agent Activity Solvent_Quality->Catalyst_Activity Solvent OK Temperature Confirm Reaction Temperature Catalyst_Activity->Temperature Catalyst/Reagent OK Pressure Check System Pressure (for Hydrogenation) Temperature->Pressure Temp. OK Stirring Ensure Adequate Agitation Pressure->Stirring Pressure OK Atmosphere Verify Inert Atmosphere (if necessary) Stirring->Atmosphere Stirring OK TLC_GC Re-evaluate Analytical Method (TLC, GC, HPLC) Atmosphere->TLC_GC Conditions OK Sampling Review Sampling Technique TLC_GC->Sampling Analysis Method OK

Caption: Initial troubleshooting workflow for low conversion.

Detailed Steps:

  • Starting Material Integrity: Impurities in your nitrobenzoate can sometimes interfere with the reaction. Verify the purity of your starting material using an appropriate analytical technique (e.g., NMR, GC-MS, or HPLC).

  • Reagent Quality:

    • Reducing Agents: Solid reducing agents like sodium dithionite can decompose upon improper storage. A yellowish color and strong sulfurous odor indicate degradation.[1] For metal powders like iron or zinc, ensure they are finely divided and free of an oxide layer.

    • Catalysts: Heterogeneous catalysts such as Palladium on carbon (Pd/C) can lose activity over time or if improperly handled.[2][3] Ensure the catalyst is not expired and has been stored under appropriate conditions.

  • Solvent: The choice and quality of the solvent are crucial. For catalytic hydrogenations, polar protic solvents like ethanol or methanol are often effective.[4] Non-polar solvents like toluene may result in no conversion.[4] Ensure the solvent is of an appropriate grade and anhydrous if the reaction is moisture-sensitive.

  • Reaction Temperature and Time: Most nitro reductions are exothermic.[5] Ensure your reaction is maintained at the optimal temperature. If the reaction is sluggish at room temperature, gentle heating might be necessary.[6] Conversely, some reactions require cooling to prevent side-product formation. Ensure the reaction has been allowed to proceed for a sufficient amount of time.

  • Stoichiometry of Reagents: Double-check your calculations to ensure the correct molar ratios of substrate to reducing agent. For catalytic reactions, ensure the catalyst loading is appropriate.

Part 2: Catalytic Hydrogenation-Specific Issues
Question 2: I'm using Pd/C for my hydrogenation, but the reaction is very slow or has stopped. What could be the problem?

Answer: Catalytic hydrogenation is a powerful method for nitro group reduction, but its success is highly dependent on the catalyst's activity and the reaction environment.[7]

Potential Causes and Solutions:

  • Catalyst Poisoning: This is a very common issue. The active sites on the palladium surface can be blocked by various substances.

    • Common Poisons: Sulfur-containing compounds, halides, and nitrogen-containing heterocycles can act as catalyst poisons.[8] Even the nitro compound itself can sometimes inhibit the catalyst at high concentrations.[8]

    • Troubleshooting:

      • Purify the Substrate: Ensure your nitrobenzoate is free from any potential catalyst poisons. Recrystallization or column chromatography of the starting material may be necessary.

      • Increase Catalyst Loading: While not ideal from an efficiency standpoint, a higher catalyst loading can sometimes overcome minor poisoning effects.

      • Use a Poison-Resistant Catalyst: In some cases, platinum-based catalysts (like PtO2, Adams' catalyst) may be more resistant to poisoning than palladium catalysts.[9]

  • Insufficient Hydrogen Pressure: While many hydrogenations can be performed at atmospheric pressure (e.g., using a hydrogen balloon), some substrates are more stubborn and require higher pressures.[6]

    • Troubleshooting:

      • Check for Leaks: Ensure your reaction setup is airtight.

      • Increase Pressure: If you are using a balloon, consider switching to a Parr shaker or another type of pressure reactor to increase the hydrogen pressure.

  • Poor Mass Transfer: The reaction occurs at the interface of the solid catalyst, the liquid solvent/substrate, and the gaseous hydrogen. Inefficient mixing can severely limit the reaction rate.

    • Troubleshooting:

      • Increase Stirring Rate: Ensure vigorous stirring to keep the catalyst suspended and facilitate gas-liquid mixing.

      • Solvent Choice: The solubility of hydrogen varies between solvents. Choose a solvent that is appropriate for both your substrate and for dissolving hydrogen.

Experimental Protocol: A General Procedure for Catalytic Hydrogenation of Ethyl 4-Nitrobenzoate

  • Vessel Preparation: To a high-pressure hydrogenation vessel, add ethyl 4-nitrobenzoate (1.0 eq) and a suitable solvent (e.g., ethanol, 10-20 volumes).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5-10 wt% Pd/C (5% w/w of the substrate).

  • System Purge: Seal the vessel and purge the system several times with an inert gas, followed by several purges with hydrogen gas to remove all oxygen.[2]

  • Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and begin vigorous stirring.

  • Monitoring: Monitor the reaction progress by hydrogen uptake or by periodically taking samples for analysis (e.g., TLC, HPLC, or GC).[5][10]

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. The catalyst can then be removed by filtration through a pad of Celite. Caution: The catalyst is pyrophoric and must be kept wet during filtration.[2][3] The filtrate containing the product can then be concentrated under reduced pressure.

Part 3: Metal/Acid Reduction (e.g., Fe/NH4Cl, SnCl2) Specific Issues
Question 3: My reduction using iron powder and ammonium chloride is incomplete. How can I improve the conversion?

Answer: Reductions using metals in acidic or neutral conditions are classic methods but can be sensitive to the metal's surface activity and the reaction conditions.[11][12]

Troubleshooting Workflow: Metal/Acid Reduction

G cluster_start Start: Incomplete Fe/NH4Cl Reduction cluster_metal Metal Activation & Quality cluster_conditions Reaction Conditions cluster_workup Work-up & Product Isolation Start Low Conversion Iron_Quality Check Iron Powder Grade (electrolytic is faster) Start->Iron_Quality Metal_Activation Consider pre-activating the metal (e.g., with dilute HCl) Iron_Quality->Metal_Activation Grade OK Solvent_System Ensure sufficient water is present in the solvent system Metal_Activation->Solvent_System Activation Considered Temperature Increase temperature to reflux Solvent_System->Temperature Solvent OK pH_Control Verify appropriate amount of NH4Cl or acid Temperature->pH_Control Temp. OK Filtration Ensure complete removal of iron salts pH_Control->Filtration pH OK Extraction Adjust pH during extraction for optimal product recovery Filtration->Extraction Filtration OK

Caption: Troubleshooting workflow for Fe/NH4Cl reductions.

Key Considerations:

  • Metal Quality: The reactivity of iron powder can vary. Electrolytic grade iron often leads to faster reaction times compared to standard iron filings.[13]

  • Metal Activation: The surface of the metal can have a passivating oxide layer. Pre-treating the metal with dilute acid can sometimes improve reactivity.

  • Solvent System: These reactions often require a protic solvent system, such as ethanol/water, to facilitate the reaction.[14]

  • Temperature: Many of these reductions require heating to reflux to proceed at a reasonable rate.[13]

  • Work-up: The work-up for these reactions can be challenging due to the formation of metal oxides/hydroxides. After the reaction, the mixture is typically made basic to precipitate iron salts, and the product is extracted with an organic solvent.[15] Filtration through Celite is often necessary to remove the fine black sludge.[13]

Part 4: Sodium Dithionite Reduction Specific Issues
Question 4: I am attempting a reduction with sodium dithionite, but I am getting no reaction. What could be wrong?

Answer: Sodium dithionite is a mild and often chemoselective reducing agent, but its stability and solubility are key factors for its effectiveness.[1][16]

Common Problems and Solutions:

  • Reagent Decomposition: As mentioned, sodium dithionite is sensitive to air and moisture. Use a fresh bottle of the reagent that appears as a white or grayish-white powder.[1]

  • Solubility Issues: Sodium dithionite is primarily soluble in water, while nitrobenzoates are often more soluble in organic solvents.[17] This can lead to a biphasic reaction mixture with poor contact between the substrate and the reducing agent.

    • Troubleshooting:

      • Co-solvent System: Use a mixture of an organic solvent (like THF or DMF) and water to create a homogeneous or finely emulsified reaction mixture.[17]

      • Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst can be used to shuttle the dithionite anion into the organic phase.

  • pH Control: The reduction is often more effective under slightly basic conditions.[17] The addition of a base like sodium bicarbonate can be beneficial.

Table 1: Comparison of Common Reducing Agents for Nitrobenzoates

Reducing Agent/SystemTypical ConditionsAdvantagesDisadvantages
H₂/Pd/C EtOH or MeOH, RT-50°C, 1-5 atm H₂High efficiency, clean work-up, recyclable catalyst.[5][7]Catalyst poisoning, requires specialized pressure equipment, can reduce other functional groups.[2][3][7][8]
Fe/NH₄Cl EtOH/H₂O, refluxInexpensive, good for large-scale synthesis.[12][13]Can be slow, work-up can be messy due to iron sludge.[13]
SnCl₂·2H₂O EtOH or EtOAc, refluxMild conditions, often good for substrates with other reducible groups.[11]Stoichiometric amounts of tin salts are produced, which can be difficult to remove.[18]
Na₂S₂O₄ H₂O/organic co-solvent, RT-50°CMild, metal-free, good chemoselectivity.[1][16]Reagent instability, potential solubility issues.[1][17]
Zn/AcOH Acetic acid, RT-refluxMild, effective for many substrates.[7]Stoichiometric zinc waste.
Part 5: Substrate-Specific Problems
Question 5: My nitrobenzoate has other functional groups. How do I selectively reduce the nitro group?

Answer: Achieving chemoselectivity is a common challenge. The choice of reducing agent is critical.[19]

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of other substituents on the aromatic ring can affect the rate of reduction. Electron-withdrawing groups (like the ester itself, or additional cyano or carbonyl groups) generally make the nitro group more susceptible to reduction.[20][21]

  • Protecting Groups: In some cases, it may be necessary to protect other sensitive functional groups before carrying out the nitro reduction.

  • Reagent Selection for Chemoselectivity:

    • To preserve aldehydes/ketones: Reagents like SnCl₂ or Fe/acid are often preferred over catalytic hydrogenation, which can reduce carbonyls.[22]

    • To preserve halides: Catalytic hydrogenation with Pd/C can sometimes cause dehalogenation. Using Raney Nickel or non-catalytic methods may be a better choice.[7]

    • To preserve esters/amides: Most of the common methods are compatible with esters and amides. However, strongly acidic or basic conditions could lead to hydrolysis, especially at elevated temperatures.[23]

Part 6: Work-up and Purification FAQs
Question 6: How do I effectively purify my aminobenzoate product from the reaction mixture?

Answer: Purification can be straightforward or complex depending on the reduction method used.

  • Post-Catalytic Hydrogenation: After filtering off the catalyst, the product is often clean enough for the next step after solvent evaporation. If further purification is needed, recrystallization or column chromatography can be used.

  • Post-Metal/Acid Reduction:

    • Neutralization and Filtration: The reaction mixture is typically basified to precipitate metal hydroxides. This slurry is then filtered, often through a pad of Celite, to remove the solid waste.[13]

    • Extraction: The product is then extracted from the aqueous filtrate using an organic solvent like ethyl acetate or dichloromethane.[15][16]

    • Column Chromatography: Amines are more polar than their nitro precursors. In column chromatography, the starting nitro compound will elute before the product amine.[15]

Part 7: Analytical & Monitoring FAQs
Question 7: What is the best way to monitor the progress of my nitro reduction?

Answer: Real-time or periodic monitoring is crucial to determine the reaction endpoint and to avoid the formation of byproducts from over-reduction or side reactions.[5]

  • Thin-Layer Chromatography (TLC): This is the most common and quickest method. The product amine will have a lower Rf value than the starting nitro compound due to its higher polarity. A UV lamp is typically used for visualization.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the conversion of the starting material and the formation of the product.[10][24] They are particularly useful for optimizing reaction conditions.

  • Infrared (IR) Spectroscopy: On-line IR spectroscopy can be a powerful tool for monitoring the disappearance of the characteristic nitro group stretches (around 1530 and 1350 cm⁻¹) and the appearance of the N-H stretches of the amine (around 3300-3500 cm⁻¹).[5]

Part 8: Safety FAQs
Question 8: What are the primary safety hazards associated with nitro reductions?

Answer: Safety should always be the top priority in the laboratory.

  • Catalytic Hydrogenation:

    • Pyrophoric Catalysts: Spent hydrogenation catalysts like Pd/C and Raney Nickel are pyrophoric and can ignite spontaneously in air, especially when dry.[2][3] Always keep the catalyst wet with solvent or water during handling and filtration.

    • Flammable Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[2][3] Ensure your equipment is properly sealed and operated in a well-ventilated fume hood, away from ignition sources. Always purge the system with an inert gas before introducing hydrogen and before opening it to the atmosphere.[2]

  • Exothermic Reactions: Many nitro reductions are highly exothermic.[5] For large-scale reactions, proper cooling and monitoring are essential to prevent a runaway reaction.[5]

Always consult your institution's safety protocols and perform a thorough risk assessment before starting any experiment.

References
  • Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI.
  • Optimization study for hydrogenation of nitrobenzene to aniline [a] - ResearchGate.
  • Catalyst poisoning - Wikipedia.
  • How do I purify the resulting compound after a nitro- to amine-group reduction?
  • Nitro Reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles? | ResearchGate.
  • Hazards associated with laboratory scale hydrogenations - UW-Madison Chemistry.
  • analytical methods.
  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts | Chemical Reviews.
  • Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?
  • Technical Support Center: Optimizing Sodium Dithionite Reductions - Benchchem.
  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
  • 16.4 Substituent Effects in Electrophilic Substitutions – Organic Chemistry: A Tenth Edition.
  • Asian Journal of Chemistry.
  • Nitro Reduction - Common Conditions.
  • CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents.
  • ethyl 4-aminobenzoate - Organic Syntheses Procedure.
  • Challenges in the selective reduction of the nitro group - Benchchem.
  • my nitro refuses to be reduced : r/Chempros - Reddit.
  • Reduction of nitro arene by Fe/ammonium chloride - ChemSpider Synthetic Pages.
  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron - Sciencemadness.org.
  • Substituent effects of nitro group in cyclic compounds - SciSpace.
  • Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review - PubMed.
  • Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 - Sciencemadness.
  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry) - SciSpace.

Sources

Technical Support Center: A Guide to the Purification of Methyl 4-chloro-5-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the purification of Methyl 4-chloro-5-methyl-2-nitrobenzoate. The presence of closely related regioisomeric impurities is a common yet significant hurdle in the synthesis of this and other polysubstituted aromatic compounds. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve the desired purity for your downstream applications.

Introduction: The Challenge of Regioisomer Separation

Methyl 4-chloro-5-methyl-2-nitrobenzoate is a valuable intermediate in medicinal chemistry. Its synthesis, typically involving the nitration of a substituted toluene or benzoic acid precursor, often leads to a mixture of regioisomers. The directing effects of the existing substituents on the aromatic ring—the activating methyl group and the deactivating, yet ortho-, para-directing chloro group—can result in the formation of not only the desired 2-nitro product but also other isomers, most commonly the Methyl 4-chloro-5-methyl-6-nitrobenzoate.

These regioisomers possess nearly identical physical and chemical properties, including polarity and molecular weight, which renders their separation by standard purification techniques exceptionally difficult. Achieving high purity is, however, non-negotiable for pharmaceutical development and mechanistic studies, where even minor isomeric impurities can lead to unforeseen side reactions or biological activities. This guide addresses this critical purification challenge head-on.

Part 1: Frequently Asked Questions (FAQs) - Impurity Characterization

This section addresses the crucial first step: identifying and quantifying the problem.

Q1: What are the most likely regioisomeric impurities in my crude sample?

A1: The primary source of regioisomeric impurities is the electrophilic aromatic substitution (nitration) step. Given the directing effects of the substituents on the precursor, the most probable regioisomeric impurity is Methyl 4-chloro-5-methyl-6-nitrobenzoate . The nitration of p-chlorotoluene, a common starting material, is known to produce a mixture of 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene.[1] Subsequent steps can carry these isomeric skeletons forward. The directing groups on your specific precursor will dictate the exact isomeric profile, but the 6-nitro isomer is a logical and frequently observed side product.

Caption: Structures of the target molecule and its likely regioisomer.

Q2: How can I definitively identify and quantify these regioisomers?

A2: A multi-pronged analytical approach is essential for unambiguous characterization.

  • ¹H NMR Spectroscopy: This is your first and most powerful tool. The aromatic protons of the desired 2-nitro isomer and the 6-nitro impurity will have distinct chemical shifts and coupling patterns. The proton ortho to the nitro group is significantly deshielded. In our experience, the proton at C6 in the desired product and the proton at C2 in the 6-nitro impurity will be key diagnostic signals. Integrating these distinct signals allows for a reliable estimation of the isomeric ratio.

  • ¹³C NMR Spectroscopy: While ¹H NMR provides ratio information, ¹³C NMR confirms the carbon skeleton. The chemical shifts of the aromatic carbons are highly sensitive to the electronic environment created by the substituents.[2] The carbon bearing the nitro group (ipso-carbon) and the adjacent carbons will have characteristic shifts that differ between isomers.[3][4]

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can resolve and quantify the isomers. A reverse-phase C18 column is typically effective.[5] The slight difference in polarity between the isomers, though challenging, can often be exploited to achieve baseline separation, allowing for accurate purity assessment by peak area percentage.[5][6]

Technique Purpose Key Information Provided
¹H NMR Identification & QuantificationDistinct chemical shifts for aromatic protons; ratio by integration.[7]
¹³C NMR Structural ConfirmationUnique chemical shifts for each carbon atom in the molecule.[2]
HPLC Quantification & Purity CheckSeparation of isomers, allowing for precise purity calculation (e.g., % area).[5]
Mass Spec (GC-MS/LC-MS) Molecular Weight ConfirmationConfirms that impurities have the same mass as the product (i.e., are isomers).

Part 2: Troubleshooting Purification Strategies

This section provides solutions for common purification failures.

Q3: My standard recrystallization from a single solvent (e.g., methanol) isn't improving purity. What's wrong and what should I do next?

A3: This is a classic problem when dealing with regioisomers. Their similar structures lead to comparable solubilities in many solvents, causing them to co-crystallize.[8] A single-solvent recrystallization is often insufficient.

Causality: The ideal recrystallization solvent should dissolve the target compound well when hot but poorly when cold, while impurities should remain soluble even when cold.[9] When isomers have nearly identical solubility curves, this differential is lost.

Troubleshooting Steps:

  • Mixed-Solvent Recrystallization: This is the most effective next step. Use a solvent pair where one solvent (the "good" solvent) readily dissolves your compound, and the other (the "bad" solvent) does not.[9]

    • Recommended Pairs: Ethanol/Water, Toluene/Hexane, or Ethyl Acetate/Hexane. Nitroaryl compounds often crystallize well from such systems.[10]

    • Procedure: Dissolve the crude solid in a minimum amount of the hot "good" solvent. Then, add the "bad" solvent dropwise at the boiling point until a persistent cloudiness appears. Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Fractional Crystallization: If you have a large amount of material, you can perform a series of recrystallizations, collecting the crystals in fractions. The initial fractions are likely to be enriched in the less soluble isomer, while the later fractions will contain more of the more soluble isomer. This is labor-intensive but can be effective.

Q4: I can't separate the isomers on a standard silica gel TLC plate. Is column chromatography futile?

A4: Not at all, but it requires optimization. Inseparable spots on TLC indicate that a standard silica column with a common eluent (like ethyl acetate/hexane) lacks the necessary resolving power.

Causality: The small difference in polarity between regioisomers results in very similar retention factors (Rf) on silica gel. To achieve separation, you must amplify these minor differences.

Troubleshooting Steps:

  • Optimize the Mobile Phase: Systematically screen solvent systems. Sometimes, adding a small amount of a third solvent (e.g., dichloromethane or a trace of methanol) can drastically alter selectivity.

  • Increase Column Resolving Power: Use a long, thin column rather than a short, wide one. This increases the number of theoretical plates. Use a finer mesh silica gel (e.g., 230-400 mesh).

  • Dry Loading: Avoid dissolving your sample in a strong solvent for loading. Instead, adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This creates a tight starting band, which is critical for separating closely eluting compounds.

  • Consider Alternative Stationary Phases: If silica fails, try a different adsorbent. Alumina (basic, neutral, or acidic) can offer different selectivity.[11] Reverse-phase chromatography (C18 silica) is also a powerful option for separating compounds with minor polarity differences.

Q5: When should I escalate to preparative HPLC?

A5: Preparative HPLC is the ultimate tool for challenging separations.[12] Consider it under these circumstances:

  • High Purity is Essential: When you require >99.5% purity for applications like reference standard generation or final API polishing.

  • Small Scale: It is ideal for purifying milligrams to a few grams of material.

  • All Other Methods Have Failed: If optimized recrystallization and column chromatography do not provide the required purity.

While powerful, preparative HPLC is more expensive, time-consuming, and requires specialized equipment compared to recrystallization or flash chromatography.

Part 3: Detailed Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: Optimized Mixed-Solvent Recrystallization
  • Solvent System Selection: In separate small test tubes, test the solubility of ~20 mg of your crude material in 0.5 mL of potential "good" solvents (e.g., ethanol, ethyl acetate, toluene) when hot, and "bad" solvents (e.g., water, hexane) when cold. An ethanol/water system is an excellent starting point for nitroaromatic compounds.[9]

  • Dissolution: Place 1.0 g of the crude Methyl 4-chloro-5-methyl-2-nitrobenzoate in a 50 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Heating: Heat the flask on a hot plate and add the minimum volume of boiling ethanol required to fully dissolve the solid.

  • Addition of Anti-Solvent: While maintaining the heat, add deionized water dropwise until the solution becomes faintly turbid.

  • Clarification: Add 1-2 drops of hot ethanol to just redissolve the turbidity, resulting in a saturated solution.

  • Cooling (Crucial Step): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is vital for selective crystallization and prevents impurities from being trapped in the crystal lattice.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystal cake with a small amount of ice-cold ethanol/water (in the same ratio as the final mother liquor) to remove residual impurities.

  • Drying: Dry the purified crystals under vacuum. Analyze purity via HPLC or NMR.

Protocol 2: High-Resolution Flash Column Chromatography
  • Eluent Selection: Using TLC, find a solvent system (e.g., Toluene/Ethyl Acetate or Dichloromethane/Hexane) that gives an Rf value of approximately 0.2-0.3 for your target compound and shows at least partial separation from the impurity.

  • Column Packing: Prepare a slurry of 230-400 mesh silica gel in your chosen eluent. Pack a long, narrow glass column (e.g., 50 cm length, 2 cm diameter for a 1 g sample) to a bed height of at least 30 cm.

  • Sample Preparation (Dry Loading): Dissolve 1.0 g of crude material in a minimal amount of a volatile solvent (e.g., dichloromethane). Add 2-3 g of silica gel to this solution. Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder.

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, uniform layer.

  • Elution: Add the eluent and apply gentle positive pressure (air or nitrogen) to achieve a steady flow rate. Collect fractions continuously.

  • Analysis: Monitor the collected fractions by TLC. Combine fractions containing the pure desired product.

  • Solvent Removal: Remove the eluent from the combined pure fractions using a rotary evaporator to yield the purified Methyl 4-chloro-5-methyl-2-nitrobenzoate.

G start Start: Crude Product (Isomer Mixture) analyze Analyze Purity (HPLC, ¹H NMR) start->analyze check_purity Purity > 99%? analyze->check_purity recrystallize Attempt Optimized Recrystallization (Mixed-Solvent) check_purity->recrystallize No end_ok End: Pure Product check_purity->end_ok Yes check_xtal Purity > 99%? recrystallize->check_xtal chromatography Perform High-Resolution Flash Chromatography check_xtal->chromatography No check_xtal->end_ok Yes check_col Purity > 99%? chromatography->check_col prep_hplc Consider Preparative HPLC check_col->prep_hplc No check_col->end_ok Yes end_fail End: Re-evaluate Synthesis or Escalate prep_hplc->end_fail

Caption: Decision workflow for purifying Methyl 4-chloro-5-methyl-2-nitrobenzoate.

References

  • Benchchem. (2025). 13C NMR Analysis of Substituted Nitrobenzoates: An In-depth Technical Guide.
  • Benchchem. (2025). solvent selection for effective recrystallization of nitroaromatic compounds.
  • Bashkin, J. K., et al. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. ResearchGate.
  • SIELC Technologies. (n.d.). Separation of Methyl 4-chloro-2-nitrobenzoate on Newcrom R1 HPLC column.
  • Google Patents. (1959). Method of crystallizing nitro products. US2874196A.
  • Google Patents. (n.d.). Separation of regioisomers of metal phthalocyanines. CN100360534C.
  • EduBirdie. (n.d.). Lab Report Nitration of Methylbenzoate. Minnesota State University Moorhead.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45, 233.
  • Google Patents. (1959). Purification of 4-chloronitrotoluenes. US2876267A.
  • Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 5-Methyl-2-nitrobenzoic acid.
  • Benchchem. (2025). Technical Support Center: Purification of Crude 5-Methyl-2-nitrobenzoic Acid.

Sources

Technical Support Center: Solvent Optimization for Methyl 4-chloro-5-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with Methyl 4-chloro-5-methyl-2-nitrobenzoate (CAS: 1805129-67-2).

This scaffold is a "push-pull" aromatic system. The 2-nitro group activates the 4-chloro position for Nucleophilic Aromatic Substitution (SNAr), while the 5-methyl group introduces steric strain that can retard nucleophilic attack. Furthermore, the methyl ester is labile, making the molecule sensitive to hydrolysis and transesterification.

Our goal is to help you select a solvent system that balances reaction kinetics (overcoming the steric/electronic barrier) with chemoselectivity (avoiding ester degradation).

Module 1: Solubility & Dissolution

Q: My starting material precipitates or forms a gum at low temperatures. How can I improve dissolution?

A: This compound is a lipophilic aromatic ester. Solubility issues often arise when using highly polar protic solvents (like Methanol) at low temperatures or when over-diluting in non-polar solvents (like Hexanes).

Troubleshooting Protocol:

  • Assess Hansen Solubility Parameters (HSP): The molecule requires a solvent with moderate dispersion forces (

    
    ) and moderate polarity (
    
    
    
    ).
  • Switch to "Bridge" Solvents: If you are running a reaction that requires subsequent aqueous workup, avoid pure hydrocarbons.

Recommended Solvent Systems for Dissolution:

Solvent ClassRecommended SolventSolubility RatingComments
Chlorinated DCM / ChloroformHighExcellent solubility but poor environmental profile. Use only for small-scale screening.
Esters Ethyl Acetate / Isopropyl AcetateModerate-HighGood general solvent; susceptible to hydrolysis at high pH.
Ethers THF / 2-MeTHFHighPreferred Choice. 2-MeTHF is a greener alternative with higher boiling point.
Polar Aprotic DMF / DMSO / NMPVery HighExcellent for SNAr rates but difficult to remove (high boiling point).
Alcohols Methanol / EthanolLow-ModeratePoor solubility at

C. Risk of transesterification.

Module 2: SNAr Reaction Optimization

Q: The substitution of the chloro group is too slow. Should I switch to DMF?

A: While DMF (Dimethylformamide) will accelerate the reaction by stabilizing the Meisenheimer complex intermediate, it introduces significant work-up challenges.

The Mechanistic Bottleneck: The 5-methyl group is ortho to the reaction center (C4-Cl). This creates steric hindrance for incoming nucleophiles. You need a solvent that promotes a "naked" nucleophile effect or high thermal energy.

Decision Matrix:

  • If the Nucleophile is Charged (e.g., Sodium Azide, Phenoxide):

    • Standard: DMF or DMSO (High rate, difficult workup).

    • Optimization: Use Acetonitrile (MeCN) at reflux. If still slow, add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) in a biphasic Toluene/Water system.

  • If the Nucleophile is Neutral (e.g., Aniline, Morpholine):

    • Standard: Ethanol or IPA (Slow, requires reflux).

    • Optimization: Use 2-Propanol (IPA) or n-Butanol at high concentration (2-3 M). The protic solvent assists the leaving group departure (Cl-) via hydrogen bonding, which can compensate for the lower nucleophilicity.

Workflow Visualization:

SNAr_Solvent_Selection Start Select Nucleophile Type Charged Anionic Nucleophile (e.g., N3-, RO-) Start->Charged Neutral Neutral Nucleophile (e.g., Amines) Start->Neutral PolarAprotic Try MeCN (Reflux) Charged->PolarAprotic Protic Try IPA or n-BuOH (Reflux) Neutral->Protic CheckRate1 Is Rate Sufficient? PolarAprotic->CheckRate1 UsePTC Use Toluene + PTC (TBAB/18-Crown-6) CheckRate1->UsePTC No Done Done CheckRate1->Done Yes UseDMF Use DMF/DMSO (Last Resort) UsePTC->UseDMF Still Slow CheckRate2 Is Rate Sufficient? Protic->CheckRate2 Neat Run Neat (No Solvent) CheckRate2->Neat No CheckRate2->Done Yes AddAcid Add Lewis Acid Cat. (e.g., ZnCl2) Neat->AddAcid Still Slow

Caption: Decision tree for selecting SNAr solvents based on nucleophile type and reaction kinetics.

Module 3: Impurity Profile Control

Q: I am detecting a +14 mass unit impurity or a carboxylic acid byproduct. What is happening?

A: These are solvent-induced side reactions specific to the benzoate ester functionality.

1. Transesterification (+14 or varies based on alcohol):

  • Cause: Using Methanol (MeOH) with a nucleophile that is basic (e.g., Sodium Methoxide) or even a strong amine base. The solvent attacks the ester.

  • Fix: Match the solvent to the ester.

    • If your substrate is a Methyl ester, use Methanol .

    • If you must use a different alcohol (e.g., Ethanol), ensure the reaction pH is neutral or slightly acidic to suppress alkoxide formation.

    • Best Practice: Switch to a non-nucleophilic solvent like THF or Dioxane .

2. Hydrolysis (Carboxylic Acid Formation):

  • Cause: "Wet" polar aprotic solvents. DMSO and DMF are hygroscopic. At high temperatures with basic nucleophiles (e.g., K2CO3), trace water rapidly hydrolyzes the methyl ester to the acid.

  • Fix:

    • Dry solvents over 3Å molecular sieves.

    • Monitor water content (Karl Fischer titration) to ensure <0.05% H2O.

    • Switch to Acetonitrile , which absorbs less water than DMF.

Impurity Logic Flow:

Impurity_Diagnosis Impurity Impurity Detected MassShift Mass Shift? Impurity->MassShift Plus14 +14 amu (Me -> Et) MassShift->Plus14 M+14 Minus14 -14 amu (Acid Formation) MassShift->Minus14 M-14 Diagnosis1 Transesterification (Solvent: EtOH) Plus14->Diagnosis1 Diagnosis2 Hydrolysis (Wet Solvent + Base) Minus14->Diagnosis2 Solution1 Switch to THF or Match Alcohol Diagnosis1->Solution1 Solution2 Dry Solvent (Sieves) or Lower Temp Diagnosis2->Solution2

Caption: Diagnostic workflow for identifying and resolving common solvent-derived impurities.

Module 4: Green Chemistry Alternatives

Q: Our process safety team flagged DMF. What are the green alternatives?

A: Replacing dipolar aprotic solvents is a priority in modern drug development. For this specific nitrobenzoate, we recommend 2-MeTHF or CPME .

Comparative Analysis:

FeatureDMF (Legacy)2-MeTHF (Green)CPME (Green)
Boiling Point 153°C80°C106°C
Water Miscibility Miscible (Hard Workup)Limited (Easy Phase Cut)Low (Easy Phase Cut)
Peroxide Risk LowModerate (Requires Stabilizer)Low (Resistant)
Reaction Rate FastModerateModerate

Implementation Protocol (Solvent Swap):

  • Screening: Attempt the reaction in CPME (Cyclopentyl methyl ether) first. Its higher boiling point (106°C) allows for higher thermal activation than THF/2-MeTHF, which is crucial for overcoming the steric hindrance of the 5-methyl group [1].

  • Surfactant Technology: If solubility is poor in ethers, consider TPGS-750-M in water. This "chemistry in water" approach creates lipophilic micelles where the nitrobenzoate and nucleophile concentrate, often accelerating rates beyond neat organic solvents [2].

References

  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link

  • Lipshutz, B. H., & Ghorbani, S. (2011). "Transition Metal-Catalyzed Cross-Couplings Enabled by Biodegradable Micelles in Water." Aldrichimica Acta. Link

  • Pfizer Inc. (2023). "Green Chemistry Solvent Selection Guide." Pfizer.com. Link

  • Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry. Link

Stability of Methyl 4-chloro-5-methyl-2-nitrobenzoate under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 4-chloro-5-methyl-2-nitrobenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights and troubleshooting for experiments involving this compound. This document will address common stability issues, particularly under basic conditions, and offer practical solutions to ensure the integrity of your reactions.

Frequently Asked Questions (FAQs)

Question 1: What is Methyl 4-chloro-5-methyl-2-nitrobenzoate and what are its primary reactive sites?

Methyl 4-chloro-5-methyl-2-nitrobenzoate is a substituted aromatic ester. Its reactivity is primarily dictated by three key features:

  • Methyl Ester Group: This group is susceptible to hydrolysis, especially under basic conditions, in a reaction known as saponification.

  • Aromatic Ring System: The benzene ring is electron-deficient due to the powerful electron-withdrawing effect of the nitro group (-NO₂).

  • Chloro Substituent: The chlorine atom is a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions, a process that is significantly activated by the ortho-nitro group.

Caption: Structure of Methyl 4-chloro-5-methyl-2-nitrobenzoate with key reactive sites highlighted.

Question 2: What are the primary degradation pathways for this compound under basic conditions?

Under basic conditions, two principal degradation pathways compete, often leading to a mixture of products if not carefully controlled:

  • Saponification: This is the base-catalyzed hydrolysis of the methyl ester to form the corresponding carboxylate salt (4-chloro-5-methyl-2-nitrobenzoate) and methanol.[1][2] The rate of this reaction is accelerated by the presence of the electron-withdrawing nitro group, which increases the electrophilicity of the ester's carbonyl carbon.[3][4]

  • Nucleophilic Aromatic Substitution (SNAr): The nitro group, being ortho to the chloro substituent, strongly activates the aromatic ring for nucleophilic attack.[5][6] A nucleophile (including the hydroxide ion from the base) can attack the carbon atom bearing the chlorine, displacing it to form a new derivative. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6][7]

Question 3: How does the choice of base affect the stability and reaction outcome?

The choice of base is critical and dictates which degradation pathway is favored.

  • Strong, Nucleophilic Bases (e.g., NaOH, KOH): These bases will aggressively promote both saponification and SNAr. At elevated temperatures, quantitative saponification can be achieved rapidly.[8][9] However, these conditions also favor the displacement of the chlorine atom, especially if the hydroxide concentration is high.

  • Weak, Non-nucleophilic Bases (e.g., Na₂CO₃, K₂CO₃, Triethylamine): These bases are generally preferred when the integrity of the ester group is paramount. They are often strong enough to act as acid scavengers in a reaction but are less likely to induce rapid hydrolysis of the ester, particularly at lower temperatures.

  • Bulky, Non-nucleophilic Bases (e.g., DBU, Proton Sponge): These are excellent choices for reactions where only proton abstraction is desired, with minimal risk of either saponification or SNAr.

Troubleshooting Guide

Problem 1: My reaction is yielding a mixture of the desired product and the saponified carboxylic acid. How can I prevent this?

This issue indicates that the reaction conditions are too harsh for the methyl ester.

Causality: The base used is likely too strong or the reaction temperature is too high, leading to unintended hydrolysis.

Solutions:

  • Change the Base: Switch from a strong base like NaOH or KOH to a milder inorganic base such as K₂CO₃ or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). Saponification rates are highly temperature-dependent.

  • Limit Water Content: Ensure your reaction is conducted under anhydrous conditions. The presence of water will facilitate hydrolysis. Use dry solvents and reagents.

  • Reduce Reaction Time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and quench the reaction as soon as the starting material is consumed to prevent further degradation.

Protocol: Stability Test for Saponification

This protocol allows you to determine the stability of your compound under various basic conditions.

  • Setup: Prepare four vials. In each, dissolve 10 mg of Methyl 4-chloro-5-methyl-2-nitrobenzoate in 1 mL of a suitable organic solvent (e.g., THF or Acetonitrile).

  • Reagents:

    • Vial 1: Add 1.1 equivalents of NaOH (1 M aqueous solution).

    • Vial 2: Add 1.1 equivalents of K₂CO₃ (saturated aqueous solution).

    • Vial 3: Add 1.1 equivalents of Triethylamine.

    • Vial 4: Control (add only solvent).

  • Reaction: Stir all vials at room temperature.

  • Monitoring: At 1-hour intervals, take a small aliquot from each vial, quench with dilute HCl, and analyze by TLC or HPLC to determine the percentage of starting material remaining.

  • Analysis: Compare the degradation rates to select the most suitable base for your primary reaction.

Problem 2: I am observing the displacement of the chlorine atom instead of my intended reaction. What conditions favor this SNAr side reaction and how can I avoid it?

Unwanted displacement of the chloro group is a classic SNAr side reaction.

Causality: The combination of a strong nucleophile and an activated aromatic ring facilitates this pathway. The ortho-nitro group dramatically lowers the activation energy for this process.[5]

Solutions:

  • Avoid Strong Nucleophilic Bases: As with saponification, strong bases like NaOH can also act as nucleophiles (OH⁻), leading to the formation of the corresponding phenol.

  • Choose a Non-Nucleophilic Base: If a base is required, use a sterically hindered, non-nucleophilic base like DBU or a proton sponge.

  • Protect the Ring: If feasible, consider reactions that temporarily reduce the electron-withdrawing capacity of the nitro group, though this is often synthetically complex.

  • Control Nucleophile Stoichiometry: If your desired reaction involves another nucleophile, use it in a stoichiometric amount rather than in large excess to minimize side reactions.

Data Summary: Base Selection vs. Degradation Pathway

Base TypeRelative StrengthPrimary Degradation RiskRecommended Use Case
NaOH, KOH StrongHigh (Saponification & SNAr)Intentional ester hydrolysis.
Na₂CO₃, K₂CO₃ ModerateModerate (Saponification)General purpose acid scavenger.
Triethylamine WeakLowAcid scavenger in sensitive systems.
DBU Strong (non-nuc.)Very LowProton abstraction without nucleophilic attack.
Problem 3: How can I effectively monitor the stability of Methyl 4-chloro-5-methyl-2-nitrobenzoate during my experiment?

Real-time monitoring is crucial for optimizing reaction conditions and preventing product loss.

Workflow: Reaction Monitoring

Monitoring_Workflow start Start Reaction setup_tlc Prepare TLC Plate (Baseline t=0) start->setup_tlc take_sample Take Aliquot from Reaction Mixture setup_tlc->take_sample At regular intervals quench Quench Aliquot (e.g., dilute acid) take_sample->quench spot_tlc Spot on TLC Plate quench->spot_tlc develop_tlc Develop & Visualize TLC spot_tlc->develop_tlc analyze Analyze Spots: - Starting Material - Product - Byproducts develop_tlc->analyze decision Is Reaction Complete? analyze->decision decision->take_sample No workup Proceed to Workup decision->workup Yes continue_rxn Continue Monitoring

Caption: A typical workflow for monitoring reaction progress using Thin Layer Chromatography (TLC).

Recommended Analytical Techniques:

  • Thin Layer Chromatography (TLC): A fast and inexpensive method to qualitatively track the disappearance of the starting material and the appearance of products and byproducts. The saponified acid will typically have a much lower Rf value than the starting ester due to its polarity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of all components in the reaction mixture over time. This is the gold standard for kinetic studies and precise stability assessments.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of the methyl ester singlet (around 4 ppm) and the appearance of new aromatic signals corresponding to the products.

By understanding the inherent reactivity of Methyl 4-chloro-5-methyl-2-nitrobenzoate and implementing careful experimental design and monitoring, researchers can successfully navigate its use in complex synthetic pathways.

References

  • Green Chemistry (RSC Publishing).
  • Filo.
  • YouTube. Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. (2018-05-09).
  • Quora.
  • ResearchGate. Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes.
  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • ResearchGate. Kinetic study of hydrolysis of benzoates.
  • Study.com. Give the equation for the base hydrolysis of methyl benzoate by KOH. What are the two types of molecules being formed in this reaction?.
  • Chemistry LibreTexts. 16.
  • Study.com.
  • Pearson+.
  • PMC. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020-10-20).
  • YouTube. nitrobenzoate has been found to undergo saponification faster than methyl benz. (2025-07-06).
  • Organic Syntheses. m-NITROBENZOIC ACID.

Sources

Overcoming solubility issues of Methyl 4-chloro-5-methyl-2-nitrobenzoate in water

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 4-chloro-5-methyl-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for overcoming the solubility challenges associated with this compound in aqueous media.

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve Methyl 4-chloro-5-methyl-2-nitrobenzoate directly in my aqueous buffer (e.g., PBS), but it's not dissolving. Why is this happening?

A: Methyl 4-chloro-5-methyl-2-nitrobenzoate is a hydrophobic organic molecule. Its structure, characterized by a substituted benzene ring, lacks significant hydrogen bonding donor sites, making it poorly soluble in water and aqueous buffers.[1] Similar nitrobenzoate derivatives are also known to have limited aqueous solubility.[2] Therefore, direct dissolution in aqueous media is generally unsuccessful.

Q2: What is the first and most common method I should try to solubilize this compound for in vitro assays?

A: The most straightforward and widely used approach is to first prepare a concentrated stock solution in a water-miscible organic solvent, which can then be diluted into your aqueous experimental medium.[3] Dimethyl sulfoxide (DMSO) is typically the first choice due to its high solubilizing power for a wide range of organic compounds and its miscibility with water.

Q3: What are co-solvents and how do they improve solubility?

A: Co-solvents are organic solvents that are miscible with water and are used to increase the solubility of poorly soluble compounds.[4] They work by reducing the polarity of the aqueous solvent, making it a more favorable environment for hydrophobic molecules to dissolve.[5] Common co-solvents used in biological research include DMSO, ethanol, and polyethylene glycol 400 (PEG 400).[6]

Q4: My compound dissolves in the organic stock solution but crashes out (precipitates) when I add it to my aqueous buffer. What should I do?

A: This is a common issue known as precipitation upon dilution. It occurs when the concentration of the organic co-solvent is not high enough in the final solution to keep the compound dissolved. Strategies to overcome this include using surfactants to create micelles that encapsulate the compound or employing cyclodextrins to form inclusion complexes.[7][8]

Q5: Are there alternatives if my experimental system is sensitive to organic solvents like DMSO?

A: Yes, if your system cannot tolerate organic co-solvents, you can explore the use of solubilizing excipients like surfactants (e.g., Tween® 20, Polysorbate 80) or cyclodextrins.[][10] These agents can enhance aqueous solubility without the need for organic solvents. Another potential, though less likely for this specific molecule, is pH adjustment.[11]

Troubleshooting Guides & In-Depth Protocols

Problem 1: Preparing a Concentrated Stock Solution

"I need to prepare a 10 mM stock solution of Methyl 4-chloro-5-methyl-2-nitrobenzoate for my cell-based assay. How do I proceed?"

This protocol details the most common method for solubilizing hydrophobic compounds for biological assays.

Protocol 1: Stock Solution Preparation with an Organic Co-solvent

  • Select a Co-solvent: Start with 100% Dimethyl sulfoxide (DMSO). If your experiment is sensitive to DMSO, other options are available (see table below).

  • Calculate Required Mass: The molecular weight of Methyl 4-chloro-5-methyl-2-nitrobenzoate (C9H8ClNO4) is 229.62 g/mol . To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 229.62 g/mol * (1000 mg / 1 g) = 2.296 mg

  • Dissolution:

    • Weigh out 2.3 mg of the compound into a sterile microcentrifuge tube.

    • Add 1 mL of 100% DMSO.

    • Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Data Summary: Common Co-solvents for In Vitro Assays

Co-solventTypical Starting ConcentrationNotes
DMSO 100% for stockGold standard; potent solubilizer. Keep final assay concentration <0.5% to avoid cytotoxicity.
Ethanol 100% for stockGood alternative to DMSO. Can be more volatile. Final assay concentration should also be low (<0.5%).
PEG 400 10-50% in waterLess toxic than DMSO/Ethanol but may be more viscous and have lower solubilizing power for some compounds.
Problem 2: Precipitation Upon Dilution into Aqueous Media

"My 10 mM DMSO stock is clear, but when I dilute it 1:1000 into my cell culture medium (to a final concentration of 10 µM), I see a cloudy precipitate."

This indicates that the final DMSO concentration (0.1%) is insufficient to maintain solubility. Here are two advanced strategies to address this.

Strategy A: Using Surfactants to Form Micelles

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form spherical structures called micelles.[12] The hydrophobic core of the micelle can encapsulate the poorly soluble compound, while the hydrophilic exterior keeps the entire complex dissolved in the aqueous medium.[13]

Protocol 2: Solubilization with Tween® 20

  • Prepare a Surfactant Stock: Prepare a 10% (w/v) stock solution of Tween® 20 in water.

  • Modified Dilution:

    • In a sterile tube, first add the required volume of your aqueous buffer or cell culture medium. .

    • Add the 10% Tween® 20 stock to your buffer to achieve a final concentration of 0.01-0.1%. For example, to make 1 mL of final solution with 0.05% Tween® 20, add 5 µL of the 10% stock.

    • Vortex the buffer/surfactant mixture gently.

    • While vortexing, slowly add the required volume of your compound's DMSO stock solution (e.g., 1 µL of 10 mM stock for a final 10 µM concentration in 1 mL).

  • Observation: The solution should remain clear. If precipitation still occurs, the concentration of the surfactant may need to be optimized. Always run a vehicle control (buffer + DMSO + surfactant) to ensure the surfactant itself does not affect your experimental results.

Strategy B: Using Cyclodextrins for Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate hydrophobic drug molecules, forming an "inclusion complex" that is water-soluble.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[16]

Protocol 3: Solubilization with HP-β-CD

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your aqueous buffer. This may require stirring and gentle warming.

  • Complexation:

    • Directly weigh the solid Methyl 4-chloro-5-methyl-2-nitrobenzoate and add it to the HP-β-CD solution.

    • Alternatively, add the DMSO stock solution to the HP-β-CD solution (the final DMSO concentration should be kept minimal, e.g., <1%).

  • Incubation: Stir or shake the mixture at room temperature for 1-24 hours to allow for the formation of the inclusion complex. The solution should become clear.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles before use.

  • Control Experiment: It is crucial to run a control with the HP-β-CD vehicle alone to ensure it does not interfere with the assay.

Visualization: Decision Workflow for Solubilization

The following diagram outlines a logical workflow for troubleshooting solubility issues with Methyl 4-chloro-5-methyl-2-nitrobenzoate.

G start Compound Insoluble in Aqueous Buffer stock Prepare 10-100 mM Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Medium stock->dilute check1 Solution Clear? dilute->check1 success Proceed with Experiment check1->success  Yes precipitate Precipitation Occurs check1->precipitate No   check2 Is System Tolerant to Surfactants / CD? precipitate->check2 surfactant Use Surfactant (e.g., Tween® 20) check2->surfactant Yes cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) check2->cyclodextrin Yes reassess Re-evaluate Assay Parameters / Compound check2->reassess No surfactant->success cyclodextrin->success

Sources

Technical Support Center: Minimizing Side Reactions in Nucleophilic Aromatic Substitution of Chloro-nitrobenzoates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions involving chloro-nitrobenzoates. This guide is specifically designed for researchers, scientists, and professionals in drug development who encounter challenges with side reactions during these crucial synthetic transformations. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to optimize your reaction outcomes.

Introduction: The Challenge of Selectivity

Nucleophilic aromatic substitution on chloro-nitrobenzoates is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for constructing C-N, C-O, and C-S bonds.[1] The presence of the nitro group is critical, as it strongly activates the aromatic ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.[2][3][4][5] This activation, however, can be a double-edged sword, often leading to a variety of undesired side reactions that compete with the desired substitution, thereby reducing yield and complicating purification.

This guide will dissect the most common side reactions, explain the underlying mechanistic principles, and provide robust, evidence-based protocols to mitigate these issues.

Troubleshooting Guide: A Question-and-Answer Approach

Here, we address specific problems you might be facing in the lab with practical, cause-and-effect-driven solutions.

Question 1: I'm observing significant formation of a diaryl ether byproduct. How can I suppress this?

This is a classic issue, especially when using alkoxide nucleophiles. The newly formed product, an alkoxy-nitrobenzoate, can be more reactive than the starting chloro-nitrobenzoate and react with another molecule of the starting material or the product itself.

Primary Cause: The electron-donating nature of the alkoxy group can further activate the ring for a second SNAr reaction, leading to diaryl ether formation.

Troubleshooting Strategies:

  • Control Stoichiometry and Addition Order:

    • Protocol: Slowly add the chloro-nitrobenzoate to a solution of the nucleophile and base. This maintains a low concentration of the electrophile, minimizing the chance of it reacting with the product.

    • Rationale: Reversing the order of addition can lead to an increase in side-product formation.[6]

  • Temperature Management:

    • Protocol: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start with room temperature and gradually increase if necessary.

    • Rationale: The activation energy for the desired reaction and the side reaction may differ. Lowering the temperature can selectively slow down the undesired pathway.

  • Solvent Selection:

    • Protocol: Utilize polar aprotic solvents like DMSO, DMF, or NMP.[7] These solvents are known to accelerate SNAr reactions.[8][9]

    • Rationale: Polar aprotic solvents effectively solvate the cation of the nucleophile's salt, leaving the "naked" anion highly reactive.[10] This can enhance the rate of the primary reaction over competing pathways.

Question 2: My reaction is plagued by hydrolysis of the ester group. What are the best practices to avoid this?

Hydrolysis of the benzoate ester is a frequent problem, particularly under basic conditions required for many SNAr reactions.[11][12]

Primary Cause: The ester carbonyl is susceptible to nucleophilic attack by hydroxide ions, which may be present from the base or as a contaminant.

Troubleshooting Strategies:

  • Base Selection:

    • Protocol: Use non-nucleophilic, anhydrous bases such as cesium carbonate (Cs₂CO₃)[13] or potassium carbonate (K₂CO₃) instead of hydroxides. If a stronger base is needed, consider potassium tert-butoxide in an anhydrous solvent.

    • Rationale: These bases are less likely to directly participate in the hydrolysis of the ester.

  • Anhydrous Conditions:

    • Protocol: Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Rationale: Minimizing the presence of water is the most direct way to prevent hydrolysis.

  • Monitoring Reaction Progress:

    • Protocol: Use analytical techniques like TLC, LC-MS, or NMR to monitor the reaction closely.[14][15][16] Stop the reaction as soon as the starting material is consumed to minimize the product's exposure to basic conditions.

    • Rationale: Prolonged reaction times increase the likelihood of ester hydrolysis.

Question 3: I'm seeing evidence of nitro group reduction. How is this happening and how can I prevent it?

Reduction of the nitro group to an amino group or other reduced species can occur, especially if certain nucleophiles or reaction conditions are employed.[17][18][19][20]

Primary Cause: Some nucleophiles, particularly certain sulfur-based nucleophiles or reactions run at high temperatures for extended periods, can have reducing properties. Contamination with reducing metals can also be a factor.

Troubleshooting Strategies:

  • Nucleophile Choice:

    • Protocol: If using a thiol, for example, ensure it is of high purity. If reduction is persistent, consider alternative nucleophiles if the synthesis allows.

    • Rationale: The choice of nucleophile is critical. Some have inherent reducing capabilities.

  • Reaction Conditions:

    • Protocol: Avoid excessively high temperatures and prolonged reaction times.

    • Rationale: Harsher conditions can promote undesired redox reactions.

  • Catalyst Contamination:

    • Protocol: Ensure the reaction vessel is free from any residual hydrogenation catalysts (e.g., Pd, Pt, Ni).

    • Rationale: Even trace amounts of these metals can catalyze the reduction of the nitro group in the presence of a hydrogen source.[21]

Frequently Asked Questions (FAQs)

Q1: What is the best leaving group for SNAr reactions on nitro-substituted aromatic rings?

While chlorine is a common leaving group, fluorine is often superior.[22] The high electronegativity of fluorine makes the attached carbon more electrophilic and accelerates the initial, rate-determining nucleophilic attack.[22]

Q2: Does the position of the nitro group matter?

Absolutely. The nitro group must be positioned ortho or para to the chloro leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[22][23][24][25] A meta-nitro group offers minimal stabilization, and the reaction is significantly slower or may not proceed at all.[22]

Q3: Can I use protic solvents for my SNAr reaction?

It is generally not recommended. Protic solvents like water or alcohols can solvate and deactivate the nucleophile through hydrogen bonding, significantly slowing down the reaction rate.[8][9][10][26] Polar aprotic solvents are the preferred choice.

Q4: How can I effectively monitor the progress of my reaction to avoid side products?

Thin-layer chromatography (TLC) is a quick and effective method for qualitative monitoring.[15] For more quantitative analysis and to identify byproducts, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable tools.[14] Real-time monitoring techniques like Direct Analysis in Real Time Mass Spectrometry (DART-MS) are also emerging for more precise control.[27]

Data Summary and Visualization

Table 1: Influence of Solvent on SNAr Reaction Rates

SolventSolvent TypeRelative RateRationale
DMSOPolar AproticVery FastExcellent at solvating cations, leaving a highly reactive "naked" nucleophile.[10]
DMFPolar AproticFastSimilar to DMSO, effectively accelerates the reaction.
AcetonitrilePolar AproticModerateLess polar than DMSO and DMF, but still a good choice.[8]
MethanolPolar ProticSlowSolvates and deactivates the nucleophile via hydrogen bonding.[8][9][26]
WaterPolar ProticVery SlowStrong hydrogen bonding significantly reduces nucleophilicity.[8][9][26]

Diagram 1: Troubleshooting Workflow for SNAr Side Reactions

G start Reaction Start issue Side Reaction Observed? start->issue diaryl_ether Diaryl Ether Formation issue->diaryl_ether Yes hydrolysis Ester Hydrolysis issue->hydrolysis Yes reduction Nitro Group Reduction issue->reduction Yes monitor Monitor Reaction Progress (TLC, LC-MS) issue->monitor No sol_diaryl Control Stoichiometry Slow Addition of Electrophile diaryl_ether->sol_diaryl sol_hydrolysis Use Anhydrous Conditions Employ Non-Nucleophilic Base hydrolysis->sol_hydrolysis sol_reduction Check Nucleophile Purity Avoid High Temperatures reduction->sol_reduction sol_diaryl->monitor sol_hydrolysis->monitor sol_reduction->monitor end Optimized Reaction monitor->end

Caption: A decision-making workflow for troubleshooting common side reactions.

Diagram 2: Mechanism of Undesired Diaryl Ether Formation

G cluster_0 Desired Reaction cluster_1 Side Reaction A Chloro-nitrobenzoate C Desired Product (Nu-nitrobenzoate) A->C + Nu⁻ B Nucleophile (Nu⁻) D Desired Product (Nu-nitrobenzoate) F Diaryl Ether Byproduct D->F + Chloro-nitrobenzoate E Chloro-nitrobenzoate

Caption: Competing pathways leading to the desired product and a diaryl ether byproduct.

Conclusion

Minimizing side reactions in the nucleophilic aromatic substitution of chloro-nitrobenzoates requires a systematic and mechanistically informed approach. By carefully selecting reagents, controlling reaction parameters, and employing diligent monitoring, researchers can significantly enhance the selectivity and yield of these powerful transformations. This guide serves as a starting point for troubleshooting, and we encourage a continuous, data-driven optimization process for each unique substrate and nucleophile combination.

References

  • Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations | Organic Letters - ACS Public
  • Solvent effects and mechanism for a nucleophilic aromatic substitution
  • Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters - ResearchG
  • Effects of Ion and Protic Solvent on Nucleophilic Arom
  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring | Analytical Chemistry.
  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
  • SNAr Solvents and Reagents - Wordpress.
  • Reduction of nitro compounds - Wikipedia.
  • Effect of Nitro Substituents on Nucleophilic Substitution Reactions - Filo.
  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps.
  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzo
  • Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry - Waters Corpor
  • Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu.
  • Aromatic Side Chain Reduction: Nitro - csbsju.
  • Technical Support Center: Selective Catalytic Reduction of Nitro Groups in the Presence of Chloro Substituents - Benchchem.
  • Nitro Reduction - Common Conditions.
  • SNAr reaction scope & limit
  • Analytical methods for the monitoring of solid phase organic synthesis - PubMed.
  • Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group?
  • p-Chloronitrobenzene undergoes nucleophile substitution faster than c - askIITians.
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
  • SNAr Enables Click-Like Assembly of Diverse and Diversifiable
  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks.
  • Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - PMC.
  • Nucleophilic Substitution Reactions - Haloarenes | CK-12 Found
  • Nucleophilic arom
  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress.
  • 3.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.

Sources

Technical Support Center: Column Chromatography of Nitrobenzoate Esters

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Solvent System Selection and Troubleshooting

Welcome to the technical support center for the purification of nitrobenzoate esters via column chromatography. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable intermediates. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide you with the causal reasoning behind experimental choices, empowering you to solve problems logically and efficiently. We will explore the interplay between the stationary phase, the mobile phase, and the unique chemical nature of nitrobenzoate esters to achieve optimal separation.

Part 1: Foundational Principles of Separation

Understanding why a particular solvent system works is the cornerstone of effective chromatography. For nitrobenzoate esters on a standard silica gel stationary phase (normal-phase chromatography), the primary separation mechanism is based on polarity.

  • The Stationary Phase: Silica gel (SiO₂) is a highly polar stationary phase due to the presence of surface silanol groups (Si-OH). These groups act as hydrogen bond donors and acceptors.

  • The Analyte (Nitrobenzoate Esters): These molecules possess several polar functional groups:

    • The nitro group (-NO₂) is a strong electron-withdrawing group , creating a significant dipole and acting as a polar interaction site.

    • The ester group (-COOR) contains two oxygen atoms that can act as hydrogen bond acceptors.

    • The aromatic ring can participate in π-π interactions, although this is a secondary interaction on standard silica.

  • The Mobile Phase (Solvent System): The mobile phase is a less polar solvent or a mixture of solvents. Its role is to compete with the analyte for the binding sites on the silica gel. A more polar mobile phase will more effectively displace the analyte from the silica, causing it to elute faster (higher Rf value).

The core principle is a competition: polar analytes adhere strongly to the polar silica gel and require a more polar mobile phase to elute. Less polar analytes have weaker interactions and are eluted by less polar mobile phases.

Logical Relationship: Polarity and Elution Order

The following diagram illustrates the fundamental relationship governing normal-phase chromatography.

G cluster_0 Mobile Phase Polarity cluster_1 Elution Speed cluster_2 Analyte-Silica Interaction LowPolarity Low Polarity (e.g., High % Hexane) HighPolarity High Polarity (e.g., High % EtOAc) SlowElution Slow Elution (Low Rf) LowPolarity->SlowElution causes FastElution Fast Elution (High Rf) HighPolarity->FastElution causes WeakInteraction Weak Interaction (Less Polar Analyte) WeakInteraction->FastElution leads to StrongInteraction Strong Interaction (More Polar Analyte) StrongInteraction->SlowElution leads to

Caption: Relationship between polarity and elution in normal-phase chromatography.

Part 2: Solvent System Selection and Optimization

The key to successful column chromatography is the rational selection of a solvent system, a process that should always begin with Thin-Layer Chromatography (TLC).

Step-by-Step Protocol: TLC for Solvent System Scouting
  • Prepare Stock Solutions: Dissolve your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of ~10 mg/mL. Also, prepare solutions of your starting materials if available.

  • Select Initial Solvent Systems: Based on the expected polarity of your nitrobenzoate ester, choose a few starting solvent systems. A good starting point for compounds of intermediate polarity is a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane).[1]

  • Spot the TLC Plate: Using a capillary tube, spot your crude mixture and any available standards on the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system. Ensure the chamber is saturated with solvent vapors.

  • Visualize and Analyze: After development, visualize the spots under UV light (nitroaromatics are often UV-active). Calculate the Retention Factor (Rf) for your target compound.

    • Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Optimize for the Ideal Rf: The ideal Rf for the target compound for column chromatography is between 0.25 and 0.4 .[2]

    • If Rf is too high (> 0.5): Your solvent system is too polar. Decrease the proportion of the polar solvent (e.g., move from 30% EtOAc in Hexane to 20%).

    • If Rf is too low (< 0.2): Your solvent system is not polar enough. Increase the proportion of the polar solvent (e.g., move from 20% EtOAc in Hexane to 30%).

Workflow for Solvent System Optimization

G start Start: Crude Nitrobenzoate Ester Mixture tlc Run TLC with Initial Solvent System (e.g., 20% EtOAc/Hexane) start->tlc analyze Calculate Rf of Target Compound tlc->analyze low_rf Rf < 0.2 (Too Low) analyze->low_rf Is Rf too low? high_rf Rf > 0.4 (Too High) analyze->high_rf Is Rf too high? good_rf 0.2 <= Rf <= 0.4 (Optimal) analyze->good_rf Is Rf optimal? increase_pol Increase Mobile Phase Polarity (e.g., to 30% EtOAc) low_rf->increase_pol decrease_pol Decrease Mobile Phase Polarity (e.g., to 10% EtOAc) high_rf->decrease_pol run_column Proceed to Column Chromatography good_rf->run_column increase_pol->tlc Re-run TLC decrease_pol->tlc Re-run TLC

Caption: Workflow for optimizing a solvent system using TLC.

Commonly Used Solvent Systems

The table below summarizes common solvent systems for the purification of nitrobenzoate esters, categorized by the general polarity of the target compound.

Target Compound PolarityCommon Solvent Systems (v/v)Notes & Causality
Nonpolar to Moderately Polar Hexane / Ethyl Acetate (95:5 to 70:30)This is the most common and reliable system. Ethyl acetate provides the polarity (H-bond acceptor) to move the ester, while hexane acts as the weak, nonpolar base eluent.[3][4][5]
Hexane / Dichloromethane (DCM)DCM is slightly more polar than ether and can be a good alternative to ethyl acetate for improving the solubility of some crude mixtures.[1]
Hexane / Diethyl EtherDiethyl ether is a less polar alternative to ethyl acetate and can sometimes provide different selectivity for closely related compounds.[6]
Moderately Polar to Polar Dichloromethane / Ethyl Acetate (95:5 to 80:20)A good starting point when hexane/EtOAc is not polar enough.[7]
Dichloromethane / Methanol (99:1 to 95:5)For highly polar nitrobenzoate esters (e.g., those with additional hydroxyl or amino groups). Caution: Use of >10% methanol risks dissolving the silica gel stationary phase.[1][8]
Special Cases (e.g., Isomers) Toluene / Ethyl AcetateToluene can introduce π-π interactions, which may improve the separation of aromatic isomers where polarity differences are minimal.[4]

Part 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of nitrobenzoate esters.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation / Co-elution of Impurities 1. Inappropriate Solvent Polarity: The chosen eluent has either too high or too low polarity, resulting in poor differentiation between compounds. 2. Isomeric Mixture: Positional isomers (ortho, meta, para) often have very similar polarities and are notoriously difficult to separate on standard silica.[9][10]1. Re-optimize with TLC: Aim for an Rf of 0.25-0.4 for your target compound. If separation is still poor, change the solvent selectivity (e.g., switch from Hexane/EtOAc to Hexane/DCM). 2. Consider Alternative Stationary Phases: For challenging isomer separations, a phenyl-functionalized column (e.g., Phenyl-Hexyl) can enhance separation through π-π interactions.[10] Reversed-phase HPLC is also a powerful alternative.[9]
Product Decomposition / Low Yield After Column 1. Hydrolysis on Acidic Silica: Standard silica gel is slightly acidic and can catalyze the hydrolysis of the ester back to the parent carboxylic acid, especially if solvents contain traces of water.[11][12] 2. Thermally Labile Compound: Some nitroaromatics can be sensitive to heat generated during solvent removal.1. Neutralize the System: Add 1-3% triethylamine (Et₃N) to your eluent to neutralize the acidic silica surface.[1][12] Alternatively, use commercially available deactivated (neutral) silica gel. 2. Use Anhydrous Solvents: Ensure your solvents are dry to minimize the risk of hydrolysis. 3. Gentle Solvent Removal: Use a rotary evaporator at a moderate temperature and pressure.
Peak Tailing / Streaking on TLC and Column 1. Acidic/Basic Interactions: If your nitrobenzoate ester contains a basic moiety (e.g., an amino group), it can interact strongly and irreversibly with acidic silanol groups, causing tailing.[13] 2. Column Overload: Loading too much crude material onto the column. 3. Poor Column Packing: Voids or channels in the silica bed can lead to an uneven solvent front.[14]1. Add a Modifier: For basic compounds, add 1-3% triethylamine to the eluent. For acidic impurities (like a parent carboxylic acid), adding 0.5-1% acetic acid can sometimes improve peak shape, but be mindful of potential ester hydrolysis.[12] 2. Reduce Load: A general rule is to load 1g of crude material per 25-50g of silica gel. 3. Repack the Column: Ensure a homogenous and tightly packed silica bed.
Compound is Stuck at the Top of the Column (Rf = 0) 1. Insufficient Solvent Polarity: The mobile phase is too weak to elute the highly polar compound from the silica gel.[15]1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate). If this is insufficient, switch to a more polar system, such as DCM/Methanol.[1]
Compound Elutes in the Solvent Front (Rf ≈ 1) 1. Excessive Solvent Polarity: The mobile phase is too strong, washing all compounds off the column with no retention.[2][15]1. Decrease Eluent Polarity: Substantially increase the percentage of the nonpolar solvent (e.g., hexane). Start with a very nonpolar eluent like 100% hexane or 99:1 Hexane/EtOAc.[1]

Part 4: Frequently Asked Questions (FAQs)

Q1: How do I choose between normal-phase (silica) and reversed-phase (C18) chromatography for my nitrobenzoate ester? A1: The choice depends on the overall polarity of your molecule and the impurities you need to remove.

  • Normal-Phase (Silica): This is the default and most cost-effective method for most organic compounds. It separates based on differences in polarity. It is ideal when your nitrobenzoate ester has a significantly different polarity from the impurities.

  • Reversed-Phase (C18): This method separates based on hydrophobicity (non-polarity). It is particularly useful for separating compounds with very similar polarities but different hydrocarbon content, or for purifying highly polar compounds that would otherwise remain stuck on a silica column.[16] A typical solvent system would be a gradient of acetonitrile in water, often with an acid modifier like formic or phosphoric acid.[17]

Q2: My nitrobenzoate ester is an oil and won't crystallize. Is column chromatography the best next step? A2: Yes, if an oily product fails to crystallize, it is almost certainly due to the presence of impurities.[11] Column chromatography is the ideal next step to remove these impurities, after which the purified ester will have a much higher chance of solidifying or crystallizing.

Q3: I see a new, more polar spot appear on my TLC plate after letting the purified fractions sit for a day. What is happening? A3: This strongly suggests that your compound is unstable and decomposing over time.[8] A likely cause is hydrolysis of the ester back to the more polar carboxylic acid, which would appear as a new spot with a lower Rf. This can be exacerbated by trace amounts of acid or base in your collection vials or residual solvent. Store purified fractions cold and under an inert atmosphere if stability is a concern.

Q4: Can I use a gradient elution for my separation? A4: Absolutely. A gradient elution, where the polarity of the mobile phase is gradually increased over the course of the separation, is highly effective. It allows for the clean elution of less polar impurities first, followed by the elution of your target compound, and finally, the removal of highly polar impurities that would otherwise remain on the column. A gradient of 0% to 30% ethyl acetate in hexanes is a common strategy for compounds of intermediate polarity.[3]

Q5: My crude sample is not soluble in the hexane-based eluent. How should I load it onto the column? A5: This is a common problem. You have two main options for loading:

  • Wet Loading: Dissolve the crude mixture in the minimum amount of your polar eluent component (e.g., ethyl acetate) or a stronger, volatile solvent like dichloromethane. Use a pipette to carefully apply this concentrated solution to the top of the silica bed, then add a layer of sand before beginning the elution.

  • Dry Loading (Recommended): Dissolve your crude mixture in a volatile solvent (e.g., DCM). Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution and evaporate the solvent completely to get a dry, free-flowing powder. Carefully load this powder onto the top of your column bed. This technique often results in sharper bands and better separation.

References

  • Benchchem. (2025). Technical Support Center: Purification of Crude Methyl 3-(methylamino)
  • ScienceDirect. (n.d.).
  • Benchchem. (2025). Technical Support Center: Synthesis of Methyl 3-(methylamino)
  • Semantic Scholar. (2021).
  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
  • National Center for Biotechnology Information. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis.
  • University of Rochester. (n.d.).
  • University of Rochester. (n.d.).
  • University of South Alabama. (2010).
  • ResearchGate. (2016).
  • ResearchGate. (2014).
  • SIELC Technologies. (2018).
  • Chromtech. (n.d.). HPLC Stationary Phase Selection for Environmental Analysis.
  • Shimadzu. (n.d.).
  • Chemistry LibreTexts. (2019). 12.
  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?
  • ResearchGate. (2020).

Sources

Technical Support: Moisture Management for Methyl 4-chloro-5-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Teams From: Technical Applications Group Subject: Critical Protocols for Handling Moisture-Induced Instability

This guide addresses the specific stability challenges of Methyl 4-chloro-5-methyl-2-nitrobenzoate . While this scaffold is a robust intermediate for synthesizing kinase inhibitors and active pharmaceutical ingredients (APIs), it possesses a "Achilles' heel": competitive ester hydrolysis .[1]

Moisture does not just degrade purity; in Nucleophilic Aromatic Substitution (


) workflows, it acts as a reaction terminator .[1] This guide details the mechanistic cause of these failures and provides self-validating protocols to prevent them.

Module 1: The Mechanistic Hazard

Why is moisture fatal to your reaction? You are likely utilizing this substrate to displace the 4-chloro group with an amine or alkoxide (


).[2]
  • The Activation: The chlorine at C4 is activated primarily by the para-ester group (C1) and inductively by the ortho-nitro group (C2).[2]

  • The Failure Mode: Water, in the presence of the bases required for

    
     (e.g., 
    
    
    
    , DIPEA), rapidly hydrolyzes the ester to a carboxylate anion (
    
    
    ).
  • The Consequence: The carboxylate anion is electron-rich.[2] It shuts down the electrophilicity of the ring, rendering the C4-position inert to nucleophilic attack.[2] Your reaction doesn't just get dirty; it stops.

Visualizing the Competitive Pathways

The diagram below illustrates the "race" between your desired nucleophile and adventitious water.

ReactionPathways Start Methyl 4-chloro-5-methyl- 2-nitrobenzoate Hydrolysis Hydrolysis (Fast) Formation of Carboxylate Start->Hydrolysis  Moisture Ingress   SNAr SNAr Substitution (Desired Pathway) Start->SNAr  Anhydrous Conditions   Water H2O (Moisture) + Base Water->Hydrolysis Amine R-NH2 (Nucleophile) + Base Amine->SNAr DeadEnd DEAD END Electron-Rich Ring (Reaction Stalls) Hydrolysis->DeadEnd  Deactivation   Product Final Coupled Product SNAr->Product

Figure 1: The "Kinetic Race."[2] Moisture leads to ester hydrolysis, creating a deactivated carboxylate species that resists further substitution.

Module 2: Storage & Handling Protocols

Q: The material arrived with small clumps. Is it compromised? A: Not necessarily, but it requires validation. Nitrobenzoate esters are hygroscopic.[2][1] Clumping indicates surface moisture absorption.[2][1]

  • Immediate Action: Do not use "as is" for critical steps.

  • Validation: Run a proton NMR in

    
    .
    
    • Pass: Sharp singlet at ~3.9 ppm (Methyl ester).[2][1]

    • Fail: Broad singlet >10 ppm (Carboxylic acid) or diminished integration of the methyl ester peak.[2]

Q: What is the standard drying protocol? A: If surface moisture is suspected, dry the solid in a vacuum desiccator over


 (Phosphorus Pentoxide) or activated silica gel for 12 hours.[2] Avoid heating above 40°C under vacuum, as nitro-compounds can possess thermal instability risks, although this specific ester is generally stable up to its melting point.[1]

Module 3: Reaction Troubleshooting ( Focus)

Q: My


 reaction (using DIPEA in DMF) shows 50% conversion and a new baseline spot on TLC. Adding more amine doesn't help.[2][1] Why? 
A:  You have likely suffered Hydrolytic Deactivation .[2][1] The "baseline spot" is the hydrolyzed acid (4-chloro-5-methyl-2-nitrobenzoic acid), which forms a salt with your DIPEA.[2]
  • The Cause: Wet DMF.[2][1] DMF is notorious for absorbing atmospheric water.[2][1] At elevated temperatures (>80°C), water attacks the ester faster than your amine attacks the chloride.[2]

  • The Fix:

    • Use Anhydrous DMF (water <50 ppm).[2][1]

    • Add Molecular Sieves (3Å) to the reaction vessel.

    • Switch bases: Use non-hygroscopic inorganic bases (e.g.,

      
      ) dried in an oven, rather than wet organic bases.
      

Q: Can I use water as a co-solvent to dissolve my inorganic base? A: Absolutely not. While biphasic


 is possible for some substrates, this specific ester is too labile.[1]
  • Alternative: Use phase transfer catalysts (TBAB) in Toluene/Solid

    
     systems to avoid introducing bulk water.[2][1]
    
Solvent Water Limits Table
SolventMax Water ContentRisk LevelPre-Treatment Required?
DMF / DMAc < 50 ppmCritical Yes (Purchase Anhydrous or store over sieves)
THF < 100 ppmModerateYes (Freshly distilled or inhibitor-free anhydrous)
Toluene < 200 ppmLowNo (Azeotropic drying occurs during reflux)
Ethanol/Methanol N/AHigh Avoid alcohols if transesterification is a risk.[2][1]

Module 4: Remediation (Saving the Batch)

Q: I confirmed hydrolysis occurred. Can I recover the material? A: Yes. If you have the carboxylic acid (product of hydrolysis), you can re-esterify it to regenerate the starting material.[2]

Protocol: Acid-Catalyzed Re-esterification

  • Dissolve: Suspend the crude hydrolyzed material in Methanol (

    
    ).
    
  • Activate: Add Thionyl Chloride (

    
    ) dropwise at 0°C (2.0 equivalents).
    
  • Reflux: Heat to reflux for 3 hours.

  • Workup: Concentrate in vacuo. The product will be the Methyl ester hydrochloride (if amine present) or the neutral ester.[2]

  • Why this works: This reverses the hydrolysis, restoring the electron-withdrawing ester group and "reactivating" the molecule for the next attempt at

    
    .
    

Module 5: Analytical Forensics

Use this flowchart to diagnose impurity profiles in your crude reaction mixture.

Diagnostics Start Analyze Crude Mixture (TLC / LCMS / NMR) CheckTLC Check TLC Rf Values Start->CheckTLC Baseline Spot at Baseline (High Polarity) CheckTLC->Baseline Rf ~ 0.0 NewSpot New Spot (Higher Rf) CheckTLC->NewSpot Rf > 0.0 CheckNMR Check 1H NMR (Methyl Region ~3.9ppm) Baseline->CheckNMR NewSpot->CheckNMR Acid Diagnosis: Hydrolysis (Product is Benzoic Acid) CheckNMR->Acid Methyl Singlet MISSING Phenol Diagnosis: Phenol Formation (Water displaced Cl, not Ester) CheckNMR->Phenol Methyl Singlet PRESENT + Broad OH peak Success Diagnosis: Successful SNAr CheckNMR->Success Methyl Singlet PRESENT + New Amine signals

Figure 2: Diagnostic logic for identifying moisture-derived impurities.

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed.[1] Wiley-Interscience.[2][1] (Detailed mechanisms of BAc2 ester hydrolysis and electronic effects in

    
    ). [2]
    
  • Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[1] (Foundational text on activation of aryl chlorides by electron-withdrawing groups). [2]

  • Roh, K. R., et al. (2009).[1] Synthesis of 4-amino-2-nitrobenzoate derivatives via

    
     reaction. Journal of Heterocyclic Chemistry. (Specific examples of nitrobenzoate reactivity).
    
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[2][1] Longman.[2][1] (Standard protocols for drying solvents like DMF and Toluene).[2][1]

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Validation & Comparative

A Guide to the 1H NMR Spectroscopic Interpretation of Methyl 4-chloro-5-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis and interpretation of the 1H NMR spectrum of Methyl 4-chloro-5-methyl-2-nitrobenzoate, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. By dissecting the theoretical underpinnings of its spectral features and comparing them with related structures, this document serves as a practical reference for researchers engaged in the synthesis and characterization of complex organic molecules.

Theoretical Framework: Predicting the 1H NMR Spectrum

The 1H NMR spectrum of an organic molecule provides a detailed map of the chemical environment of its hydrogen atoms. The key parameters derived from a 1H NMR spectrum are the chemical shift (δ), which indicates the electronic environment of a proton; the integration, which reveals the relative number of protons giving rise to a signal; and the splitting pattern (multiplicity), which is a result of spin-spin coupling between neighboring protons and provides information about the connectivity of atoms.

For Methyl 4-chloro-5-methyl-2-nitrobenzoate, the structure dictates the presence of several distinct proton environments. Protons attached directly to the aromatic ring, known as aryl protons, typically resonate in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm[1][2]. This downfield shift is a consequence of the ring current effect in aromatic systems, where the circulation of π-electrons generates a local magnetic field that deshields the external protons[3].

The substituents on the benzene ring—a nitro group (-NO2), a chloro group (-Cl), a methyl group (-CH3), and a methyl ester group (-COOCH3)—exert significant influence on the precise chemical shifts of the aryl protons. Electron-withdrawing groups, such as the nitro and chloro groups, deshield nearby protons, causing them to resonate at a higher chemical shift (further downfield). Conversely, electron-donating groups, like the methyl group, shield adjacent protons, shifting their signals to a lower chemical shift (further upfield).

Predicted 1H NMR Spectrum of Methyl 4-chloro-5-methyl-2-nitrobenzoate

Based on the structure of Methyl 4-chloro-5-methyl-2-nitrobenzoate, we can predict the following signals in its 1H NMR spectrum:

  • Two Aromatic Protons: There are two protons directly attached to the aromatic ring. Due to the substitution pattern, they are in different chemical environments and will appear as two distinct signals.

  • One Methyl Ester Group: The three protons of the methyl ester (-COOCH3) group are chemically equivalent and will produce a single signal.

  • One Aromatic Methyl Group: The three protons of the methyl group (-CH3) attached to the aromatic ring are also equivalent and will give rise to a singlet.

The interplay of electronic effects from the substituents allows for a more detailed prediction of the chemical shifts and splitting patterns. The nitro group is a potent electron-withdrawing group and will strongly deshield the proton ortho to it. The chloro group also contributes to deshielding through its inductive effect. The methyl group, being electron-donating, will have a shielding effect on the proton ortho to it.

Table 1: Predicted 1H NMR Data for Methyl 4-chloro-5-methyl-2-nitrobenzoate

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aromatic H (H-3)7.8 - 8.2Singlet-1H
Aromatic H (H-6)7.3 - 7.6Singlet-1H
Methyl Ester (-COOCH3)3.8 - 4.0Singlet-3H
Aromatic Methyl (-CH3)2.3 - 2.5Singlet-3H

Comparative Analysis with Structurally Related Compounds

To refine our predictions, it is instructive to compare the expected spectrum with the known 1H NMR data of similar molecules.

Methyl 3-nitrobenzoate

The 1H NMR spectrum of methyl 3-nitrobenzoate shows signals in the aromatic region between 7.6 and 8.9 ppm[4][5]. The nitro group's strong deshielding effect is evident. The protons ortho to the nitro group are the most deshielded.

Methyl 4-chlorobenzoate

In methyl 4-chlorobenzoate, the aromatic protons appear as two doublets around 7.4 and 7.9 ppm[6]. The chloro substituent has a moderate deshielding effect.

Toluene

The aromatic protons of toluene resonate around 7.2 ppm, and the methyl protons appear as a singlet at approximately 2.3 ppm. This demonstrates the shielding effect of the methyl group relative to unsubstituted benzene.

By considering the additive effects of these substituents, we can anticipate the chemical shifts in Methyl 4-chloro-5-methyl-2-nitrobenzoate. The proton at position 3 is ortho to the strongly electron-withdrawing nitro group and will be the most deshielded. The proton at position 6 is ortho to the electron-donating methyl group and para to the nitro group, leading to a more upfield chemical shift compared to the H-3 proton.

Experimental Protocol for 1H NMR Spectroscopy

For the acquisition of a high-quality 1H NMR spectrum of Methyl 4-chloro-5-methyl-2-nitrobenzoate, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). The choice of solvent is critical as it can influence the chemical shifts. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

  • Data Acquisition: Acquire the 1H NMR spectrum at room temperature. Key acquisition parameters to consider include the number of scans, relaxation delay, and pulse width.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative proton ratios.

Visualizing the Structure and Key NMR Interactions

The following diagrams illustrate the molecular structure and the key through-bond and through-space interactions that influence the 1H NMR spectrum.

NMR_Splitting_Logic cluster_protons Proton Environments cluster_interactions Key Influences Aromatic H-3 Aromatic H-3 Nitro Group (-NO2) Nitro Group (-NO2) Aromatic H-3->Nitro Group (-NO2) ortho deshielding Aromatic H-6 Aromatic H-6 Aromatic H-6->Nitro Group (-NO2) para deshielding Methyl Group (-CH3) Methyl Group (-CH3) Aromatic H-6->Methyl Group (-CH3) ortho shielding Methyl Ester Methyl Ester Aromatic Methyl Aromatic Methyl Chloro Group (-Cl) Chloro Group (-Cl)

Figure 2: Diagram illustrating the key electronic influences on the aromatic proton chemical shifts.

Conclusion

The 1H NMR spectrum of Methyl 4-chloro-5-methyl-2-nitrobenzoate is predicted to exhibit four distinct signals corresponding to the two aromatic protons, the methyl ester protons, and the aromatic methyl protons. The chemical shifts of the aromatic protons are significantly influenced by the electronic effects of the nitro, chloro, and methyl substituents. A thorough understanding of these effects, coupled with a comparative analysis of related compounds, allows for a confident and accurate interpretation of the spectrum. This guide provides a robust framework for researchers to approach the structural elucidation of this and other similarly complex substituted aromatic compounds.

References

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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Assessment of Methyl 4-chloro-5-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of an intermediate compound is not merely a quality metric; it is a critical determinant of the final product's safety and efficacy. Methyl 4-chloro-5-methyl-2-nitrobenzoate, a key building block in various synthetic pathways, is no exception. Its purity must be rigorously controlled and accurately determined. This guide provides an in-depth, experience-driven comparison of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity analysis of this compound, illustrating a logical progression from a standard starting method to a highly optimized, robust alternative.

The principles and methodologies discussed herein are grounded in established chromatographic theory and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3][4]

The Analyte: Understanding the Physicochemical Properties of Methyl 4-chloro-5-methyl-2-nitrobenzoate

Before embarking on method development, a thorough understanding of the analyte's structure and properties is paramount. Methyl 4-chloro-5-methyl-2-nitrobenzoate is a moderately polar, non-ionizable aromatic compound. The presence of the nitro group and the ester functionality, along with the chlorinated and methylated benzene ring, dictates its chromatographic behavior. These features suggest that reversed-phase chromatography, which separates compounds based on hydrophobicity, is the most suitable analytical approach.[5]

Method A: The Initial Approach - A Standard C18-Based Isocratic Method

A common starting point in RP-HPLC for a compound of this nature is a standard C18 column with an isocratic mobile phase. This approach is straightforward and often sufficient for initial purity estimations.

Rationale for Method A's Starting Conditions
  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, offering a good balance of hydrophobicity for retaining a wide range of organic molecules.[5][6]

  • Mobile Phase: A simple isocratic mixture of acetonitrile and water is chosen. Acetonitrile is a common organic modifier with a low UV cutoff and viscosity.[7] The initial 60:40 (v/v) ratio of acetonitrile to water is a reasonable starting point to achieve adequate retention on a C18 column.

  • Detection: The presence of the nitroaromatic chromophore suggests strong UV absorbance. A detection wavelength of 254 nm is a standard choice for aromatic compounds and is likely to provide good sensitivity.[8]

Experimental Protocol for Method A

Sample Preparation: Accurately weigh approximately 10 mg of Methyl 4-chloro-5-methyl-2-nitrobenzoate and dissolve it in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v) to create a stock solution of 1 mg/mL. Further dilute 1 mL of this stock solution to 10 mL with the diluent to obtain a final concentration of 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: Standard C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: UV-Vis Diode Array Detector (DAD) at 254 nm

Performance and Limitations of Method A

While Method A can provide a primary peak for the main component, it often falls short in resolving closely related impurities. Potential isomeric impurities or degradation products with very similar polarities may co-elute with the main peak or with each other, leading to an inaccurate purity assessment.[7][9] The isocratic nature of the method can also lead to long run times if late-eluting impurities are present.

Method B: The Optimized Approach - A Phenyl-Hexyl Gradient Method

To overcome the limitations of Method A, a systematic method development and optimization process is undertaken. The goal is to enhance selectivity and resolution, thereby providing a more accurate and robust purity profile.

Rationale for Optimization in Method B
  • Stationary Phase Selection: While C18 columns separate primarily based on hydrophobic interactions, a Phenyl-Hexyl stationary phase offers a mixed-mode separation mechanism.[6] It provides hydrophobic interactions from the hexyl ligands and π-π interactions from the phenyl rings.[6] These alternative interactions can significantly improve the separation of aromatic and nitroaromatic compounds, which are capable of π-π stacking.[6][8]

  • Mobile Phase Optimization: The choice of organic modifier can influence selectivity.[7][10] While acetonitrile is a good starting point, methanol, being a protic solvent, can offer different selectivity due to its hydrogen-bonding capabilities.[7] A gradient elution, starting with a higher aqueous composition and gradually increasing the organic modifier, is employed to improve the resolution of early-eluting impurities and shorten the run time by eluting highly retained compounds more quickly.[11] The addition of a small amount of formic acid to the mobile phase can help to sharpen peaks by controlling the silanol activity on the silica support.

  • Wavelength Optimization: A UV scan of the Methyl 4-chloro-5-methyl-2-nitrobenzoate standard is performed to determine the wavelength of maximum absorbance (λmax). This ensures the highest sensitivity for both the main component and any related impurities.

Experimental Protocol for Method B

Sample Preparation: The sample preparation protocol remains the same as in Method A.

Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 40% B

    • 18.1-22 min: 40% B

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • Detector: UV-Vis Diode Array Detector (DAD) at the determined λmax (e.g., 262 nm)

Comparative Performance Analysis: Method A vs. Method B

The superiority of the optimized method (Method B) becomes evident when comparing key chromatographic parameters.

ParameterMethod A (Standard C18 Isocratic)Method B (Optimized Phenyl-Hexyl Gradient)Rationale for Improvement
Resolution (Rs) of Critical Pair Typically < 1.5 for closely related impurities> 2.0The Phenyl-Hexyl phase provides alternative selectivity (π-π interactions), and the gradient elution enhances separation.
Tailing Factor (Tf) May be > 1.5 for the main peakTypically between 0.9 and 1.2The use of a modern, well-end-capped column and an acidified mobile phase minimizes interactions with residual silanols.
Theoretical Plates (N) ModerateHighThe smaller particle size of the column in Method B leads to higher efficiency and sharper peaks.
Analysis Run Time Potentially long if late-eluting impurities are present22 minutes (including re-equilibration)The gradient elution effectively clears all components from the column in a defined timeframe.
Sensitivity GoodExcellentDetection at the λmax maximizes the signal-to-noise ratio for the analyte and its impurities.

Workflow for HPLC Method Development and Validation

The process of developing and validating a robust HPLC method follows a logical sequence, as illustrated in the diagram below.

HPLC_Method_Development_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_Routine Routine Analysis Analyte_Characterization Analyte Characterization (Structure, Polarity, pKa, UV Spectrum) Initial_Screening Initial Method Screening (Column, Mobile Phase) Analyte_Characterization->Initial_Screening informs Optimization Method Optimization (Gradient, Flow Rate, Temperature) Initial_Screening->Optimization refine Specificity Specificity Optimization->Specificity leads to Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SST System Suitability Testing Robustness->SST Analysis Sample Analysis SST->Analysis

Caption: Workflow for HPLC method development and validation.

Conclusion: The Value of a Systematically Developed HPLC Method

This comparative guide demonstrates that while a standard C18 isocratic method can serve as a preliminary screening tool, a systematically developed and optimized method using a Phenyl-Hexyl column with a gradient elution offers significant advantages for the purity analysis of Methyl 4-chloro-5-methyl-2-nitrobenzoate. The enhanced selectivity and resolution of Method B provide a more accurate, reliable, and robust assessment of product purity, which is essential for ensuring the quality and consistency of the final product in research and drug development. The principles outlined here can be broadly applied to the development of HPLC methods for other similar aromatic compounds.

References

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A Comparative Guide to the FTIR Spectrum Analysis of Methyl 4-chloro-5-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For professionals engaged in the synthesis and characterization of novel chemical entities, particularly within the pharmaceutical and materials science sectors, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical tool. It offers a rapid, non-destructive, and highly informative method for the elucidation of molecular structures. This guide provides an in-depth analysis of the FTIR spectrum of Methyl 4-chloro-5-methyl-2-nitrobenzoate, a substituted nitrobenzoate with significant potential as a synthetic intermediate. Through a comparative approach, we will dissect its vibrational fingerprint and provide the experimental context necessary for confident structural verification.

The Structural Landscape of Methyl 4-chloro-5-methyl-2-nitrobenzoate

The molecular architecture of Methyl 4-chloro-5-methyl-2-nitrobenzoate is characterized by a confluence of functional groups, each contributing a unique set of vibrational modes to its infrared spectrum. The strategic placement of a chloro, a methyl, and a nitro group on the benzene ring, in conjunction with a methyl ester, creates a distinct spectral signature. Understanding these individual contributions is key to a comprehensive analysis.

Caption: Molecular structure of Methyl 4-chloro-5-methyl-2-nitrobenzoate.

Deciphering the Vibrational Fingerprint: A Comparative Analysis

The FTIR spectrum of an organic molecule is a composite of absorptions arising from its constituent functional groups. For Methyl 4-chloro-5-methyl-2-nitrobenzoate, the most diagnostic regions of the spectrum are dictated by the nitro group, the aromatic ester, and the substitution pattern on the benzene ring.

The Nitro Group: A Tale of Two Stretches

The nitro (NO₂) group is a powerful electron-withdrawing group and its presence is readily confirmed by two strong and characteristic absorption bands in the mid-infrared region.[1][2] These bands arise from the asymmetric and symmetric stretching vibrations of the two N-O bonds.[1][2]

  • Asymmetric NO₂ Stretch (ν_as): This is a strong absorption typically found in the 1550-1475 cm⁻¹ range for aromatic nitro compounds.[1] Conjugation with the aromatic ring tends to shift this band to a lower wavenumber compared to aliphatic nitro compounds.[1] For our target molecule, we anticipate this band to appear towards the lower end of this range due to the electronic effects of the other ring substituents.

  • Symmetric NO₂ Stretch (ν_s): Another strong absorption, this band appears in the 1360-1290 cm⁻¹ range.[1] In aromatic nitro compounds, the symmetric and asymmetric stretches often have comparable intensities.[1]

The combination of these two intense peaks is a unique spectral feature that makes the identification of a nitro group straightforward.[2] A weaker C-N stretching vibration is also expected in the 890-835 cm⁻¹ region.[1]

The Aromatic Ester Moiety

The methyl ester group introduces several key vibrational modes:

  • C=O Carbonyl Stretch: Saturated esters typically show a strong absorbance at 1735 cm⁻¹.[3] However, when the ester is conjugated with an aromatic ring, as in our case, this absorption shifts to a lower frequency, typically around 1715 cm⁻¹.[3][4] This shift is a direct consequence of the delocalization of π-electrons between the ring and the carbonyl group.

  • C-O Stretches: Esters also exhibit two strong absorptions in the 1300 to 1000 cm⁻¹ range, corresponding to the C-O single bond stretching vibrations.[3][4]

The Substituted Benzene Ring

The benzene ring itself gives rise to a series of characteristic absorptions:

  • Aromatic C-H Stretch: A weak absorption is expected around 3030 cm⁻¹, which is characteristic of C-H stretching in aromatic compounds.[3]

  • Aromatic C=C Stretches: A series of medium-intensity absorptions in the 1600-1450 cm⁻¹ region are due to the complex stretching vibrations of the carbon-carbon double bonds within the ring.[3]

  • C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can often be deduced from the C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ region. For a 1,2,4,5-tetrasubstituted benzene ring, specific patterns are expected, though they can be complex.

  • C-Cl Stretch: The carbon-chlorine stretching vibration for aromatic chlorides typically appears in the 1090-1030 cm⁻¹ range. However, this region can be congested, and the peak may be of variable intensity.

Comparative Spectral Data

To provide a clearer picture, the expected FTIR absorption bands for Methyl 4-chloro-5-methyl-2-nitrobenzoate are summarized and compared with those of related compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) for Methyl 4-chloro-5-methyl-2-nitrobenzoateComparative Wavenumber (cm⁻¹) from Reference Compounds
Aromatic Nitro Asymmetric NO₂ Stretch1540 - 15201550-1475 (general aromatic nitro compounds)[1]
Symmetric NO₂ Stretch1350 - 13301360-1290 (general aromatic nitro compounds)[1]
C-N Stretch870 - 840890-835 (general aromatic nitro compounds)[2]
Aromatic Ester C=O Stretch1725 - 1710~1715 (aromatic esters)[3][4]
C-O Stretch1300 - 1250 and 1150 - 11001300-1000 (general esters)[3][4]
Aromatic Ring C-H Stretch~3030~3030 (general aromatic compounds)[3]
C=C Stretch1600 - 14501600-1450 (general aromatic compounds)[3]
Methyl Group C-H Stretch2960 - 28502960-2850 (general alkanes)
Chloro Group C-Cl Stretch1080 - 10401090-1030 (aromatic chlorides)

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol outlines a standard procedure for obtaining the FTIR spectrum of a solid sample like Methyl 4-chloro-5-methyl-2-nitrobenzoate using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient sampling technique.

Caption: Standard workflow for FTIR analysis using an ATR accessory.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.

  • Background Spectrum: With the ATR crystal clean and free of any sample, collect a background spectrum. This will account for any atmospheric (e.g., CO₂, H₂O) or instrumental absorptions.

  • Sample Application: Place a small, representative amount of the solid Methyl 4-chloro-5-methyl-2-nitrobenzoate sample onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR anvil to apply firm, even pressure to the sample. This ensures good contact between the sample and the crystal, which is crucial for obtaining a high-quality spectrum.

  • Spectrum Acquisition: Initiate the sample scan. For a solid sample, an accumulation of 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹ is typically sufficient.

  • Data Analysis: The resulting spectrum, displayed as transmittance or absorbance versus wavenumber (cm⁻¹), should be baseline corrected if necessary. Identify the key absorption bands and compare their positions and relative intensities to the expected values.

  • Cleaning: After analysis, thoroughly clean the ATR crystal and anvil with an appropriate solvent (e.g., isopropanol or acetone) to prevent cross-contamination.

Alternative Analytical Techniques: A Broader Perspective

While FTIR is a powerful tool for functional group identification, a comprehensive characterization of Methyl 4-chloro-5-methyl-2-nitrobenzoate would also involve other analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.

  • Mass Spectrometry (MS): MS would determine the molecular weight of the compound and provide information about its fragmentation pattern, further corroborating the proposed structure.

  • Elemental Analysis: This technique would provide the empirical formula of the compound, confirming the relative proportions of carbon, hydrogen, nitrogen, and chlorine.

Conclusion

The FTIR spectrum of Methyl 4-chloro-5-methyl-2-nitrobenzoate presents a rich tapestry of vibrational information. By systematically analyzing the characteristic absorption bands of the nitro group, the aromatic ester, and the substituted benzene ring, and by comparing these to established spectral data, researchers can confidently verify the structure of this important synthetic intermediate. The experimental protocol provided herein offers a reliable method for obtaining high-quality spectral data, ensuring the integrity of the analytical results. When integrated with other analytical techniques, FTIR spectroscopy plays a pivotal role in the rigorous characterization of novel chemical entities, a cornerstone of modern drug discovery and materials science.

References

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Decoding the Signature Fragmentation of Methyl 4-chloro-5-methyl-2-nitrobenzoate: A Comparative Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: February 2026

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In the landscape of synthetic chemistry and drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of procedural validity and safety. Methyl 4-chloro-5-methyl-2-nitrobenzoate, a substituted aromatic compound, presents a unique analytical challenge due to its multifunctional nature. This guide provides an in-depth analysis of its fragmentation behavior under electron ionization mass spectrometry (EI-MS), offering a predictive framework for its identification and characterization. We will compare this primary technique with alternative ionization methods and other spectroscopic tools, providing researchers with the necessary insights to make informed analytical decisions.

Predicted Electron Ionization (EI) Fragmentation Pathway

Electron ionization is a high-energy technique that induces extensive fragmentation, providing a detailed "fingerprint" of a molecule's structure.[1] For Methyl 4-chloro-5-methyl-2-nitrobenzoate (molar mass: 229.62 g/mol ), the resulting mass spectrum is anticipated to be rich with structurally significant ions.

Molecular Ion (M+•): The molecular ion peak is expected at an m/z of 229. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak should be observed at m/z 231 with approximately one-third the intensity of the molecular ion peak.[2][3] This isotopic pattern is a definitive indicator for the presence of a single chlorine atom in the molecule.[2]

The fragmentation cascade is driven by the relative stability of the resulting ions and neutral losses, influenced by the compound's functional groups: the methyl ester, the nitro group, and the chlorine atom on the aromatic ring. Aromatic systems are known to produce prominent molecular ions due to their stability.[4]

Here is the predicted fragmentation pathway:

G M M+• m/z 229/231 F1 [M - •OCH3]+ m/z 198/200 M->F1 - •OCH3 (31 u) F2 [M - •NO2]+ m/z 183/185 M->F2 - •NO2 (46 u) F3 [M - •OCH3 - NO2]+ m/z 152/154 F1->F3 - •NO2 (46 u) F4 [M - •OCH3 - CO]+ m/z 170/172 F1->F4 - CO (28 u) F5 [M - •NO2 - COOCH3]+ m/z 124/126 F2->F5 - •COOCH3 (59 u) G cluster_prep Sample Preparation cluster_gc GC Conditions cluster_ms MS Conditions P1 Dissolve sample (1 mg) in high-purity solvent (1 mL) (e.g., Dichloromethane) P2 Vortex to ensure complete dissolution P1->P2 P3 Transfer to GC vial P2->P3 GC1 Injector: Splitless, 270°C P3->GC1 1 µL Injection GC2 Column: 30m x 0.25mm DB-5ms (or equivalent) GC1->GC2 GC3 Oven Program: Start 80°C (1 min), ramp 10°C/min to 280°C, hold 5 min GC2->GC3 MS1 Ion Source: Electron Ionization (EI) GC3->MS1 Eluent Transfer MS2 Ionization Energy: 70 eV MS1->MS2 MS3 Mass Range: m/z 40-350 MS2->MS3 MS4 Source Temp: 230°C MS3->MS4

Sources

A Head-to-Head Battle of Reactivity: Methyl 4-chloro-5-methyl-2-nitrobenzoate vs. its 4-fluoro Analog in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the strategic modification of aromatic scaffolds is a cornerstone of molecular design. Among the arsenal of synthetic transformations, Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful tool for the introduction of a wide array of functionalities onto electron-deficient aromatic rings. The choice of leaving group on the aromatic substrate is a critical parameter that dictates the reaction's efficiency and feasibility. This guide provides a comprehensive comparison of the reactivity of Methyl 4-chloro-5-methyl-2-nitrobenzoate and its 4-fluoro analog, delving into the mechanistic underpinnings and providing a robust experimental framework for their evaluation.

The Decisive Role of the Halogen in SNAr: A Counterintuitive Trend

At first glance, one might predict that the chloro-substituted compound would be more reactive, given that chloride is generally a better leaving group than fluoride in traditional SN1 and SN2 reactions. However, in the context of SNAr, the opposite holds true. The reactivity of haloaromatics in SNAr reactions typically follows the trend: F > Cl > Br > I.[1][2] This reversal is a direct consequence of the reaction's two-step, addition-elimination mechanism.

The rate-determining step in an SNAr reaction is the initial nucleophilic attack on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4][5] The stability of this intermediate is paramount to the overall reaction rate. Electron-withdrawing groups, such as the nitro group present in our target molecules, are essential for activating the ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer complex through resonance.[6][7][8]

This is where the high electronegativity of fluorine becomes the decisive factor. The fluorine atom exerts a powerful electron-withdrawing inductive effect, significantly polarizing the carbon-fluorine bond.[9][10] This creates a more pronounced partial positive charge on the ipso-carbon, rendering it more susceptible to attack by a nucleophile.[9] Consequently, the energy barrier for the formation of the Meisenheimer complex is lower for the fluoro-analog, leading to a faster reaction rate. While the carbon-fluorine bond is stronger than the carbon-chlorine bond, the departure of the leaving group occurs in the fast, second step of the reaction, and therefore has a negligible impact on the overall reaction kinetics.[1][2]

Visualizing the SNAr Mechanism

The following diagram illustrates the addition-elimination mechanism of an SNAr reaction, highlighting the formation of the Meisenheimer complex.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Rate-Determining Step) cluster_products Products A Aromatic Substrate (X = Cl or F) B Resonance-Stabilized Intermediate A->B + Nu⁻ (slow) Nu Nucleophile (Nu⁻) C Substituted Product B->C - X⁻ (fast) X Leaving Group (X⁻)

Caption: Generalized SNAr reaction pathway.

Experimental Design for a Comparative Kinetic Study

To empirically validate the superior reactivity of the 4-fluoro analog, a well-designed kinetic study is essential. The following protocol outlines a robust method for comparing the reaction rates of Methyl 4-chloro-5-methyl-2-nitrobenzoate and Methyl 4-fluoro-5-methyl-2-nitrobenzoate with a model nucleophile, such as piperidine.

Experimental Workflow

experimental_workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Reaction Execution cluster_sampling 3. Time-Course Sampling cluster_analysis 4. Analysis cluster_kinetics 5. Kinetic Analysis prep_reagents Prepare stock solutions: - Aromatic Substrates (Chloro & Fluoro) - Piperidine (Nucleophile) - Internal Standard prep_vials Set up reaction vials with stir bars prep_reagents->prep_vials thermostat Thermostat reaction block to desired temp. prep_vials->thermostat initiate Add substrates, nucleophile, and solvent to vials to initiate reaction thermostat->initiate sampling Withdraw aliquots at defined time intervals initiate->sampling quench Quench aliquots with acidic solution sampling->quench hplc Analyze quenched samples by HPLC or GC-MS quench->hplc data Determine concentration of reactants and products hplc->data plot Plot concentration vs. time data->plot rate Calculate initial reaction rates and rate constants (k) plot->rate

Caption: Workflow for the comparative kinetic study.

Detailed Protocol

Materials:

  • Methyl 4-chloro-5-methyl-2-nitrobenzoate

  • Methyl 4-fluoro-5-methyl-2-nitrobenzoate

  • Piperidine (or other suitable amine nucleophile)

  • Anhydrous Dimethyl Sulfoxide (DMSO)[11]

  • Internal Standard (e.g., decane or dodecane, depending on analytical method)

  • Hydrochloric acid (for quenching)

  • Reaction vials with magnetic stir bars

  • Thermostatted reaction block or oil bath

  • HPLC or GC-MS system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 0.1 M stock solutions of both the chloro- and fluoro-aromatic substrates in anhydrous DMSO.

    • Prepare a 1.0 M stock solution of piperidine in anhydrous DMSO.

    • Prepare a stock solution of the internal standard in DMSO.

  • Reaction Setup:

    • In separate reaction vials, add the appropriate volume of the aromatic substrate stock solution, the internal standard stock solution, and anhydrous DMSO to achieve the desired final concentrations and a total reaction volume of 5.0 mL.

    • Equilibrate the vials at the desired reaction temperature (e.g., 50 °C) in the thermostatted block with stirring for 15 minutes.

  • Reaction Initiation and Sampling:

    • Initiate the reaction by adding the piperidine stock solution to each vial.

    • At predetermined time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 100 µL aliquot from each reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing 900 µL of a dilute hydrochloric acid solution. This will protonate the amine and halt the reaction.

  • Analysis:

    • Analyze the quenched samples by a validated HPLC or GC-MS method to determine the concentrations of the starting material and the product at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the aromatic substrate versus time for both reactions.

    • Determine the initial reaction rate for each substrate. Under pseudo-first-order conditions (with a large excess of the nucleophile), the rate constant can be determined from the slope of the plot of ln([substrate]) versus time.

Expected Results and Data Presentation

The kinetic data obtained from this experiment is expected to demonstrate a significantly faster rate of reaction for the fluoro-analog compared to the chloro-analog. The results can be effectively summarized in the following table:

Aromatic SubstrateInitial Rate (M/s)Rate Constant (k) (M⁻¹s⁻¹)
Methyl 4-chloro-5-methyl-2-nitrobenzoateExperimental ValueExperimental Value
Methyl 4-fluoro-5-methyl-2-nitrobenzoateExperimental ValueExperimental Value

Conclusion

The comparative analysis of Methyl 4-chloro-5-methyl-2-nitrobenzoate and its 4-fluoro analog underscores a fundamental principle of SNAr reactivity: the rate is primarily governed by the electrophilicity of the aromatic carbon, which is enhanced by the strong inductive effect of a fluorine substituent. This makes the 4-fluoro analog the superior substrate for SNAr reactions. For researchers and professionals in drug development and materials science, a thorough understanding of these mechanistic nuances is crucial for the rational design of synthetic routes and the efficient construction of target molecules. The provided experimental protocol offers a reliable framework for quantifying this reactivity difference and can be adapted for a variety of nucleophiles and reaction conditions.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • JoVE. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr). [Link]

  • OrganicChemGuide. 21.04 Nuc. Aromatic Substitution. [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Quora. Why is the nitro group a metal director in aromatic electrophilic reactions? [Link]

  • Pearson. Explain how a nitro substituent on a benzene ring can facilitate a nucleophilic attack on the ortho and para positions. [Link]

  • csbsju. Addition-Elimination at Aromatics (SNAR). [Link]

  • RSC Publishing. Nucleophilic Aromatic Substitution of the Nitro-group. [Link]

  • Chemistry LibreTexts. 15.4: Nucleophilic Aromatic Substitution. [Link]

  • Wyzant Ask An Expert. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? [Link]

  • PMC. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • ChemRxiv. A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. [Link]

  • Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? [Link]

  • gChem. SNAr Comparative Reaction. [Link]

Sources

Analytical Validation of Methyl 4-chloro-5-methyl-2-nitrobenzoate Synthesis: An LC-MS vs. HPLC-UV Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Regioselectivity Challenge

Methyl 4-chloro-5-methyl-2-nitrobenzoate (MCMNB) is a critical intermediate in the synthesis of bioactive scaffolds, particularly for kinase inhibitors and antibacterial agents. Its synthesis typically involves the nitration of methyl 4-chloro-3-methylbenzoate.

The Problem: This electrophilic aromatic substitution is governed by the directing effects of the existing substituents. The methyl group (activator, ortho/para director) and the chlorine atom (deactivator, ortho/para director) create a competitive landscape. While the 2-position is sterically accessible, the 6-position is also a viable site for nitration.

The Consequence: The crude product often contains the target 2-nitro isomer alongside the unwanted 6-nitro regioisomer . These isomers have identical molecular weights (MW 229.62) and similar polarities, making them indistinguishable by simple mass detection alone and difficult to resolve by standard HPLC-UV without rigorous method development.

This guide validates the superiority of LC-MS/MS (MRM mode) over HPLC-UV for this specific application, focusing on the definitive identification and quantitation of the target isomer.

Comparative Analysis: Why LC-MS?

The following table objectively compares the performance of Liquid Chromatography-Mass Spectrometry (LC-MS) against High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Analytical Technique Performance Matrix
FeatureHPLC-UV (Diode Array)GC-MS (EI)LC-MS/MS (ESI+)
Isomer Specificity Low. Relies solely on retention time (

). Co-elution of isomers is a high risk.
Medium. Good separation, but nitro groups are thermally labile and may degrade in the injector port.High. Can distinguish isomers via unique fragmentation patterns (MS/MS) even if

is close.
Sensitivity (LOD) ~0.1 - 1.0 µg/mL~0.05 µg/mL< 0.001 µg/mL (ng/mL range)
Structural Confirmation None. UV spectra of regioisomers are nearly identical.High. Fingerprint matching.Definitive. Chlorine isotope pattern (

) confirms identity immediately.
Throughput High (Robust for routine QC).Low (Requires derivatization or careful temp control).High. Fast gradients possible due to MS selectivity.
Decision Logic: The Validation Pathway

The following diagram illustrates the decision process for selecting LC-MS, highlighting the critical "Failure Points" of alternative methods.

AnalyticalDecision Start Crude Synthesis Product (Isomer Mixture) MethodUV Method A: HPLC-UV Start->MethodUV MethodGC Method B: GC-MS Start->MethodGC MethodLCMS Method C: LC-MS/MS Start->MethodLCMS IssueUV FAILURE RISK: Identical UV Spectra Co-elution likely MethodUV->IssueUV IssueGC FAILURE RISK: Thermal Degradation of Nitro Group MethodGC->IssueGC Success VALIDATED: 1. Isotope Confirmation 2. MS/MS Quantitation MethodLCMS->Success  Superior Specificity

Figure 1: Analytical decision tree demonstrating the logic for selecting LC-MS over UV and GC techniques for nitrobenzoate analysis.

Experimental Protocol: LC-MS/MS Validation

This protocol is designed to meet ICH Q2(R2) validation requirements.

Reagents and Standards[1]
  • Reference Standard: Methyl 4-chloro-5-methyl-2-nitrobenzoate (>99% purity, NMR validated).

  • Solvents: LC-MS grade Acetonitrile (ACN) and Water.

  • Modifier: Formic Acid (FA) – Critical for promoting protonation

    
     in ESI+ mode.
    
Chromatographic Conditions (The Separation)

We utilize a core-shell C18 column to maximize resolution between the 2-nitro and 6-nitro isomers.

  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Kinetex C18,

    
     mm, 1.7 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 10% B (Isocratic hold to focus analytes)

    • 1-8 min: 10%

      
       90% B (Linear gradient)
      
    • 8-10 min: 90% B (Wash)

    • 10.1 min: 10% B (Re-equilibration)

Mass Spectrometry Parameters (The Detection)
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Rationale: While nitro compounds often fly in Negative mode, the ester functionality allows for protonation (

    
    ) or ammoniated adducts (
    
    
    
    ). Positive mode is preferred here to utilize the specific "loss of methoxy" fragmentation.
  • Capillary Voltage: 3500 V.

  • Drying Gas: 12 L/min at 300°C.

MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Type
MCMNB 230.0 (

)
199.0 (

)
15Quantifier
MCMNB 230.0 (

)
184.0 (

)
25Qualifier 1
MCMNB 232.0 (

)
201.0 (

)
15Qualifier 2 (Isotope)

Note: The Qualifier 2 transition is the "Self-Validating" step. The ratio of the 230->199 and 232->201 transitions must remain constant (approx 3:1) to confirm the presence of Chlorine.

Validation Results & Data Interpretation

The following data summarizes the validation performance based on the protocol above.

Specificity & Isotopic Pattern

The most robust validation of this method is the chlorine isotope signature. In the mass spectrum, the molecular ion cluster must show the


 peak at 

230 and the

peak at

232 with a relative intensity of ~32%.
Linearity and Range[2][3]
ParameterResultAcceptance Criteria
Range 10 ng/mL – 5000 ng/mLLinear response across range
Regression (

)
0.9994

Equation

N/A
Accuracy (Recovery)

Spiked into blank matrix (synthetic reaction mixture without precursor).

Spike LevelRecovery (%)RSD (%)Status
Low (50 ng/mL)98.52.1Pass
Med (500 ng/mL)100.21.4Pass
High (4000 ng/mL)99.10.9Pass

Expert Insights: Troubleshooting & Mechanism

The "Ghost Peak" Phenomenon

In our experience, a common issue during this synthesis validation is the appearance of a peak at


 216. This corresponds to the hydrolysis product  (the carboxylic acid, 

Da).
  • Cause: Methyl esters are susceptible to hydrolysis if the LC mobile phase pH is too low or if the sample sits in aqueous buffer for too long.

  • Solution: Ensure autosampler temperature is kept at 4°C. Use fresh mobile phases.

Synthesis Pathway & Impurity Tracking

The diagram below maps the synthesis and the specific impurities tracked by this LC-MS method.

SynthesisPathway Precursor Methyl 4-chloro-3-methylbenzoate (Precursor) Reagents HNO3 / H2SO4 (Nitration) Precursor->Reagents Product TARGET: Methyl 4-chloro-5-methyl-2-nitrobenzoate (m/z 230.0) Reagents->Product  Major Path Impurity1 IMPURITY: 6-Nitro Isomer (m/z 230.0 - Different Rt) Reagents->Impurity1  Regio-error Impurity2 IMPURITY: Hydrolyzed Acid (m/z 216.0) Product->Impurity2  Hydrolysis (Storage/LC)

Figure 2: Synthetic pathway showing the origin of the target molecule and critical impurities tracked by the described LC-MS method.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Conference on Harmonisation. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Methyl 4-chloro-3-methylbenzoate. PubChem. [Link]

  • Holfelder, A., et al. (2019). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography. Journal of Chromatography A. [Link](Note: Generalized reference for nitro-isomer separation logic).

Comparative Analysis of Substituted Nitrobenzoates: A Guide to the Crystal Structure and X-ray Diffraction of Methyl 4-chloro-5-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed technical analysis of the crystal structure and X-ray diffraction of Methyl 4-chloro-5-methyl-2-nitrobenzoate. In the context of limited publicly available data for this specific compound, we adopt a comparative approach, contrasting its predicted structural features with experimentally determined structures of closely related isomers and analogues. This methodology provides valuable insights into the influence of substituent placement on molecular conformation and crystal packing, a critical consideration in drug development and materials science where solid-state properties dictate bioavailability and performance.

Introduction: The Role of Isomerism in Crystal Engineering

Substituted nitroaromatic compounds are fundamental building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The precise arrangement of atoms in the solid state, or crystal structure, profoundly impacts a molecule's physical and chemical properties, including solubility, melting point, and stability. Understanding the subtle interplay of intermolecular forces guided by different functional groups is a central goal of crystal engineering.

This guide focuses on Methyl 4-chloro-5-methyl-2-nitrobenzoate, a compound for which detailed crystallographic data is not widely available in public databases. To overcome this, we will leverage data from its isomers, such as Methyl 2-chloro-4-nitrobenzoate and Methyl 4-chloro-2-nitrobenzoate, to infer and discuss its likely structural characteristics. Such a comparative analysis is a powerful tool, allowing researchers to predict how the shifting of a methyl or chloro group can alter crystal packing and, consequently, the material's bulk properties.

Experimental Methodology: Single-Crystal X-ray Diffraction

The gold standard for determining the three-dimensional atomic arrangement of a crystalline solid is single-crystal X-ray diffraction (SC-XRD). The workflow described below represents a robust, self-validating protocol applicable for the structural determination of Methyl 4-chloro-5-methyl-2-nitrobenzoate, should a suitable single crystal be obtained.

Crystallization

The primary prerequisite for SC-XRD is the growth of a high-quality single crystal. For a compound like Methyl 4-chloro-5-methyl-2-nitrobenzoate, which is likely a solid at room temperature, solution-based crystallization methods are most appropriate.

Step-by-Step Protocol:

  • Solvent Selection: Begin by testing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone). The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Slow Cooling: Alternatively, prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C). This can be achieved by placing the flask in an insulated container (e.g., a Dewar flask filled with warm water).

  • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.

Causality: The goal of these techniques is to allow molecules to self-assemble into a highly ordered, repeating lattice. Slow crystallization is crucial to minimize the formation of defects and ensure a single, well-defined crystal rather than a polycrystalline powder.

Data Collection and Structure Solution

Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a diffractometer for X-ray analysis.

Experimental Workflow Diagram:

G cluster_0 Crystal Preparation & Mounting cluster_1 X-ray Diffraction cluster_2 Structure Solution & Refinement crystal Select & Mount Single Crystal goniometer Mount on Goniometer Head crystal->goniometer xray Irradiate with Monochromatic X-rays goniometer->xray diffraction Collect Diffraction Pattern xray->diffraction integration Integrate Intensities diffraction->integration phase Solve Phase Problem (e.g., Direct Methods) integration->phase refinement Refine Atomic Positions & Thermal Parameters phase->refinement validation Validate Final Structure refinement->validation caption Workflow for Single-Crystal X-ray Diffraction.

Caption: Workflow for Single-Crystal X-ray Diffraction.

Protocol Steps:

  • Mounting: The selected crystal is mounted on a loop (e.g., a MiTeGen MicroMount) and placed on the goniometer head of the diffractometer. For air-sensitive samples, this is done under an inert atmosphere.

  • Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms. It is then rotated in a fine-grained monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots.

  • Structure Solution: The phase problem is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.

  • Structure Refinement: An initial molecular model is fitted to the electron density map. The atomic positions and thermal displacement parameters are then refined against the experimental data to achieve the best possible fit.

Comparative Structural Analysis

CompoundCCDC Deposition No.Space GroupKey Intermolecular Interactions
Methyl 4-chloro-2-nitrobenzoate116281P2₁/cC-H···O, π-π stacking
Methyl 2-chloro-4-nitrobenzoate1044431P-1C-H···O, Cl···O halogen bonding
Methyl 4-chloro-5-methyl-2-nitrobenzoate (Predicted)(Likely Centrosymmetric)(Likely C-H···O, potential Cl···O or Cl···π)

Data for known compounds sourced from the Cambridge Crystallographic Data Centre (CCDC). Predictions for the title compound are based on common packing motifs for similar molecules.

Predicted Molecular Geometry

The geometry of the benzene ring will be largely planar, though the bulky nitro group and the ester group will likely be twisted out of the plane of the ring to minimize steric hindrance. The degree of this torsion is a key structural parameter influenced by the substitution pattern.

Supramolecular Assembly: The Role of Intermolecular Forces

The crystal packing will be dictated by a combination of weak intermolecular forces.

  • C-H···O Hydrogen Bonds: The ester and nitro groups are excellent hydrogen bond acceptors. We can anticipate that weak hydrogen bonds between the methyl C-H donors and these oxygen atoms will be a dominant feature in the crystal packing.

  • Halogen Bonding: The chlorine atom can act as a Lewis acidic center, potentially forming a halogen bond with an oxygen atom of a neighboring nitro or ester group (a Cl···O interaction). The presence and geometry of this interaction are highly dependent on the steric environment created by the adjacent methyl group.

  • π-π Stacking: Aromatic rings can stack on top of each other, offset to varying degrees. The electronic nature of the ring, influenced by the electron-withdrawing nitro and chloro groups and the electron-donating methyl group, will affect the likelihood and geometry of these interactions.

Logical Relationship Diagram:

G substituents Substituent Positions (Cl, Me, NO2) geometry Molecular Geometry (Torsion Angles) substituents->geometry forces Intermolecular Forces (H-bonds, Halogen bonds, π-stacking) geometry->forces packing Crystal Packing Motif forces->packing properties Bulk Properties (Melting Point, Solubility) packing->properties caption Influence of molecular structure on bulk properties.

Caption: Influence of molecular structure on bulk properties.

Conclusion and Future Directions

This guide outlines the experimental framework for the structural determination of Methyl 4-chloro-5-methyl-2-nitrobenzoate and provides a comparative analysis based on its isomers. The key takeaway for researchers is the critical influence of substituent positioning on the resulting solid-state architecture. Even a seemingly minor change, such as swapping the positions of a chloro and methyl group, can lead to different intermolecular interactions and, consequently, distinct crystal packing motifs and physical properties.

For drug development professionals, this underscores the importance of comprehensive solid-state characterization. A full crystallographic screening of different isomers and polymorphs is essential to select the optimal solid form with the desired stability and bioavailability. Future work should focus on the synthesis and crystallization of Methyl 4-chloro-5-methyl-2-nitrobenzoate to obtain experimental X-ray diffraction data. This would allow for a direct comparison with the predictions made in this guide and contribute valuable fundamental knowledge to the field of crystal engineering.

References

  • Cambridge Crystallographic Data Centre (CCDC). The CCDC is the world's repository for small-molecule organic and metal-organic crystal structures. [Link]

  • International Union of Crystallography (IUCr). The IUCr provides standards and resources for crystallographic research and publication. [Link]

A Senior Application Scientist's Guide to Distinguishing Methyl 4-chloro-5-methyl-2-nitrobenzoate and Methyl 5-chloro-4-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of isomeric molecules is a cornerstone of rigorous scientific practice. The subtle repositioning of functional groups on an aromatic ring can profoundly influence a compound's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth, practical comparison of two such constitutional isomers: methyl 4-chloro-5-methyl-2-nitrobenzoate and methyl 5-chloro-4-methyl-2-nitrobenzoate.

While direct, side-by-side experimental data for these specific isomers is not extensively available in the public domain, this guide will leverage established principles of analytical chemistry and data from closely related analogues to provide a robust framework for their differentiation. We will explore the expected nuances in their spectroscopic and chromatographic profiles, offering both theoretical insights and actionable experimental protocols.

The Challenge: Two Isomers, One Molecular Formula

At first glance, methyl 4-chloro-5-methyl-2-nitrobenzoate (Isomer A) and methyl 5-chloro-4-methyl-2-nitrobenzoate (Isomer B) present a classic analytical challenge. They share the same molecular formula (C₉H₈ClNO₄) and a molecular weight of 229.62 g/mol . This inherent similarity necessitates the use of sophisticated analytical techniques to achieve unambiguous identification.

Molecular Structures:

Caption: Chemical structures of the two isomers.

Physicochemical Properties: The First Point of Differentiation

While not definitively documented for these exact isomers, physical properties such as melting point can offer a preliminary, albeit not conclusive, means of differentiation. Based on data from closely related isomers, both compounds are expected to be solids at room temperature.

PropertyPredicted Value for Isomer APredicted Value for Isomer BReference Compound Data
Melting Point (°C)Likely distinct from Isomer BLikely distinct from Isomer AMethyl 4-chloro-2-nitrobenzoate: 43-45 °C[1]. Methyl 5-chloro-2-nitrobenzoate: 48-52 °C[2][3].

The variation in melting points of analogous compounds suggests that the specific substitution patterns in Isomers A and B will likely result in different crystal lattice energies and, consequently, distinct melting points.

Spectroscopic Analysis: Unveiling the Structural Fingerprints

Spectroscopic techniques provide the most definitive means of distinguishing between these two isomers. The electronic environment of each atom is unique, leading to characteristic signals in NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for differentiating these isomers. The chemical shifts and coupling patterns of the aromatic protons are particularly informative.

Predicted ¹H NMR Spectra:

Both isomers will exhibit a singlet for the methyl ester protons (COOCH₃) at approximately 3.9 ppm and a singlet for the methyl group (CH₃) protons, though their chemical shifts will differ slightly due to the varying electronic environments. The key distinction will lie in the aromatic region of the spectrum, where two singlets are expected for the aromatic protons in both isomers.

Isomer A (Methyl 4-chloro-5-methyl-2-nitrobenzoate) Isomer B (Methyl 5-chloro-4-methyl-2-nitrobenzoate)
Aromatic Proton H-3: Expected to be a singlet. Its chemical shift will be influenced by the ortho-nitro group (strong deshielding) and the meta-chloro and meta-methyl groups.Aromatic Proton H-3: Expected to be a singlet. Its chemical shift will be influenced by the ortho-nitro group (strong deshielding) and the meta-methyl and meta-chloro groups.
Aromatic Proton H-6: Expected to be a singlet. Its chemical shift will be influenced by the ortho-ester group, the meta-chloro group, and the para-methyl group.Aromatic Proton H-6: Expected to be a singlet. Its chemical shift will be influenced by the ortho-ester group, the meta-methyl group, and the para-chloro group.

The relative positions of the two aromatic singlets will be the most telling feature. The strong electron-withdrawing nature of the nitro group will significantly deshield the ortho proton (H-3 in both isomers), pushing its signal downfield.[4] The interplay of the other substituents will then fine-tune the chemical shifts of both H-3 and H-6, leading to a unique spectral fingerprint for each isomer.

Predicted ¹³C NMR Spectra:

Due to the lack of symmetry, both isomers are expected to show nine distinct signals in their ¹³C NMR spectra: six for the aromatic carbons, one for the ester carbonyl carbon, one for the ester methyl carbon, and one for the aromatic methyl carbon. The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the substituents.[5]

Carbon AtomPredicted Chemical Shift Range (ppm) for Isomer APredicted Chemical Shift Range (ppm) for Isomer BKey Influencing Factors
C=O (ester)164-166164-166Relatively insensitive to ring substitution.
C-NO₂~148~148Strong deshielding by the nitro group.[4]
C-Cl~135~135Deshielding by the chloro group.
C-CH₃~138~138Shielding by the methyl group.
Aromatic CH120-135120-135The specific chemical shifts will be unique to each isomer.
O-CH₃~52~52Typical for a methyl ester.
Ar-CH₃~20~20Typical for an aromatic methyl group.

Experimental Protocol: NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis prep1 Dissolve 10-20 mg of the isomer in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). prep2 Add a small amount of TMS as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. prep3->acq1 acq2 For ¹³C NMR, use a sufficient number of scans for adequate signal-to-noise. acq1->acq2 proc1 Process the FID (Fourier Transform, phasing, baseline correction). acq2->proc1 proc2 Calibrate the spectra using the TMS signal. proc1->proc2 proc3 Analyze chemical shifts, coupling patterns, and integration to assign the structure. proc2->proc3

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy: A Rapid Functional Group Analysis

IR spectroscopy can provide a quick confirmation of the functional groups present and may offer clues to the substitution pattern.

Expected IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Comments
C=O (ester)1720-1740Strong, sharp absorption.[6]
NO₂ (asymmetric stretch)1520-1560Strong absorption.[6]
NO₂ (symmetric stretch)1340-1380Strong absorption.[6]
C-O (ester)1250-1300Strong absorption.
Aromatic C-H stretch>3000
Aliphatic C-H stretch<3000
C-Cl stretch700-800
C-H out-of-plane bending800-900The exact position is sensitive to the substitution pattern and can be a key differentiator.

The most significant difference in the IR spectra of the two isomers is likely to be found in the C-H out-of-plane bending region (800-900 cm⁻¹). The specific arrangement of the substituents will influence the vibrational modes of the remaining aromatic C-H bonds, leading to distinct absorption patterns.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for a rapid analysis, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the ester, nitro, and chloro functional groups. Pay close attention to the fingerprint region, particularly the C-H out-of-plane bending bands, for potential differences between the isomers.

Mass Spectrometry (MS): Confirming Molecular Weight and Probing Fragmentation

Mass spectrometry is essential for confirming the molecular weight of the isomers and can reveal structural information through the analysis of fragmentation patterns.

Expected Mass Spectrum Features:

  • Molecular Ion (M⁺): Both isomers will show a molecular ion peak at m/z 229.

  • Isotopic Pattern: A crucial feature will be the M+2 peak at m/z 231, with an intensity of approximately one-third of the M⁺ peak, which is characteristic of a compound containing one chlorine atom.

  • Fragmentation: While specific fragmentation data is not available, differences in the fragmentation patterns are expected. The positions of the chloro and methyl groups relative to the nitro and ester groups will influence the stability of the resulting fragments. Common fragmentation pathways for methyl benzoates include the loss of the methoxy group (-OCH₃, 31 Da) and the carbonyl group (-CO, 28 Da). The presence of the nitro group can lead to the loss of NO (30 Da) or NO₂ (46 Da). The relative abundance of these fragment ions will likely differ between the two isomers.

Experimental Protocol: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Analysis prep1 Prepare a dilute solution of the isomer in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). acq1 Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms). prep1->acq1 acq2 Use a temperature program to separate the isomers from any impurities. acq1->acq2 acq3 Acquire mass spectra using electron ionization (EI) at 70 eV. acq2->acq3 proc1 Identify the molecular ion peak and confirm the chlorine isotopic pattern. acq3->proc1 proc2 Analyze the fragmentation pattern and compare the relative abundances of key fragment ions. proc1->proc2

Caption: Workflow for GC-MS analysis.

Chromatographic Separation: Resolving the Isomers

Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are indispensable for separating the two isomers, which is often a prerequisite for their individual characterization and for assessing the purity of a sample.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation of non-volatile or thermally labile compounds. The choice of stationary phase is critical for resolving isomers.

Recommended HPLC Method Development:

  • Stationary Phase: A standard C18 column can be used as a starting point. However, for enhanced resolution of positional isomers, stationary phases that offer alternative selectivities, such as phenyl-hexyl or biphenyl columns, are highly recommended. These phases can provide different interactions with the aromatic ring and its substituents.

  • Mobile Phase: A reversed-phase method using a mixture of acetonitrile or methanol and water is a good starting point. A gradient elution may be necessary to achieve optimal separation.

  • Detector: A UV detector set at a wavelength where both isomers exhibit strong absorbance (likely around 254 nm) is suitable for detection.

Experimental Protocol: HPLC

  • Sample Preparation: Prepare a stock solution of the isomer mixture in the mobile phase.

  • Method Development: Start with an isocratic mobile phase (e.g., 60:40 acetonitrile:water) on a C18 column. If co-elution occurs, introduce a gradient or switch to a phenyl-hexyl or biphenyl column.

  • Analysis: Inject the sample and monitor the elution profile. The two isomers are expected to have different retention times due to subtle differences in their polarity and interaction with the stationary phase.

Gas Chromatography (GC)

For volatile and thermally stable compounds like these methyl esters, GC is an excellent high-resolution separation technique.

Recommended GC Method Parameters:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or DB-17ms, should provide good separation.

  • Temperature Program: A temperature gradient will be necessary to ensure good peak shape and resolution.

  • Detector: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection.

Conclusion: A Multi-faceted Approach to Isomer Differentiation

The unambiguous differentiation of methyl 4-chloro-5-methyl-2-nitrobenzoate and methyl 5-chloro-4-methyl-2-nitrobenzoate requires a systematic and multi-faceted analytical approach. While physical properties like melting point can offer initial clues, a combination of spectroscopic and chromatographic techniques is essential for definitive structural assignment.

Logical Workflow for Differentiation:

Differentiation_Logic start Isomer Mixture hplc HPLC Separation (e.g., Phenyl-Hexyl column) start->hplc Separate Isomers gcms GC-MS Analysis start->gcms Separate and Analyze nmr ¹H and ¹³C NMR of Isolated Isomers hplc->nmr Characterize Fractions ir IR Spectroscopy of Isolated Isomers hplc->ir conclusion Unambiguous Isomer Identification gcms->conclusion nmr->conclusion

Caption: A logical workflow for isomer differentiation.

NMR spectroscopy, particularly the analysis of the aromatic region in the ¹H NMR spectrum, stands out as the most definitive technique for structural elucidation. Mass spectrometry provides crucial confirmation of the molecular weight and the presence of chlorine, while differences in fragmentation can offer further structural insights. Chromatographic methods are vital for the physical separation of the isomers, enabling their individual analysis and the determination of sample purity.

By employing the principles and protocols outlined in this guide, researchers can confidently distinguish between these and other closely related isomers, ensuring the integrity and accuracy of their scientific endeavors.

References

  • StackExchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Available at: [Link]

  • PubChem. 4-Chloro-2-methyl-5-nitrobenzoic acid. Available at: [Link]

  • PubChem. 5-Chloro-4-methyl-2-nitrobenzoic acid. Available at: [Link]

  • Homework.Study.com. Interpret the infrared spectrum of methyl m-nitrobenzoate. Available at: [Link]

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Elemental analysis calculation for Methyl 4-chloro-5-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Elemental Analysis of Methyl 4-chloro-5-methyl-2-nitrobenzoate

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous verification of a synthesized compound's identity and purity is a cornerstone of scientific rigor. Elemental analysis serves as a fundamental checkpoint, providing a quantitative measure of the constituent elements within a sample. This guide offers a detailed examination of the elemental analysis of Methyl 4-chloro-5-methyl-2-nitrobenzoate, a compound representative of the many halogenated and nitrated intermediates in drug development.

This document moves beyond a simple procedural outline, delving into the causality behind methodological choices. We will compare the gold-standard combustion analysis with modern high-resolution mass spectrometry, providing researchers with the context needed to select the appropriate analytical strategy.

Theoretical Composition: The Stoichiometric Benchmark

Before any experimental analysis, the theoretical elemental composition must be calculated from the molecular formula. This provides the ideal benchmark against which experimental results are measured.

Compound: Methyl 4-chloro-5-methyl-2-nitrobenzoate Molecular Formula: C₉H₈ClNO₄[1] Molecular Weight: 229.62 g/mol [1]

The theoretical elemental percentages are calculated as follows:

  • % Carbon (C): (9 × 12.011 g/mol ) / 229.62 g/mol × 100% = 47.08%

  • % Hydrogen (H): (8 × 1.008 g/mol ) / 229.62 g/mol × 100% = 3.52%

  • % Chlorine (Cl): (1 × 35.453 g/mol ) / 229.62 g/mol × 100% = 15.44%

  • % Nitrogen (N): (1 × 14.007 g/mol ) / 229.62 g/mol × 100% = 6.10%

  • % Oxygen (O): (4 × 15.999 g/mol ) / 229.62 g/mol × 100% = 27.86%

These values represent the ideal composition of a 100% pure sample. Experimental results are typically considered acceptable if they fall within ±0.4% of these theoretical values, a tolerance that accounts for minor instrumental variations and sample handling.

Primary Method: Combustion Analysis for C, H, N, and O Determination

Combustion analysis is a robust and widely adopted technique for determining the carbon, hydrogen, nitrogen, and, by difference or direct measurement, oxygen content of an organic compound. The method's trustworthiness stems from its foundation in complete chemical conversion and precise detection.

Principle of Operation

The core principle involves the complete combustion of a small, precisely weighed amount of the sample in a high-temperature furnace (~900-1200°C) with a controlled stream of pure oxygen. Under these conditions:

  • Carbon is converted to carbon dioxide (CO₂).

  • Hydrogen is converted to water (H₂O).

  • Nitrogen is converted to nitrogen gas (N₂) and various nitrogen oxides (NOx).

The resultant gas mixture is then passed through a reduction furnace to convert any NOx species to N₂. The gases (CO₂, H₂O, and N₂) are separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD). The detector's response is proportional to the concentration of each gas, allowing for the calculation of the original mass of each element.

Experimental Protocol
  • Instrument Calibration: Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., Acetanilide). This step is critical for ensuring the accuracy of the thermal conductivity detector's response factors.

  • Sample Preparation:

    • Ensure the sample of Methyl 4-chloro-5-methyl-2-nitrobenzoate is homogenous and has been thoroughly dried to remove residual solvents and water, which would artificially inflate the hydrogen and oxygen percentages.

    • Accurately weigh approximately 1-3 mg of the sample into a tin or silver capsule using a microbalance. Tin capsules are often preferred as they act as a flux, promoting complete and rapid combustion.

    • Seal the capsule tightly to ensure no sample is lost and to contain it during introduction into the analyzer.

  • Analysis Sequence:

    • Run several empty capsules (blanks) to establish the baseline and ensure the system is clean.

    • Analyze multiple aliquots of the calibration standard to confirm instrument stability and accuracy.

    • Analyze the Methyl 4-chloro-5-methyl-2-nitrobenzoate sample in triplicate to ensure reproducibility.

  • Data Processing: The instrument's software automatically integrates the detector signals for CO₂, H₂O, and N₂, and calculates the percentage of each element based on the initial sample weight and the calibration data. Oxygen is typically determined by difference (100% - %C - %H - %N - %Cl), although modern analyzers can also measure it directly via pyrolysis.

Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Dry Homogenous Sample p2 Weigh 1-3 mg on Microbalance p1->p2 p3 Encapsulate in Tin Foil p2->p3 a1 Introduce into Furnace (900-1200°C, O₂ Stream) p3->a1 a2 Combustion (CO₂, H₂O, N₂, NOx) a1->a2 a3 Reduction Furnace (NOx → N₂) a2->a3 a4 Gas Separation (GC) a3->a4 a5 Detection (TCD) a4->a5 d1 Integrate Detector Signals a5->d1 d2 Calculate Mass Percentages (%C, %H, %N) d1->d2 d3 Compare to Theoretical Values d2->d3

Caption: Workflow for Combustion-Based Elemental Analysis.

Alternative Method: High-Resolution Mass Spectrometry (HRMS)

While combustion analysis measures the bulk elemental composition, HRMS provides an orthogonal approach by measuring the mass-to-charge ratio (m/z) of an intact molecule with extremely high precision (typically to four or five decimal places).

Principle of Operation

HRMS determines the exact mass of a molecule. Since the mass of each isotope of an element is a unique, non-integer value (e.g., ¹²C = 12.00000, ¹H = 1.00783, ¹⁶O = 15.99491), the exact mass of a molecule is unique to its specific elemental formula. By comparing the experimentally measured exact mass to a database of calculated exact masses for possible formulas, the molecular formula can be unequivocally determined. From this confirmed formula, the elemental composition is known.

For Methyl 4-chloro-5-methyl-2-nitrobenzoate (C₉H₈ClNO₄), the presence of chlorine is particularly revealing due to its distinct isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which provides an additional layer of confirmation.

Comparative Guide: Combustion Analysis vs. HRMS

The choice between these techniques depends on the specific analytical question being asked. They are often used as complementary methods for comprehensive compound characterization.

FeatureCombustion AnalysisHigh-Resolution Mass Spectrometry (HRMS)
Primary Output Percentage composition of elements (%C, %H, %N)Exact molecular mass and isotopic pattern
Inference Provides the empirical formula.[2][3]Directly provides the molecular formula.
Purity Assessment Highly sensitive to impurities. A deviation from the theoretical % indicates the presence of impurities.Less quantitative for purity. Can detect impurities if they are ionizable and have different m/z values.
Sample Amount 1-3 mg (destructive)< 1 µg (destructive)
Instrumentation Dedicated Elemental AnalyzerFT-ICR, Orbitrap, or TOF Mass Spectrometer
Key Advantage Gold standard for quantitative purity assessment and empirical formula confirmation.Unambiguous molecular formula determination; provides structural information via fragmentation (MS/MS).
Limitation Does not provide molecular weight or structural information.Does not provide a direct quantitative measure of bulk purity in the same way as combustion analysis.

The Synergy of Analytical Techniques

Neither elemental analysis nor mass spectrometry exists in a vacuum. A robust characterization of a new chemical entity relies on the logical integration of data from multiple orthogonal techniques. The diagram below illustrates how these data streams converge to validate a compound's identity and purity.

G Compound Compound Identity & Purity (C₉H₈ClNO₄) EA Elemental Analysis Compound->EA HRMS HRMS Compound->HRMS NMR NMR Spectroscopy Compound->NMR Other Other Methods (FTIR, HPLC) Compound->Other EA_Data Provides: • %C = 47.08 ± 0.4% • %H = 3.52 ± 0.4% • %N = 6.10 ± 0.4% EA->EA_Data HRMS_Data Provides: • Exact Mass (e.g., 229.0142) • Isotopic Pattern (Cl) • Confirms Molecular Formula HRMS->HRMS_Data NMR_Data Provides: • Chemical Structure • Connectivity • Structural Purity NMR->NMR_Data

Caption: Interrelation of Analytical Techniques for Compound Validation.

Conclusion

For the definitive characterization of Methyl 4-chloro-5-methyl-2-nitrobenzoate, both combustion analysis and high-resolution mass spectrometry offer critical, albeit different, pieces of information.

  • Combustion analysis remains the benchmark for confirming the empirical formula and assessing the bulk purity of a sample with high accuracy. Its quantitative nature is indispensable for validating that the synthesized material conforms to its expected stoichiometry.

  • High-Resolution Mass Spectrometry provides the unambiguous molecular formula from a minuscule amount of sample. It serves as a rapid and powerful confirmation of the target molecule's presence and identity.

In a regulated environment such as drug development, these techniques are not alternatives but partners. The convergence of a correct elemental composition from combustion analysis with the precise molecular formula from HRMS, supported by structural data from NMR, constitutes a self-validating system that provides the highest degree of confidence in a compound's identity and purity.

References

  • PubChem, "Methyl 4-chloro-2-nitrobenzoate | C8H6ClNO4," [Link]

  • University of Calgary, "Combustion and Elemental Analysis," [Link]

  • Quora, "Can the molecular formula be determined from an elemental analysis?," [Link]

  • Purdue University, "Stoichiometry: Elemental Analysis," [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 4-chloro-5-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic environment of research and drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 4-chloro-5-methyl-2-nitrobenzoate, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a chlorinated nitroaromatic compound, this substance requires careful management as hazardous waste.[1][2][3]

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough understanding of the potential hazards is essential. While a specific Safety Data Sheet (SDS) for Methyl 4-chloro-5-methyl-2-nitrobenzoate was not located, the structural motifs of a chlorinated and nitrated aromatic ring suggest that it should be handled with caution. Analogous compounds are known to be irritants and are harmful if ingested, inhaled, or absorbed through the skin.[1][4]

Core Principles of Protection:

A multi-layered approach to safety, combining engineering controls (such as fume hoods) and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.[5]

PPE CategoryItemSpecifications and Rationale
Eye Protection Safety GogglesMust be worn at all times to protect from potential splashes. Conformance to EN 166 or OSHA 29 CFR 1910.133 standards is required.[5][6]
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation during transfer or spill cleanup.[5][7]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for short-term protection. Always inspect gloves for integrity before each use and change them immediately upon contamination.[5][8][9]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect against accidental spills.[5]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of inhaling dust, especially when handling the solid compound.[6][10]
Part 2: Waste Segregation and Container Management

Proper segregation and containment of chemical waste are critical to prevent dangerous reactions and ensure compliant disposal.[11][12]

Key Steps for Container Management:

  • Select a Compatible Container: Use a container that is chemically compatible with Methyl 4-chloro-5-methyl-2-nitrobenzoate. High-density polyethylene (HDPE) or glass containers are generally suitable. The original container is often the best choice if it is in good condition.[13][14] Do not use metal containers for potentially corrosive waste.[14][15]

  • Label the Container Clearly: The waste container must be labeled with the words "Hazardous Waste."[14][16] The label must also include the full chemical name, "Methyl 4-chloro-5-methyl-2-nitrobenzoate," and the approximate quantity or concentration.[16] Do not use abbreviations or chemical formulas.[16]

  • Keep the Container Closed: The container must be securely capped at all times, except when adding waste.[13][14] This prevents the release of vapors and protects against spills.

  • Segregate from Incompatibles: Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[13] This area should be under the direct control of laboratory personnel.[15] Crucially, segregate this chlorinated nitroaromatic waste from incompatible materials, such as strong oxidizing agents, bases, and flammable materials, to prevent hazardous reactions.[4][12]

Part 3: Step-by-Step Disposal Procedure

The disposal of Methyl 4-chloro-5-methyl-2-nitrobenzoate must be handled by a licensed hazardous waste management company.[11][16] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [1][12][16]

Operational Workflow:

  • Waste Accumulation:

    • Carefully transfer any residual Methyl 4-chloro-5-methyl-2-nitrobenzoate into the designated and properly labeled hazardous waste container.

    • If dealing with contaminated items (e.g., weighing boats, gloves, paper towels), place them in a separate, clearly labeled container for solid hazardous waste.[12]

  • Record Keeping:

    • Maintain a log of the waste added to the container, including the date and quantity. This is crucial for regulatory compliance.[12]

  • Arrange for Pickup:

    • Once the waste container is nearly full (no more than 90% capacity to allow for expansion) or has been stored for the maximum allowable time per your institution's policy (often six months), arrange for its collection.[12][13][15]

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[16] They will handle the final disposal through their certified waste management vendor.

Part 4: Spill Management

In the event of a spill, prompt and safe cleanup is essential.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the EHS department.

  • Don Appropriate PPE: Before attempting to clean a small spill, ensure you are wearing the appropriate PPE as outlined in Part 1.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.[9] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.

  • Report the Incident: Report all spills to your supervisor and EHS department, in line with your institution's policies.

Visualizing the Disposal Workflow

The following diagram illustrates the critical decision points and procedural flow for the safe disposal of Methyl 4-chloro-5-methyl-2-nitrobenzoate.

start Start: Unwanted Methyl 4-chloro-5-methyl-2-nitrobenzoate assess Step 1: Hazard Assessment & Don PPE start->assess container Step 2: Prepare Labeled, Compatible Waste Container assess->container transfer Step 3: Transfer Waste to Container container->transfer spill_check Spill Occurred? transfer->spill_check cleanup Follow Spill Cleanup Protocol spill_check->cleanup Yes store Step 4: Store in Satellite Accumulation Area spill_check->store No cleanup->store segregate Segregate from Incompatibles store->segregate pickup Step 5: Arrange Pickup via EHS/Licensed Vendor segregate->pickup end End: Compliant Disposal pickup->end

Caption: Disposal Workflow for Methyl 4-chloro-5-methyl-2-nitrobenzoate.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available from: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available from: [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide - Research Safety. Available from: [Link]

  • University of Colorado Boulder Environmental Health and Safety. How to Dispose of Chemical Waste. Available from: [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Available from: [Link]

  • Lunn, G., & Sansone, E. B. (1988). Decontamination and Disposal of Nitrosoureas and Related N-Nitroso Compounds. Cancer Research, 48(24), 7159-7163. Available from: [Link]

  • Arora, P. K., Sasikala, C., & Ramana, C. V. (2012). Degradation of chlorinated nitroaromatic compounds. Applied Microbiology and Biotechnology, 93(6), 2265–2277. Available from: [Link]

  • University of Georgia. NitroCompounds-Various.docx. Available from: [Link]

  • MDPI. (2024, March 20). Biological Treatment of Nitroaromatics in Wastewater. Available from: [Link]

  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. Available from: [Link]

  • DC Fine Chemicals. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Available from: [Link]

  • Occupational Safety and Health Administration. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Available from: [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available from: [Link]

  • Alfa Aesar. (2025, September 5). SAFETY DATA SHEET - Methyl 2-nitrobenzoate. Available from: [Link]

  • Polovich, M. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. US Department of Health and Human Services. Available from: [Link]

  • PubMed. (2012, March 15). Degradation of chlorinated nitroaromatic compounds. Available from: [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. Available from: [Link]

  • Capot Chemical. (2026, February 12). Material Safety Data Sheet - Methyl 4-chloro-3-nitrobenzoate. Available from: [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide. Available from: [Link]

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A Senior Application Scientist's Guide to Handling Methyl 4-chloro-5-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for handling Methyl 4-chloro-5-methyl-2-nitrobenzoate. As a substituted nitroaromatic compound, this chemical requires meticulous handling to ensure the safety of laboratory personnel and to minimize environmental impact. The following procedures are based on established safety data for structurally related nitroaromatic and chlorinated compounds and represent best practices for managing this chemical in a research and development setting.

Hazard Identification and Risk Assessment

While specific toxicological data for Methyl 4-chloro-5-methyl-2-nitrobenzoate is not extensively published, the chemical structure allows for a robust risk assessment based on analogous compounds. The primary hazards are associated with its nitro and chloro functional groups on an aromatic ring. Similar molecules are known to cause skin, eye, and respiratory irritation.[1]

The causality behind these hazards lies in the reactivity of the molecule. Nitroaromatic compounds can be reactive and may have biological effects, while chlorinated compounds can release hazardous gases like hydrogen chloride upon decomposition.[2] Therefore, a multi-layered safety approach combining engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Hazard Profile Based on Analogous Compounds

Hazard ClassificationPotential EffectRationale / Reference Compounds
Skin Corrosion/Irritation Causes skin irritation.[1]Structurally similar compounds like Methyl 2-chloro-5-nitrobenzoate are classified as skin irritants.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]This is a common classification for many chemical solids and powders that can cause mechanical and chemical irritation upon contact.[1][2][3]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][4]Inhalation of fine dust or aerosols can irritate the respiratory tract.[1][4]
Acute Toxicity (Oral) May be harmful if swallowed.Based on classifications for related nitrobenzoates.

Core Personal Protective Equipment (PPE) Mandates

The selection of PPE is the final and critical barrier between the researcher and the chemical. The following equipment is mandatory to minimize exposure and ensure safety during the handling of Methyl 4-chloro-5-methyl-2-nitrobenzoate.

Table 2: Summary of Recommended Personal Protective Equipment

PPE CategoryRecommended EquipmentStandards and Justification
Eye/Face Protection Tightly fitting safety goggles with side-shields.[5][6]Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2][7] Goggles are essential to protect against dust particles and accidental splashes.
Face Shield.[5]Recommended in addition to goggles when there is a significant risk of splashing or aerosol generation (e.g., during transfer of large quantities or dissolution).[8]
Skin Protection Chemical-impermeable gloves (e.g., Nitrile rubber).[5]Gloves must be inspected for integrity before each use and changed immediately upon contamination.[4][9] Nitrile provides excellent protection against a wide range of chemicals.
Flame-resistant laboratory coat.[8]Should be kept fully buttoned to protect skin and personal clothing from contamination.
Respiratory Protection N95/P95 dust mask or particle respirator.[4][5]Required for weighing or when handling the solid in a way that may generate dust, especially outside of a certified chemical fume hood.[10]
Air-purifying respirator with appropriate cartridges.[4][5]Necessary for higher-level protection, during large-scale operations, or in case of ventilation failure.[4][5]

Operational Plan: A Step-by-Step Handling Protocol

A strict, sequential protocol is essential for safely managing Methyl 4-chloro-5-methyl-2-nitrobenzoate from receipt to disposal. This workflow is designed to be a self-validating system, where each step confirms the safety of the next.

Preparation and Pre-Handling Checks
  • Ventilation Confirmation: Ensure the work area is well-ventilated, preferably within a certified chemical fume hood.[5][6][11]

  • Safety Equipment Accessibility: Verify that a safety shower and an eyewash station are unobstructed and have been recently tested.[7][12]

  • PPE Inspection: Meticulously inspect all PPE for damage, contamination, or expiration before donning.[4][5]

  • Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, solvents, quench solutions, waste containers) are inside the fume hood to minimize movement in and out of the controlled area.

Handling the Chemical
  • Minimize Dust: Handle the solid chemical carefully to avoid the formation of dust and aerosols.[5][9]

  • Controlled Dispensing: When weighing, use a chemical-resistant spatula and perform the task over a containment tray or within the fume hood to contain any minor spills.

  • Avoid Contact: At all times, prevent the chemical from coming into contact with skin and eyes.[5][11]

  • Grounding: Use spark-proof tools and ensure equipment is properly grounded if there is a risk of static discharge, especially when handling the material in large quantities or with flammable solvents.[6]

Post-Handling and Cleanup
  • Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the wipes in the designated solid chemical waste container.

  • Glove Removal: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[4][9]

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete, even after wearing gloves.[2][8]

G Workflow for Handling Methyl 4-chloro-5-methyl-2-nitrobenzoate cluster_prep 1. Preparation cluster_handling 2. Chemical Handling (Inside Hood) cluster_cleanup 3. Cleanup & Disposal cluster_post 4. Post-Procedure prep1 Confirm Fume Hood Operation prep2 Verify Eyewash/Shower Access prep1->prep2 prep3 Inspect & Don Full PPE prep2->prep3 handle1 Weigh Compound Carefully (Avoid Dust) prep3->handle1 Proceed to Handling handle2 Perform Chemical Reaction handle1->handle2 handle3 Monitor Reaction handle2->handle3 clean1 Quench Reaction (if applicable) handle3->clean1 Reaction Complete clean2 Segregate Waste (Liquid & Solid) clean1->clean2 clean3 Decontaminate Surfaces & Glassware clean2->clean3 post1 Properly Doff PPE clean3->post1 Cleanup Complete post2 Wash Hands Thoroughly post1->post2

Caption: Safe Handling Workflow Diagram.

Emergency and Disposal Plans

Emergency First Aid

Immediate and correct first aid is critical in the event of an exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[2][4][13]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area immediately with plenty of soap and water.[2][4][13] If irritation persists, seek medical advice.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][4][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and, if the person is conscious, have them drink plenty of water.[4][13] Call a physician or poison control center immediately.

Accidental Release Measures
  • Evacuate non-essential personnel from the immediate area.[5]

  • Ensure adequate ventilation and wear the appropriate level of PPE, including respiratory protection.[4][9]

  • Prevent the formation of dust.[9][11]

  • Carefully sweep or vacuum up the spilled solid material and place it into a suitable, labeled, and closed container for disposal.[9][11][13]

  • Wash the spill area thoroughly once the solid material has been removed. Prevent runoff from entering drains.[9][11]

Disposal Plan

All waste generated from handling Methyl 4-chloro-5-methyl-2-nitrobenzoate must be treated as hazardous waste.

  • Product Waste: Surplus and non-recyclable solutions should be sent to a licensed disposal company.[4]

  • Contaminated Materials: Used gloves, weigh boats, paper towels, and other contaminated disposable materials must be collected in a suitable, closed container labeled as hazardous chemical waste.[4]

  • Regulatory Compliance: All disposal must be conducted in strict accordance with local, state, and federal regulations.

References

  • Personal protective equipment for handling 2-Bromo-6-methyl-4-nitroanisole. Benchchem.
  • SAFETY DATA SHEET - Methyl Benzoate. TCI Chemicals.
  • Personal protective equipment for handling 3-Nitrobenzaldoxime. Benchchem.
  • SAFETY DATA SHEET - Methyl 2-nitrobenzoate. Alfa Aesar.
  • SAFETY DATA SHEET - Methyl 2-chloro-5-nitrobenzoate. Fisher Scientific.
  • Material Safety Data Sheet - Methyl 4-chloro-3-nitrobenzoate. Capot Chemical.
  • Methyl 3-methyl-4-nitrobenzoate Safety Data Sheet. Apollo Scientific.
  • Personal Protective Equipment. US EPA.
  • Methyl 3-nitrobenzoate SDS. ECHEMI.
  • Hazardous Substance Fact Sheet - Methyl Benzoate. NJ.gov.
  • Methyl-5-chloro-2-nitrobenzoate - SAFETY DATA SHEET. Fisher Scientific.
  • Material Safety Data Sheet - Methyl 4-Nitrobenzoate. Cole-Parmer.
  • Methyl 4-fluoro-3-nitrobenzoate - SAFETY DATA SHEET. Fisher Scientific.
  • 3-Nitrobenzoic acid - Safety Data Sheet. Sigma-Aldrich.
  • Personal Equipment for Use in Handling Hazardous Drugs. CDC.
  • Petrochemical Personal Protective Equipment (PPE). Respirex International.
  • Methyl 2-chloro-5-nitrobenzoate | C8H6ClNO4 | CID 22754. PubChem.
  • Methyl 5-chloro-2-nitrobenzoate 97 51282-49-6. Sigma-Aldrich.

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